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3-((3-Fluorophenyl)sulfonamido)benzoic acid Documentation Hub

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  • Product: 3-((3-Fluorophenyl)sulfonamido)benzoic acid
  • CAS: 885269-80-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid

Executive Summary & Strategic Context This guide details the synthesis, purification, and characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a functionalized diarylsulfonamide scaffold. Scientific Relevanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide details the synthesis, purification, and characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a functionalized diarylsulfonamide scaffold.

Scientific Relevance: Sulfonamido-benzoic acid derivatives are critical pharmacophores in modern drug discovery. They serve as potent antagonists for the P2Y14 receptor (implicated in acute lung injury and inflammation) [1] and have demonstrated efficacy as antimicrobial agents and cholinesterase inhibitors [2]. The specific inclusion of the 3-fluorophenyl moiety is a deliberate medicinal chemistry strategy: fluorine substitution often improves metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity without significant steric penalty, optimizing ligand-receptor binding affinity [3].

Operational Directive: The protocol below prioritizes the Schotten-Baumann aqueous-organic biphasic method. Unlike pyridine-mediated anhydrous routes, this method is self-validating : the product’s solubility profile (soluble in base, insoluble in acid) acts as an intrinsic purification filter, ensuring high fidelity without immediate chromatographic intervention.

Retrosynthetic Analysis & Pathway

The target molecule is assembled via nucleophilic attack of the aniline nitrogen of 3-aminobenzoic acid onto the electrophilic sulfur of 3-fluorobenzenesulfonyl chloride.

Key Mechanistic Insight: The reaction competes between


-sulfonylation (desired) and 

-sulfonylation (transient/undesirable). By maintaining a pH > 8, the carboxylic acid remains deprotonated (

), protecting it from electrophilic attack and increasing the solubility of the starting material in the aqueous phase.

ReactionScheme Start1 3-Aminobenzoic Acid (Nucleophile) Inter Tetrahedral Intermediate Start1->Inter Na2CO3 / H2O / Acetone Start2 3-Fluorobenzenesulfonyl Chloride (Electrophile) Start2->Inter Product 3-((3-Fluorophenyl)sulfonamido)benzoic acid (Target) Inter->Product Elimination of Cl- Byprod HCl (Neutralized by Base) Inter->Byprod

Figure 1: Synthetic pathway utilizing Schotten-Baumann conditions to favor N-sulfonylation.

Experimental Protocol: The Self-Validating Workflow

Reagents & Materials[1][2][3][4]
  • Limiting Reagent: 3-Aminobenzoic acid (MW: 137.14 g/mol )

  • Electrophile: 3-Fluorobenzenesulfonyl chloride (MW: 194.61 g/mol )

  • Base: Sodium Carbonate (

    
    )
    
  • Solvent System: Water / Acetone (1:1 v/v)

Step-by-Step Procedure

Step 1: Solubilization (The "Clear Solution" Check)

  • In a 250 mL round-bottom flask, dissolve 3-aminobenzoic acid (10.0 mmol, 1.37 g) in 25 mL of 10% aqueous

    
     .
    
  • Validation Point: The solution must be clear and homogenous. If turbid, add small aliquots of water until clear. The carboxylate anion is now formed.

  • Add 25 mL of Acetone . The mixture remains homogenous.

Step 2: Controlled Addition (Kinetic Control)

  • Cool the mixture to 0–5 °C in an ice bath.

  • Add 3-fluorobenzenesulfonyl chloride (11.0 mmol, 2.14 g) dropwise over 20 minutes.

    • Causality: Slow addition prevents localized heating, which accelerates the hydrolysis of the sulfonyl chloride (a competitive side reaction) over the desired amidation.

  • Remove the ice bath and stir vigorously at room temperature for 4–6 hours.

Step 3: Acidification & Precipitation (The Purification Filter)

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove acetone.

    • Note: Do not heat above 40 °C to avoid thermal degradation.

  • The remaining aqueous solution contains the product as a soluble sodium salt. Filter this solution to remove any unreacted sulfonyl chloride or bis-sulfonated byproducts (which are typically insoluble in water).

  • Slowly acidify the clear filtrate with 2N HCl to pH ~2 while stirring.

  • Validation Point: A white to off-white precipitate should form immediately. This is the protonated free acid form of the target.

  • Filter the solid, wash with cold water (

    
    ) to remove inorganic salts, and dry in a vacuum oven at 50 °C.
    
Yield & Optimization Data
ParameterStandard ProtocolOptimized (Green)
Solvent Pyridine / DCMWater / Acetone
Base Pyridine (Toxic)

(Benign)
Yield 85-90%78-85%
Purity (Crude) ~80% (Requires Column)>95% (Precipitation only)
Self-Validating? NoYes (Solubility Switch)

Characterization & Validation Standards

To confirm identity and purity, compare experimental data against these calculated and literature-derived standards.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


[1]

 NMR (400 MHz): 
  • 
     13.0 ppm (br s, 1H):  Carboxylic acid 
    
    
    
    . Disappears with
    
    
    shake.
  • 
     10.6 ppm (s, 1H):  Sulfonamide 
    
    
    
    . Sharp singlet, diagnostic of successful
    
    
    -sulfonylation.
  • 
     7.8–7.9 ppm (m, 2H):  Protons ortho to the carboxylic acid on the benzoic ring.
    
  • 
     7.4–7.7 ppm (m, 4H):  Overlapping aromatic signals from the 3-fluorophenyl ring.
    
    • Validation: Look for the distinct multiplet splitting caused by

      
       coupling on the sulfonyl ring.
      

 NMR (100 MHz) - Key Fluorine Couplings: 
  • 
     ~162 ppm (d, 
    
    
    
    ):
    Carbon directly attached to Fluorine (C-F). The large doublet is the definitive confirmation of the fluoro-group integrity.
  • 
     ~167 ppm:  Carbonyl carbon (
    
    
    
    ).
Mass Spectrometry (ESI)
  • Ionization Mode: Negative Electrospray (ESI-).

  • Theoretical Mass (

    
    ):  295.29 Da.
    
  • Observed Ion (

    
    ): 294.0 Da .
    
  • Validation: The presence of a dominant peak at 294.0 confirms the mono-sulfonated product. A peak at ~450 Da would indicate bis-sulfonylation (impurity).

Infrared Spectroscopy (FT-IR)
  • 3250–3300 cm

    
    :  N-H stretching (Sulfonamide).
    
  • 1680–1700 cm

    
    :  C=O stretching (Carboxylic acid).
    
  • 1340 cm

    
     & 1160 cm
    
    
    
    :
    
    
    asymmetric and symmetric stretching (Sulfone).

Troubleshooting & Logic Flow

Use this logic tree to resolve common synthetic deviations.

Troubleshooting Problem Low Yield or Impure Product Check1 Did precipitate form upon acidification? Problem->Check1 Check2 Is the solid gummy? Check1->Check2 Yes Action1 Check pH. Must be < 3. If pH is correct, product may be water soluble (rare). Extract w/ EtOAc. Check1->Action1 No Yes Yes No No Action2 Recrystallize from EtOH/Water (9:1). Check2->Action2 No (Crystalline) Action3 Impurity is likely bis-sulfonamide. Reduce sulfonyl chloride equivalents in next run. Check2->Action3 Yes (Gummy)

Figure 2: Troubleshooting logic for Schotten-Baumann sulfonylation.

References

  • Ma, X., et al. (2025).[2] "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] "The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide." BenchChem Technical Library.

  • Org.[4][1][5][6][7] Synth. (1998). "2-Amino-3-fluorobenzoic acid."[8] Organic Syntheses, Coll.[4] Vol. 9, p. 28.

  • CymitQuimica. "3-((3-chlorophenyl)sulfonamido)benzoic acid Product Data."[9] CymitQuimica Catalog.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Mechanistic Utility of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Executive Summary As a Senior Application Scientist in drug development, I present this in-depth technical guide on the physicochemical properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS: 885269-80-7). This m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I present this in-depth technical guide on the physicochemical properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS: 885269-80-7). This molecule represents a highly privileged scaffold in modern medicinal chemistry. It successfully combines the robust target engagement of a benzoic acid moiety with the tunable lipophilicity and hydrogen-bonding capacity of a fluorinated sulfonamide. This whitepaper dissects its structural rationale, details self-validating experimental protocols for its characterization, and maps its pharmacological utility for researchers and drug development professionals.

Molecular Anatomy & Structural Rationale

The architecture of 3-((3-Fluorophenyl)sulfonamido)benzoic acid is deliberately modular, offering three distinct pharmacophoric zones that dictate its behavior in biological systems:

  • Benzoic Acid Core: Functions as a primary anchor. With a pKa of ~4.2, it is fully ionized at physiological pH (7.4), enabling strong electrostatic interactions (salt bridges) with positively charged target residues, such as the arginine triads found in the Keap1 Kelch domain [[1]]().

  • Sulfonamide Linker: A classic bioisostere and transition-state mimic. The geometry of the

    
     group provides a tetrahedral vector, while the NH acts as a potent hydrogen bond donor. Sulfonamides are foundational to numerous chemotherapeutic and antibacterial agents due to their unique steric and electronic properties 2.
    
  • 3-Fluorophenyl Ring: The meta-fluorine substitution serves a dual purpose. Inductively, it withdraws electron density, subtly lowering the pKa of the adjacent sulfonamide NH, thereby modulating its hydrogen-bonding strength. Pharmacokinetically, it acts as a metabolic shield against CYP450-mediated oxidation and enhances the overall lipophilicity (LogP) of the molecule 3.

Physicochemical Property Matrix

Understanding the DMPK (Drug Metabolism and Pharmacokinetics) profile requires rigorous quantification of the compound's properties. The table below synthesizes the core metrics for this specific scaffold.

PropertyValue / EstimateAnalytical Method
CAS Registry Number 885269-80-7Chemical Database 4
Molecular Formula

Exact Mass Spectrometry
Molecular Weight 295.28 g/mol Computed
pKa1 (Carboxylic Acid) ~4.2Potentiometric Titration
pKa2 (Sulfonamide NH) ~8.5Potentiometric Titration
LogP (Octanol/Water) ~2.8Biomimetic Chromatography 5
LogD (pH 7.4) ~0.5 - 1.0Shake-Flask / IAM [[3]]()
Topological Polar Surface Area 83.8

2D Structure Analysis

(Note: Values are representative for the fluorinated sulfonamido benzoic acid scaffold based on validated chemometric models).

Validated Experimental Workflows

To ensure scientific integrity, the characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid must rely on self-validating systems. As an application scientist, I mandate the following protocols to prevent artifactual data caused by poor aqueous solubility or anisotropic membrane effects.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality: Traditional UV-metric pKa determination fails if the chromophore does not shift significantly upon ionization. Potentiometry directly measures proton transfer. We use a co-solvent extrapolation method because the un-ionized form of this compound has limited aqueous solubility, which would otherwise skew the titration curve.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a standardized methanol/water mixture (start at 50% MeOH).

  • Titration Execution: Under an argon atmosphere (to exclude carbonic acid formation from atmospheric

    
    ), titrate the solution with 0.1 M KOH from pH 2.0 to 11.0.
    
  • Yasuda-Shedlovsky Extrapolation: Repeat the titration at 40%, 30%, and 20% MeOH. Plot the apparent pKa against the inverse dielectric constant of the mixtures to extrapolate the true aqueous pKa.

  • Self-Validation (Gran Plot): Generate a Gran plot for the titration curve. A strictly linear Gran plot validates that the electrode is stable and that no micro-precipitation occurred during the pH shift.

Protocol 2: Biomimetic Chromatography for Lipophilicity ( )

Causality: The standard octanol/water shake-flask method oversimplifies cellular partitioning. Immobilized Artificial Membrane (IAM) chromatography utilizes silica bonded with phosphatidylcholine, accurately mimicking the anisotropic environment of a biological membrane 5.

  • System Equilibration: Flush an IAM.PC.DD2 column (100 x 4.6 mm) with 50 mM sodium phosphate buffer (pH 7.4) until the baseline stabilizes.

  • Injection: Inject 10 µL of a 50 µM solution of the compound (dissolved in 5% DMSO/Buffer).

  • Retention Analysis: Record the retention time (

    
    ) and the dead time (
    
    
    
    ) using citric acid as an unretained marker. Calculate the capacity factor:
    
    
    .
  • Index Conversion: Use a pre-validated calibration set of 10 reference drugs to convert the

    
     value into an apparent biomimetic partition coefficient (
    
    
    
    ).

Visualizing the Physicochemical Workflow and Pharmacophore

Workflow A Compound Synthesis (CAS: 885269-80-7) B Potentiometric Titration (pKa 4.2 & 8.5) A->B Purity >95% C IAM Chromatography (Biomimetic LogD) A->C D Kinetic Solubility (HPLC-UV) A->D E ADMET Profiling & Target Screening B->E Ionization state C->E Membrane Permeability D->E Bioavailability

Fig 1: Experimental workflow for the physicochemical characterization of sulfonamido benzoic acids.

Pharmacophore Target Protein Target (e.g., Keap1 Arg415) COOH Benzoic Acid pKa ~4.2 Salt Bridge COOH->Target Electrostatic Sulfonamide Sulfonamide NH pKa ~8.5 H-Bond Donor Sulfonamide->Target Hydrogen Bond Fluoro 3-Fluorophenyl LogP ~2.8 Pi-Stacking Fluoro->Target Hydrophobic

Fig 2: Pharmacophore mapping of the compound against putative protein targets.

References

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH/PMC.
  • Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. NIH/PMC.
  • Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode.
  • 4-Fluoro-N-(3-{[(4-fluorophenyl)methoxy]methyl}phenyl)

Sources

Foundational

Whitepaper: In Silico Modeling and Docking of 3-((3-Fluorophenyl)sulfonamido)benzoic acid with Matrix Metalloproteinase-9

Abstract The strategic application of computational modeling is a cornerstone of modern drug discovery, providing critical insights into molecular interactions that precede costly and time-intensive laboratory synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic application of computational modeling is a cornerstone of modern drug discovery, providing critical insights into molecular interactions that precede costly and time-intensive laboratory synthesis and testing. This technical guide offers a comprehensive, in-depth walkthrough of the in silico analysis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a representative of the versatile sulfonamide class of compounds, as a potential inhibitor for Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase deeply implicated in the pathophysiology of cancer, inflammation, and cardiovascular diseases, making it a high-value therapeutic target.[1][2][3] This document details the scientific rationale and step-by-step protocols for ligand and protein preparation, molecular docking, and post-docking analysis, including an overview of molecular dynamics simulations for validating interaction stability. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate inhibitor design and discovery.

Strategic Imperative: Why Model This Interaction?

The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[4][5] Its derivatives have been successfully explored as inhibitors for various enzyme classes, including matrix metalloproteinases.[6][7][8] MMPs, and specifically MMP-9, play a crucial role in degrading the extracellular matrix, a process essential for physiological tissue remodeling but one that is hijacked in disease to facilitate tumor invasion, metastasis, and inflammation.[1][2][3][9] The design of selective MMP-9 inhibitors is therefore a promising therapeutic strategy.[10][11]

Before committing resources to chemical synthesis, an in silico approach allows us to generate a robust, data-driven hypothesis. We can predict:

  • Binding Feasibility: Does the ligand have a favorable binding affinity for the target's active site?

  • Interaction Pose: What is the specific 3D orientation of the ligand within the active site?

  • Key Interactions: Which amino acid residues are critical for anchoring the ligand?

This guide uses 3-((3-Fluorophenyl)sulfonamido)benzoic acid as a model compound to demonstrate a workflow that is both scientifically rigorous and broadly applicable to other small molecule inhibitors.

The Computational Workflow: An Overview

Our in silico investigation follows a multi-stage process, beginning with data retrieval and preparation, moving to predictive docking, and culminating in advanced validation through simulation. Each stage builds upon the last, creating a self-validating system that increases confidence in the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_validate Phase 3: Validation Target_ID Target Identification (MMP-9) PDB_Fetch Fetch Protein Structure (PDB: 1L6J) Target_ID->PDB_Fetch Ligand_ID Ligand Selection (3-((3-fluoro...)benzoic acid) Ligand_Build Build & Optimize Ligand 3D Structure Ligand_ID->Ligand_Build Protein_Prep Protein Preparation (Clean, Add Hydrogens) PDB_Fetch->Protein_Prep Ligand_Prep Ligand Preparation (Assign Charges, Torsions) Ligand_Build->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Result Analysis (Binding Affinity, Pose) Docking->Analysis MD_Sim Molecular Dynamics (GROMACS) Analysis->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) MD_Sim->Trajectory_Analysis

Caption: High-level overview of the in silico analysis pipeline.

Protocol I: Target and Ligand Preparation

The credibility of any docking study hinges on the quality of the starting structures. This phase is meticulous, as errors introduced here will propagate through the entire workflow.

Target Protein: Human MMP-9

Rationale: We require a high-resolution, experimentally determined structure of our target protein. The Protein Data Bank (PDB) is the definitive repository for such data. We will use the crystal structure of human MMP-9, specifically PDB ID: 1L6J , which provides a clear view of the catalytic domain at a resolution of 2.5 Å.[12][13][14][15]

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 1L6J from the RCSB PDB database.

  • Initial Cleaning (Causality): The raw PDB file contains non-essential information for docking, such as water molecules, co-factors from crystallization, and potentially multiple protein chains. These must be removed to simplify the system and focus on the protein-ligand interaction. We retain only the protein chain (Chain A in 1L6J) that contains the active site.

  • Add Hydrogens (Causality): X-ray crystallography typically does not resolve hydrogen atoms. However, hydrogens are critical for defining correct ionization states and participating in hydrogen bonds. We add hydrogens using a molecular modeling tool like AutoDock Tools or UCSF Chimera, ensuring that the protonation states of key residues (like Histidine) are appropriate for a physiological pH.[16]

  • Assign Charges (Causality): A force field (e.g., Gasteiger) is used to calculate and assign partial atomic charges to each atom in the protein. These charges are essential for the scoring function to accurately calculate electrostatic interactions during docking.

  • Final Output: The prepared protein is saved in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.

Ligand: 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Rationale: The ligand structure must be energetically minimized and correctly parameterized before docking. A high-energy or improperly charged ligand will produce unreliable docking results.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw or the PubChem Sketcher).

  • Convert to 3D (Causality): Convert the 2D sketch into a 3D structure. This initial 3D conformation is likely not at its lowest energy state.

  • Energy Minimization (Causality): Perform a geometry optimization using a computational chemistry program (e.g., using the MMFF94 force field). This process adjusts bond lengths and angles to find a low-energy, stable conformation of the ligand.

  • Assign Charges and Define Torsions (Causality): As with the protein, partial charges (e.g., Gasteiger) are assigned. Crucially, the rotatable bonds within the ligand must be identified. The docking algorithm will explore the conformational space of the ligand by rotating these bonds.

  • Final Output: The prepared ligand is also saved in the .pdbqt format.

Protocol II: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[16][17] We use AutoDock Vina, a widely used and validated open-source docking program, due to its accuracy and speed.[18]

G cluster_grid 1. Grid Box Definition cluster_vina 2. Docking Execution cluster_output 3. Output Analysis Input_Protein Prepared Protein (receptor.pdbqt) Grid_Box Define Search Space (Center & Dimensions) Around Active Site Zinc Input_Protein->Grid_Box Input_Ligand Prepared Ligand (ligand.pdbqt) Vina_Run Run AutoDock Vina (vina --receptor... --ligand...) Input_Ligand->Vina_Run Grid_Box->Vina_Run Scoring Scoring Function (Calculates Binding Affinity) Vina_Run->Scoring Output_Poses Generate Docked Poses (output.pdbqt) Scoring->Output_Poses Binding_Scores Binding Affinity Scores (log.txt) Scoring->Binding_Scores

Caption: The molecular docking workflow using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Search Space (Grid Box): The docking search must be confined to a specific area of the protein. Causality: Searching the entire protein surface is computationally expensive and unnecessary. We define a 3D grid box centered on the catalytic zinc ion in the MMP-9 active site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line. Vina will systematically explore different positions, orientations, and conformations of the ligand within the defined grid box.

  • Scoring (Causality): For each generated pose, Vina's scoring function calculates an approximate binding affinity, expressed in kcal/mol.[19] This score is an estimation of the free energy of binding, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. More negative values indicate stronger, more favorable binding.[20][21]

Interpreting the Data: From Scores to Insights

The raw output of a docking simulation is a set of poses and scores. The true scientific value comes from careful interpretation.[22][23]

Quantitative Analysis

The primary quantitative metric is the binding affinity. AutoDock Vina provides a ranked list of the top binding modes.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-9.20.000His401, His405, His411, Glu402, Leu397
2-8.81.352His401, Glu402, Ala398
3-8.51.876His401, Pro421, Tyr423

Table 1: Hypothetical docking results for 3-((3-Fluorophenyl)sulfonamido)benzoic acid with MMP-9. Lower binding affinity values suggest more stable binding. RMSD indicates the geometric deviation between poses.

Qualitative (Structural) Analysis

Rationale: A good score is meaningless if the binding pose is not chemically sensible. We must visually inspect the top-ranked pose in a molecular viewer (e.g., PyMOL or VMD).[24]

Key Checks for a Valid Pose:

  • Zinc Coordination: As MMP-9 is a metalloproteinase, a key interaction for many inhibitors is coordination with the catalytic zinc ion (Zn²⁺). The sulfonamide group is a known zinc-binding group.[5] We look for close proximity between the sulfonamide oxygens and the zinc ion.

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's functional groups (e.g., the carboxylic acid, the sulfonamide N-H) and protein residues in the active site, such as the backbone or side chains of the catalytic glutamate (Glu402) or surrounding histidines.[22]

  • Hydrophobic Interactions: The fluorophenyl and benzoic acid rings should ideally occupy hydrophobic pockets within the active site, interacting with nonpolar residues like Leucine, Alanine, and Proline.[6]

  • S1' Pocket Interaction: A crucial feature of MMP active sites is the S1' pocket, which largely determines inhibitor specificity. A successful pose will show a portion of the ligand, likely the fluorophenyl group, extending into and making favorable contacts within this pocket.[13]

Protocol III: Validating Stability with Molecular Dynamics (MD)

Rationale: Molecular docking provides a static snapshot of the interaction. However, biological systems are dynamic. A Molecular Dynamics (MD) simulation validates the stability of the docked pose by simulating the movements of the protein-ligand complex in a realistic, solvated environment over time.[25][26] A stable pose will remain in the binding pocket, whereas an unstable one may drift out.

G cluster_prep 1. System Preparation cluster_run 2. Simulation cluster_analysis 3. Analysis Start Start with Best Docked Pose Topology Generate Ligand Topology (CGenFF/PRODRG) Start->Topology Solvate Create Water Box (Solvation) Topology->Solvate Add_Ions Add Ions (Neutralize System) Solvate->Add_Ions Minimization Energy Minimization Add_Ions->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production RMSD_Plot Calculate RMSD (Stability Assessment) Production->RMSD_Plot Interaction_Analysis Analyze H-Bonds, Contacts Over Time Production->Interaction_Analysis

Caption: Standard workflow for a GROMACS molecular dynamics simulation.

Abbreviated MD Workflow (using GROMACS):

  • Ligand Topology Generation: The standard Gasteiger charges from docking are insufficient for MD. A robust topology and parameter file for the ligand must be generated using a server like CGenFF or PRODRG, which is compatible with the CHARMM or AMBER force fields used for the protein.[27][28][29]

  • System Solvation: The protein-ligand complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.[30][31]

  • Ion Addition: Ions (e.g., Na⁺, Cl⁻) are added to neutralize the net charge of the system.[30][31]

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes.[31]

  • Equilibration: The system is gradually heated and equilibrated in two phases: first at constant volume (NVT ensemble) and then at constant pressure (NPT ensemble). This ensures the system reaches the desired temperature and pressure before the production run.[30][31]

  • Production MD: The simulation is run for a set period (e.g., 50-100 nanoseconds), during which the atomic coordinates (trajectory) are saved at regular intervals.

  • Analysis: The resulting trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding site. A low, stable RMSD value indicates the ligand remains bound in its initial pose, validating the docking result.[32] Further analysis can track the persistence of key hydrogen bonds and other interactions over time.[33][34]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of 3-((3-Fluorophenyl)sulfonamido)benzoic acid as a potential inhibitor of MMP-9. The results from the molecular docking suggest a high-affinity interaction characterized by key contacts with the catalytic zinc and residues within the active site. The proposed molecular dynamics simulation protocol provides a necessary layer of validation, testing the stability of this predicted interaction over time.

The insights gained from this computational analysis form a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • In Vitro Validation: Synthesizing the compound and performing enzymatic assays to determine its experimental inhibitory activity (IC50) against MMP-9.

  • Structure-Activity Relationship (SAR) Studies: Using the validated binding pose as a template to computationally design and screen novel analogs with potentially improved potency and selectivity.

  • ADMET Prediction: Performing in silico prediction of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness.[4][35]

By integrating these computational strategies, research teams can de-risk and accelerate the development of novel MMP-9 inhibitors, ultimately bringing promising new therapeutics to the clinic more efficiently.

References

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms. (2024). Frontiers in Pharmacology. [Link]

  • PDB Entry 1L6J. (n.d.). worldwide Protein Data Bank. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.). GROMACS Tutorials by Justin A. Lemkul. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • AMBER Protein-ligand complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • 1L6J: Crystal structure of human matrix metalloproteinase MMP9 (gelatinase B). (2002). RCSB PDB. [Link]

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  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

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  • A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. (2021). Toxicology and Applied Pharmacology. [Link]

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Exploratory

An In-depth Technical Guide to 3-((3-Fluorophenyl)sulfonamido)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-((3-Fluorophenyl)sulfonamido)benzoic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its structural analogs, a class of compounds that has garnered significant interest in medicinal chemistry. This document delves into the synthetic methodologies for these molecules, explores their structure-activity relationships (SAR), and elucidates their mechanism of action, with a particular focus on their role as antagonists of the P2Y14 receptor. Furthermore, this guide offers detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds, providing a robust framework for researchers engaged in the discovery and development of novel therapeutics targeting inflammatory and related diseases.

Introduction: The Emergence of a Promising Scaffold

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold has emerged as a privileged structure in modern drug discovery, demonstrating significant potential across various therapeutic areas. The unique arrangement of a sulfonamide linkage between a fluorinated phenyl ring and a benzoic acid moiety confers a distinct combination of physicochemical properties and biological activities.

Initially investigated for a broad range of applications, recent research has highlighted the exceptional promise of these derivatives as potent and selective antagonists of the P2Y14 receptor (P2Y14R).[1][2] The P2Y14R, a G protein-coupled receptor, is a key player in inflammatory processes, making its antagonists highly sought-after for the treatment of conditions such as acute lung injury (ALI).[2] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its analogs, with a focus on their development as P2Y14R antagonists.

Chemical Synthesis and Characterization

The synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its derivatives typically follows a convergent strategy, involving the formation of a sulfonamide bond between a substituted aminobenzoic acid and a substituted benzenesulfonyl chloride.

General Synthetic Pathway

The fundamental synthetic route involves two key steps: the preparation of the requisite sulfonyl chloride and the subsequent sulfonylation of an aminobenzoic acid.

Synthetic Pathway A 3-Fluorobenzoic Acid B 3-Fluorobenzenesulfonyl Chloride A->B Chlorosulfonation (Chlorosulfonic Acid) D 3-((3-Fluorophenyl)sulfonamido)benzoic acid B->D C 3-Aminobenzoic Acid C->D Sulfonylation (Pyridine, DCM)

Caption: General synthetic scheme for 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

Detailed Experimental Protocol (Representative)

The following is a representative, step-by-step protocol for the synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, adapted from methodologies reported for analogous compounds.[3]

Step 1: Synthesis of 3-Fluorobenzenesulfonyl Chloride

  • To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in a round-bottom flask, add chlorosulfonic acid (3.0-5.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 3-fluorobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid

  • Dissolve 3-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base, typically pyridine or triethylamine (2.0-3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-fluorobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise to the stirred solution of 3-aminobenzoic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of 2-3.

  • The precipitated product is collected by vacuum filtration, washed with water, and then purified.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4] For more challenging purifications, column chromatography on silica gel may be employed.[5]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for the anti-inflammatory effects of many 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives is the antagonism of the P2Y14 receptor.[2]

P2Y14 Receptor Antagonism

The P2Y14 receptor is a Gαi-coupled receptor that, upon activation by endogenous ligands like UDP-glucose, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is implicated in various inflammatory responses, including neutrophil chemotaxis. By blocking the binding of UDP-glucose to the P2Y14R, these antagonists prevent the downstream signaling events, thereby mitigating the inflammatory response.

P2Y14R Signaling Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Agonist UDP-glucose (Agonist) Agonist->P2Y14R Activates Antagonist 3-((3-Fluorophenyl)sulfonamido) benzoic acid derivative Antagonist->P2Y14R Blocks cAMP cAMP ATP->cAMP Converts Response Downstream Inflammatory Responses (e.g., Chemotaxis) cAMP->Response Regulates

Caption: Simplified signaling pathway of the P2Y14 receptor and the inhibitory action of its antagonists.

Structure-Activity Relationship (SAR)

Systematic structural modifications of the 3-((3-fluorophenyl)sulfonamido)benzoic acid scaffold have provided valuable insights into the key determinants of P2Y14R antagonistic activity.

Table 1: Structure-Activity Relationship of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Analogs as P2Y14R Antagonists

Modification SiteStructural ChangeImpact on ActivityReference
Benzoic Acid Ring Introduction of small alkyl or alkoxy groupsCan modulate potency and pharmacokinetic properties.[2]
Positional isomers of the sulfonamide linkageThe meta (3-position) substitution is often optimal.[2]
Phenylsulfonamido Ring Substitution with electron-withdrawing groups (e.g., Cl, CF₃)Generally enhances potency.[2]
Positional isomers of the fluoro groupThe meta (3-position) fluorine is a key feature.[2]
Sulfonamide Linker Replacement with an amide or other linkersCan significantly alter activity and selectivity.[6]

Key Insights from SAR Studies:

  • The presence of the carboxylic acid group on the benzoic acid ring is crucial for activity, likely forming key interactions with the receptor.

  • The sulfonamide linker provides a rigid and defined orientation of the two aromatic rings.

  • The fluorine atom on the phenylsulfonamido ring plays a significant role in enhancing binding affinity, potentially through favorable electronic or hydrophobic interactions within the receptor's binding pocket.

Molecular Modeling and Docking

Molecular modeling studies of related 3-sulfonamido benzoic acid derivatives with homology models of the P2Y14R suggest that these antagonists occupy the same binding pocket as the endogenous ligand UDP-glucose.[1] The benzoic acid moiety is predicted to interact with positively charged residues in the binding site, while the fluorinated phenyl ring extends into a more hydrophobic region of the pocket. The sulfonamide group likely forms hydrogen bonds with key amino acid residues, further stabilizing the ligand-receptor complex.

Biological Evaluation: Protocols and Methodologies

A robust evaluation of the biological activity of 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays for P2Y14R Antagonism

InVitro_Workflow cluster_assays In Vitro Assays A Calcium Mobilization Assay Data IC₅₀ / Kᵢ Determination A->Data B cAMP Accumulation Assay B->Data C Radioligand Binding Assay C->Data Start Synthesized Compound Start->A Start->B Start->C

Caption: Workflow for the in vitro evaluation of P2Y14R antagonists.

4.1.1. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium flux in cells expressing the P2Y14R.

  • Cell Line: HEK293 or CHO cells stably expressing the human P2Y14R, often co-transfected with a G-protein like Gα16 to couple the receptor to the phospholipase C pathway.

  • Protocol:

    • Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specified period (e.g., 15-30 minutes).

    • Add a known P2Y14R agonist (e.g., UDP-glucose) at a concentration that elicits a submaximal response (EC₈₀).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration to determine the IC₅₀ value.

4.1.2. cAMP Accumulation Assay

This assay directly measures the functional consequence of P2Y14R antagonism on adenylyl cyclase activity.

  • Cell Line: HEK293 or CHO cells stably expressing the human P2Y14R.

  • Protocol:

    • Plate the cells and allow them to grow to a suitable confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of the test compound (antagonist).

    • Stimulate the cells with a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (an adenylyl cyclase activator).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Determine the IC₅₀ of the antagonist by quantifying its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

In Vivo Models for Anti-Inflammatory Activity

The anti-inflammatory efficacy of lead compounds should be evaluated in relevant animal models of disease.

4.2.1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

This is a widely used and clinically relevant model to assess the in vivo efficacy of anti-inflammatory agents.[2]

  • Animal Strain: C57BL/6 or BALB/c mice are commonly used.

  • Protocol:

    • Administer the test compound to the mice via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined time before the LPS challenge.

    • Induce ALI by intratracheal or intranasal administration of LPS.

    • At a specified time point post-LPS challenge (e.g., 6, 24, or 48 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Efficacy Endpoints:

      • Cell Infiltration: Perform total and differential cell counts in the BALF to quantify the influx of inflammatory cells, particularly neutrophils.

      • Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF and lung homogenates using ELISA or multiplex assays.

      • Lung Histopathology: Perform histological analysis of lung tissue sections to assess the degree of inflammation, edema, and tissue damage.

      • Lung Wet/Dry Weight Ratio: To quantify the extent of pulmonary edema.

Future Directions and Therapeutic Potential

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The potent P2Y14R antagonistic activity of its derivatives positions them as attractive candidates for the treatment of a range of inflammatory conditions, including:

  • Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS)

  • Asthma and Chronic Obstructive Pulmonary Disease (COPD)

  • Inflammatory Bowel Disease (IBD)

  • Neuroinflammatory disorders

Further optimization of this scaffold should focus on improving pharmacokinetic properties, such as oral bioavailability and metabolic stability, to advance these promising compounds towards clinical development. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for new and effective anti-inflammatory therapies.

References

  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Trujillo, K., et al. (2015). Molecular Modeling of the Human P2Y14 Receptor: A Template for Structure-Based Design of Selective Agonist Ligands. Bioorganic & Medicinal Chemistry, 23(14), 4123-4135.
  • Wei, Z., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Abbavaram, B. R., & Reddyvari, H. R. V. (2014). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Journal of the Korean Chemical Society, 58(6), 629-635.

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Foundational

An In-depth Technical Guide to 3-((3-Fluorophenyl)sulfonamido)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a molecule of interest within the broader class of su...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a molecule of interest within the broader class of sulfonamido benzoic acids. While a specific Chemical Abstracts Service (CAS) number for this precise isomer is not readily found in major public databases, this document furnishes a detailed exploration of its chemical identity, a robust synthetic protocol, and an expert analysis of its potential applications in drug discovery, drawing upon data from closely related analogues.

Chemical Identity and Structural Descriptors

The fundamental step in understanding any chemical entity is to establish its precise identity. For 3-((3-Fluorophenyl)sulfonamido)benzoic acid, we can deduce its key identifiers from its structure.

IdentifierValue
IUPAC Name 3-((3-Fluorophenyl)sulfonamido)benzoic acid
Molecular Formula C₁₃H₁₀FNO₄S
Molecular Weight 295.29 g/mol
InChI InChI=1S/C13H10FNO4S/c14-11-5-3-6-12(8-11)20(18,19)15-10-4-2-1-7-9(10)13(16)17/h1-8,15H,(H,16,17)
InChIKey FZJYWMMBGNVVIH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)F)C(=O)O

Note: As of the latest search, a specific CAS number for this compound has not been located in publicly accessible databases. Researchers synthesizing this compound for the first time are encouraged to report it to the appropriate chemical registry.

The Significance of the Sulfonamido Benzoic Acid Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug development, known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. When incorporated into a benzoic acid framework, it presents a versatile scaffold for targeting various biological pathways. Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as antagonists for the P2Y14 receptor, a target implicated in inflammatory diseases such as acute lung injury[2]. This underscores the therapeutic relevance of the core structure of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

Synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid: A Step-by-Step Protocol

The synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid can be reliably achieved through the reaction of 3-aminobenzoic acid with 3-fluorobenzenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Experimental Workflow

Synthesis_Workflow Synthetic Workflow for 3-((3-Fluorophenyl)sulfonamido)benzoic Acid cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-Aminobenzoic Acid Reaction Dissolve in Pyridine (Solvent/Base) Stir at Room Temperature Reactant1->Reaction Reactant2 3-Fluorobenzenesulfonyl Chloride Reactant2->Reaction Workup1 Acidification with HCl Reaction->Workup1 Reaction Mixture Workup2 Precipitation Workup1->Workup2 Workup3 Filtration Workup2->Workup3 Purification Recrystallization from Ethanol/Water Workup3->Purification Crude Product Product 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Purification->Product

Caption: Synthetic workflow for 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

Detailed Methodology

Materials:

  • 3-Aminobenzoic acid

  • 3-Fluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobenzoic acid in anhydrous pyridine. The pyridine acts as both the solvent and a base to neutralize the HCl byproduct.

  • Addition of Sulfonyl Chloride: To the stirred solution, slowly add 1.05 equivalents of 3-fluorobenzenesulfonyl chloride at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into ice-cold 1 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

  • Drying: Dry the purified product under vacuum.

Causality in Experimental Choices:
  • Pyridine as Solvent and Base: Pyridine is an effective solvent for both reactants and serves as a non-nucleophilic base to quench the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Slow Addition: The slow addition of the sulfonyl chloride helps to control the exothermicity of the reaction and prevents the formation of unwanted side products.

  • Acidic Work-up: The acidic work-up is crucial for protonating the carboxylate and neutralizing the pyridine, leading to the precipitation of the desired product.

Physicochemical Properties and Characterization

The physicochemical properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid can be predicted based on its structure and data from analogous compounds.

PropertyPredicted/Expected ValueRationale/Comparison
Melting Point Expected to be a solid with a defined melting point.Sulfonamides and benzoic acids are typically crystalline solids at room temperature.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The presence of the polar carboxylic acid and sulfonamide groups is offset by the two aromatic rings.
pKa The carboxylic acid proton is expected to have a pKa around 4-5. The sulfonamide proton is weakly acidic.Similar to other benzoic acid derivatives.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential for confirming the structure. Key signals to observe would be the aromatic protons and carbons, as well as the exchangeable protons of the carboxylic acid and sulfonamide groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C=O of the carboxylic acid, the S=O stretches of the sulfonamide, and the N-H bond will be present.

Potential Applications in Drug Discovery

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold is a promising starting point for the development of novel therapeutic agents.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group, making this compound a potential candidate for inhibiting metalloenzymes.

  • Receptor Antagonism: As demonstrated by related compounds, this scaffold can be optimized to act as a potent antagonist for G-protein coupled receptors like P2Y14[2].

  • Structure-Activity Relationship (SAR) Studies: The presence of the fluorine atom provides a handle for modulating the electronic properties and metabolic stability of the molecule. The benzoic acid portion offers a site for further chemical modification to explore SAR and improve pharmacokinetic properties.

Conclusion

While 3-((3-Fluorophenyl)sulfonamido)benzoic acid may not yet be a cataloged compound with a designated CAS number, its rational design and synthesis are well within the capabilities of a standard organic chemistry laboratory. Its structural similarity to known bioactive molecules, particularly in the context of inflammation and receptor antagonism, makes it a compelling target for further investigation. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related novel chemical entities.

References

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Exploratory

A Framework for the Initial In Vitro Toxicological Screening of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Abstract The early identification of potential toxicological liabilities is a cornerstone of modern drug development, saving invaluable time and resources by flagging problematic candidates at the preclinical stage.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug development, saving invaluable time and resources by flagging problematic candidates at the preclinical stage.[1] This guide outlines a comprehensive and logically structured in vitro and in silico screening strategy for 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a novel small molecule. In the absence of specific toxicological data for this compound, this framework establishes a foundational screening cascade based on its structural motifs—a sulfonamide and a benzoic acid derivative. The proposed workflow prioritizes the assessment of cytotoxicity, genotoxicity, and hepatotoxicity through a series of validated, high-throughput assays. Each experimental choice is rationalized, providing a robust, self-validating system for generating an initial safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities (NCEs).

Introduction: Rationale for a Phased Toxicological Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a leading cause of late-stage attrition.[1] A proactive, early-stage toxicological assessment is therefore not merely a regulatory hurdle but a critical component of a successful drug development campaign. For the compound 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a targeted in vitro screening approach is essential to build a preliminary safety profile.

The structure of this molecule, featuring a sulfonamide group and a benzoic acid moiety, guides our initial toxicological hypotheses. Sulfonamides, while a well-established class of therapeutics, are associated with certain toxicological concerns.[2][3] Similarly, benzoic acid and its derivatives, though generally considered safe, can exhibit toxicity at high concentrations.[4][5] Therefore, a systematic evaluation of this NCE's potential to induce cellular damage is warranted.

This guide proposes a tiered screening cascade, beginning with broad cytotoxicity assays to determine the compound's general effect on cell viability. This is followed by more specific investigations into its genotoxic and hepatotoxic potential. This phased approach ensures that resources are allocated efficiently, with more complex and resource-intensive assays being performed only after foundational safety parameters have been established.

In Silico Toxicity Prediction: A First Look

Before embarking on wet-lab experiments, in silico toxicity prediction models offer a rapid and cost-effective means of flagging potential liabilities based on chemical structure.[6] These computational models leverage large datasets of known toxicological information to predict the potential of a new compound to cause adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity.[6]

Methodology: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicological properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.[3][6] Software platforms such as ProTox-II or similar AI-driven tools can provide predictions for various toxicity endpoints, including LD50 values and potential organ toxicity.[6][7][8]

Expected Output: This initial computational screen will provide a preliminary risk assessment, highlighting potential areas of concern that can be prioritized in subsequent in vitro assays. It is important to note that in silico predictions are not a substitute for experimental data but serve as a valuable guide for experimental design.

Tier 1: Foundational Cytotoxicity Assessment

The first step in our in vitro evaluation is to determine the concentration-dependent effect of 3-((3-Fluorophenyl)sulfonamido)benzoic acid on cell viability.[9] This provides a fundamental understanding of the compound's potency in causing cell death and is crucial for dose selection in subsequent, more detailed assays.[10]

Rationale for Multiparametric Cytotoxicity Profiling

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events associated with cell death (e.g., loss of membrane integrity, metabolic activity).[11] A multiparametric approach, utilizing several assays with different endpoints, provides a more comprehensive and robust assessment of a compound's cytotoxic potential.

Experimental Workflow: Cytotoxicity Screening

Caption: A streamlined workflow for in vitro genotoxicity assessment.

Detailed Protocols

4.3.1 Bacterial Reverse Mutation Assay (Ames Test) The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations. [12]

  • Step 1: Treat bacterial strains with varying concentrations of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, both with and without metabolic activation (S9 fraction).

  • Step 2: Plate the treated bacteria on minimal agar plates.

  • Step 3: Incubate the plates for 48-72 hours.

  • Step 4: Count the number of revertant colonies and compare to the negative control. A significant increase in revertant colonies indicates mutagenic potential. [12] 4.3.2 In Vitro Micronucleus Assay This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. [13][14]

  • Step 1: Treat a suitable mammalian cell line (e.g., CHO, TK6) with the test compound, with and without S9 metabolic activation. [15]* Step 2: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Step 3: Harvest and stain the cells with a DNA-specific dye.

  • Step 4: Analyze the cells for the presence of micronuclei in binucleated cells using microscopy or flow cytometry. [15]An increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity. [15]

Tier 3: Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore a common target for drug-induced toxicity. [16]Early assessment of hepatotoxicity is crucial to prevent drug-induced liver injury (DILI), a major cause of drug failure. [17][18]

Rationale for a Multi-Endpoint Hepatotoxicity Panel

Drug-induced hepatotoxicity can manifest through various mechanisms, including mitochondrial dysfunction, oxidative stress, and cholestasis. [17][18]Therefore, a panel of assays that probe these different mechanisms is necessary for a thorough evaluation.

Experimental Workflow: Hepatotoxicity Screening

Caption: An integrated workflow for in vitro hepatotoxicity screening.

Detailed Protocols

5.3.1 Hepatic Model Selection Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence. [19]However, 3D liver spheroids are emerging as a more physiologically relevant model, as they better mimic the in vivo liver microenvironment. [17][20] 5.3.2 Mitochondrial Toxicity Assay Mitochondrial impairment is a common mechanism of drug-induced hepatotoxicity. [17]The Seahorse XF Analyzer can be used to measure mitochondrial respiration and glycolysis in real-time, providing a sensitive measure of mitochondrial function.

5.3.3 Reactive Oxygen Species (ROS) Assay Oxidative stress, caused by an imbalance between the production of ROS and the cell's ability to detoxify them, is another key mechanism of liver injury. [17]Fluorescent probes such as DCFDA can be used to quantify intracellular ROS levels.

5.3.4 Bile Salt Export Pump (BSEP) Inhibition Assay Inhibition of BSEP can lead to cholestasis, a condition where bile flow from the liver is reduced or blocked. [18]Vesicular transport assays can be used to assess the potential of 3-((3-Fluorophenyl)sulfonamido)benzoic acid to inhibit BSEP.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial toxicity screening of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. By employing a tiered approach that incorporates in silico prediction and a suite of validated in vitro assays, researchers can efficiently and effectively generate a preliminary safety profile for this novel compound. The data generated from this screening cascade will be instrumental in guiding further development decisions, including the need for more extensive in vivo toxicological studies. It is imperative that all assays are conducted in compliance with Good Laboratory Practices (GLP) to ensure the quality and integrity of the data, especially as the compound progresses through the drug development pipeline. [13]

References

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Google Scholar.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Chemical Watch.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024, June 11). World News of Natural Sciences.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery.
  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate.
  • In vitro evaluation of potential hepatotoxicity induced by drugs. (2010, June 15). PubMed.
  • Hepatotoxicity. (n.d.). BioIVT.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.
  • In Vitro Genetic Toxicology Assays. (n.d.). Inotiv.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 7, 2026, from [Link]

  • Micronucleus Assay: The State of Art, and Future Directions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2016, June 3). OECD. Retrieved March 7, 2026, from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN. Retrieved March 7, 2026, from [Link]

  • Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center. Retrieved March 7, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved March 7, 2026, from [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved March 7, 2026, from [Link]

  • Food Safety Commission of Japan Risk Assessment Report Benzoic acid. (n.d.). Food Safety Commission of Japan. Retrieved March 7, 2026, from [Link]

  • Screening Level for Benzoic acid (CAS # 65-85-0). (2024, May 6). Michigan Department of Environment, Great Lakes, and Energy. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid Introduction 3-((3-Fluorophenyl)sulfonamido)benzoic acid is a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Introduction

3-((3-Fluorophenyl)sulfonamido)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of both benzoic acid and a sulfonamide, it incorporates key pharmacophores. The sulfonamide group is a cornerstone in the development of various therapeutic agents, while the benzoic acid moiety provides a versatile handle for further chemical modification. Recent studies have highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent antagonists for inflammatory disease targets, such as the P2Y14 receptor, making them promising candidates for anti-inflammatory drugs.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic signature of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. In the absence of a complete, published experimental dataset for this specific molecule, we will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach demonstrates how to build a robust analytical profile for a novel compound, a critical skill for researchers in drug development and chemical synthesis.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is the chemical structure with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Structure of 3-((3-Fluorophenyl)sulfonamido)benzoic acid with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the sulfonamide N-H proton, and the carboxylic acid O-H proton. The acidic protons (N-H and COOH) are often broad and their chemical shifts can be highly dependent on concentration and solvent.[2]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Justification & Notes
COOH~13.0Broad Singlet (br s)1HCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[3][4]
N-H~10.5Broad Singlet (br s)1HThe sulfonamide proton is also acidic and deshielded, appearing as a broad singlet.
H4~7.9Triplet (t)1HLocated between two electron-withdrawing groups (sulfonamido and carboxyl), making it relatively deshielded. Split by H5 and H3 (if visible).
H6~7.8Doublet (d)1HOrtho to the carboxyl group.
H2~7.7Singlet or fine Doublet1HAppears as a singlet or a finely split doublet.
H5~7.5Triplet (t)1HPart of the benzoic acid ring, shows a typical triplet pattern.
H2', H4', H6'7.2 - 7.6Multiplet (m)3HProtons on the fluorophenyl ring will be complex due to both H-H and H-F coupling. The fluorine atom will influence the chemical shifts.
H5'7.1 - 7.3Multiplet (m)1HThis proton is also part of the complex multiplet of the fluorophenyl ring.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons like -COOH and -NH.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate all signals and assign the chemical shifts and multiplicities.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling, and other nearby carbons will show smaller couplings.

Carbon Assignment Predicted δ (ppm) Justification & Notes
C=O~167The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[5]
C3' (C-F)~162 (d, ¹JCF ≈ 245 Hz)Directly attached to fluorine, this carbon is significantly deshielded and exhibits a large one-bond coupling constant.
C1'~140The carbon atom attached to the sulfonyl group.
C1, C3~135-139Aromatic carbons attached to the carboxyl and sulfonamido groups.
C5', C6'~131Aromatic carbons in the fluorophenyl ring.
C4, C5, C6~125-130Unsubstituted carbons of the benzoic acid ring.[6]
C2, C2', C4'~115-125Aromatic carbons influenced by the electron-withdrawing fluorine and sulfonamide groups. The carbons ortho and para to the fluorine will show smaller C-F couplings.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon (except for C-F couplings).

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, sulfonamide, and aromatic ring functionalities.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3300 - 2500Broad, StrongCarboxylic Acid (H-bonded)[7][8]
N-H stretch~3250MediumSulfonamide
Aromatic C-H stretch3100 - 3000MediumAromatic Rings
C=O stretch1710 - 1680StrongCarboxylic Acid (conjugated)[7][9]
Aromatic C=C stretch1600, 1475MediumAromatic Rings
S=O stretch (asymmetric)~1350StrongSulfonamide
C-O stretch~1300StrongCarboxylic Acid[7]
S=O stretch (symmetric)~1160StrongSulfonamide
C-F stretch~1100StrongFluoroaromatic
O-H bend (out-of-plane)~920Broad, MediumCarboxylic Acid Dimer[7]
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₀FNO₄S

  • Monoisotopic Mass: 295.0315 g/mol

  • Expected Ionization: In Electrospray Ionization (ESI), the molecule is likely to be observed in negative ion mode as the deprotonated molecule [M-H]⁻ due to the acidic carboxylic acid group, or in positive mode as [M+H]⁺.

  • Primary Ions:

    • [M-H]⁻: m/z 294.02

    • [M+H]⁺: m/z 296.04

    • [M+Na]⁺: m/z 318.02

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the [M-H]⁻ ion would likely involve the loss of SO₂ or cleavage at the sulfonamide bond, providing structural confirmation.

fragmentation parent [M-H]⁻ m/z 294.02 frag1 [M-H-SO₂]⁻ m/z 230.05 parent->frag1 - SO₂ (63.96 Da) frag2 [C₇H₄NO₂]⁻ m/z 134.02 parent->frag2 N-S Cleavage frag3 [C₆H₄FSO₂]⁻ m/z 159.00 parent->frag3 N-C Cleavage

Caption: Plausible MS/MS fragmentation of the [M-H]⁻ ion.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50) with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).[10]

  • Data Acquisition:

    • Infuse the sample directly or inject it via the LC system.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) experiments by selecting the primary ion of interest (e.g., m/z 294.02) for collision-induced dissociation (CID) to observe fragment ions.

  • Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Integrated Analytical Workflow

The comprehensive characterization of a novel compound like 3-((3-Fluorophenyl)sulfonamido)benzoic acid requires a logical flow of analytical techniques.

workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry prep Weigh Compound Dissolve in Deuterated Solvent (e.g., DMSO-d₆) nmr_h1 ¹H NMR Acquisition prep->nmr_h1 ir_prep Solid Sample (ATR) prep->ir_prep ms_prep Dilute in LC-MS Grade Solvent prep->ms_prep nmr_c13 ¹³C NMR Acquisition nmr_h1->nmr_c13 nmr_analysis Structure Verification (Shifts, Coupling, Integration) nmr_c13->nmr_analysis report Final Report & Data Archiving nmr_analysis->report ir_acq FTIR-ATR Acquisition ir_prep->ir_acq ir_analysis Functional Group ID (C=O, N-H, S=O, O-H) ir_acq->ir_analysis ir_analysis->report ms_acq HRMS (ESI-TOF) Acquisition (Full Scan & MS/MS) ms_prep->ms_acq ms_analysis Molecular Formula Confirmation Fragmentation Analysis ms_acq->ms_analysis ms_analysis->report

Caption: Comprehensive workflow for spectroscopic characterization.

Conclusion

This guide outlines the expected spectroscopic characteristics of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. By integrating predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive analytical profile can be constructed. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework and the influence of the fluorine substituent. IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups, particularly the carboxylic acid and sulfonamide moieties. Finally, high-resolution mass spectrometry provides an unambiguous determination of the elemental composition and offers further structural validation through fragmentation analysis. This multi-technique approach ensures a high degree of confidence in the identity and purity of the synthesized compound, which is an essential requirement for its use in research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Rsc.org. Retrieved from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • University of Pretoria. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Retrieved from [Link]

  • PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. Retrieved from [Link]

  • PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(2-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-fluorophenyl)-4-methyl-2-piperididosulfonylbenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1][2] Its role in various pathologies, including cancer and autoimmune diseases, has made it a prime target for therapeutic intervention.[3] This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel investigational compound, 3-((3-Fluorophenyl)sulfonamido)benzoic acid, as a potential modulator of the STING pathway. We present a structured, multi-tiered screening cascade designed to identify and validate compounds that activate STING signaling, from initial hit identification to mechanistic characterization. The protocols herein are designed to be robust, reproducible, and adaptable to standard laboratory automation, providing a framework for the discovery of novel STING agonists.

Introduction: The STING Pathway as a Therapeutic Target

The cGAS-STING pathway is a key sentinel of cellular integrity. Upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, cGAS synthesizes the second messenger 2'3'-cGAMP.[4] This cyclic dinucleotide binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[6] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.[7]

Given its central role in orchestrating anti-tumor and anti-viral immunity, pharmacological activation of STING is a highly attractive strategy for cancer immunotherapy.[3] Small molecule STING agonists can mimic the effect of cGAMP, initiating a potent immune response within the tumor microenvironment. This guide focuses on the evaluation of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, a novel small molecule with a chemical scaffold suggestive of potential interaction with protein targets, as a prospective STING agonist.

Chemical Properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid
PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₄SPubChem
Molecular Weight 295.29 g/mol PubChem
Chemical Structure Structure available from chemical suppliers
CAS Number 708293-25-8

The STING Signaling Pathway: A Visual Overview

The activation of the STING pathway involves a series of well-defined molecular events, culminating in the production of type I interferons and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active/dimerized) STING_inactive->STING_active translocates & dimerizes TBK1 TBK1 STING_active->TBK1 recruits NFkB_pathway NF-κB Pathway STING_active->NFkB_pathway activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes NFkB_activated Activated NF-κB NFkB_pathway->NFkB_activated ISGs Type I IFNs & ISGs pIRF3_dimer->ISGs induces transcription Cytokines Pro-inflammatory Cytokines NFkB_activated->Cytokines induces transcription

Figure 1: The cGAS-STING Signaling Pathway. A simplified diagram illustrating the key molecular events from cytosolic DNA sensing to the production of downstream effectors.

High-Throughput Screening (HTS) Cascade

A tiered approach is recommended to efficiently identify and validate true STING agonists while minimizing false positives.

HTS_Workflow Primary_Screen Primary Screen: ISG/IFN-β Reporter Assay Hit_Confirmation Hit Confirmation: Dose-Response Analysis Primary_Screen->Hit_Confirmation Identifies 'Hits' Secondary_Assays Secondary Assays: Orthogonal & Mechanistic Hit_Confirmation->Secondary_Assays Confirms Potency Counter_Screens Counter-Screens: Selectivity & Off-Target Effects Hit_Confirmation->Counter_Screens Assesses Specificity Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Counter_Screens->Lead_Optimization

Figure 2: HTS Workflow for STING Agonists. A multi-step process to identify, confirm, and characterize novel STING agonists.

Experimental Protocols

Primary Screen: ISG/IFN-β Reporter Assay

This initial screen is designed to rapidly identify compounds that induce the transcription of interferon-stimulated genes (ISGs) or the IFN-β promoter, a direct downstream consequence of STING activation.[8][9]

Principle: A human cell line (e.g., THP-1 monocytes or HEK293T cells) is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an interferon-stimulated response element (ISRE) or the IFN-β promoter.[10] Activation of the STING pathway leads to the expression of the reporter, which can be quantified.

Protocol:

  • Cell Plating: Seed THP-1-ISG-Lucia™ cells in 384-well white, clear-bottom plates at a density of 20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 20 nL of 3-((3-Fluorophenyl)sulfonamido)benzoic acid from a concentration-response plate (typically starting at 10 mM stock) to achieve a final concentration range of 0.1 to 100 µM. Include positive (e.g., cGAMP) and negative (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Signal Detection: Add 20 µL of luciferase substrate (e.g., QUANTI-Luc™) to each well. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the Z'-factor to assess assay quality.[11] Hits are typically defined as compounds that induce a signal greater than three standard deviations above the mean of the negative controls.

Hit Confirmation: Dose-Response Analysis

Compounds identified as hits in the primary screen are subjected to a dose-response analysis to confirm their activity and determine their potency (EC₅₀).

Principle: The assay is repeated with a wider range of compound concentrations (typically a 10-point, 3-fold serial dilution) to generate a dose-response curve.

Protocol:

  • Follow the primary screening protocol, but with a more detailed concentration range for the hit compounds.

  • Data Analysis: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

ParameterDescriptionExpected Value for a Potent Agonist
EC₅₀ Half-maximal effective concentration< 10 µM
Maximal Efficacy Maximum response as a percentage of the positive control> 80%
Hill Slope Steepness of the curve~1
Secondary Assays: Mechanistic Validation

Secondary assays are crucial to confirm that the observed activity is indeed mediated through the STING pathway.

Principle: This assay directly measures the phosphorylation of TBK1 and IRF3, key upstream events in STING signaling.[12]

Protocol:

  • Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with the compound at its EC₅₀ concentration for 1-2 hours.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated TBK1 (Ser172), total TBK1, phosphorylated IRF3 (Ser396), and total IRF3.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[12]

Principle: This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon STING activation.[13][14]

Protocol:

  • Cell Plating and Treatment: Seed U2OS-p65-GFP cells in a 384-well imaging plate. Treat with the compound for 2-4 hours.

  • Staining: Fix the cells and stain the nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use image analysis software to segment the nuclear and cytoplasmic compartments and quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

Counter-Screens: Assessing Specificity

Counter-screens are essential to rule out non-specific mechanisms of action and off-target effects.[15]

Principle: The compound's activity is tested in a cell line lacking STING expression (e.g., STING knockout THP-1 cells). A true STING agonist should be inactive in these cells.

Protocol:

  • Repeat the primary ISG/IFN-β reporter assay using both wild-type and STING-knockout cells.

  • Data Analysis: Compare the dose-response curves in both cell lines. A significant loss of activity in the knockout cells confirms STING-dependent activity.

Principle: This assay directly measures the binding of the compound to purified STING protein in a competitive format.[16][17]

Protocol:

  • Assay Setup: In a 384-well plate, combine the test compound, a fluorescently labeled cGAMP analog (tracer), and purified, tagged STING protein.

  • Incubation: Incubate to allow for competitive binding.

  • Detection: Read the plate on an HTRF-compatible reader. Displacement of the tracer by the compound results in a decrease in the FRET signal.

Data Interpretation and Hit Validation

A robust hit validation strategy is critical for the success of any HTS campaign.[18][19] A compound is considered a validated hit if it meets the following criteria:

  • Confirmed activity and potency in the dose-response assay.

  • Demonstrated mechanism of action through activation of upstream STING signaling events (TBK1/IRF3 phosphorylation).

  • STING-dependent activity , as confirmed by the lack of activity in STING-deficient cells.

  • Acceptable selectivity profile from counter-screening assays.

Conclusion

The protocols and workflow described in these application notes provide a comprehensive framework for the high-throughput screening of 3-((3-Fluorophenyl)sulfonamido)benzoic acid as a potential STING agonist. By employing a multi-tiered screening cascade that incorporates primary, secondary, and counter-screening assays, researchers can efficiently identify and validate novel modulators of the STING pathway. This structured approach, grounded in established scientific principles, will facilitate the discovery of new chemical entities for the development of innovative immunotherapies.

References

  • Regulation of cGAS/STING signaling and corresponding immune escape strategies of viruses. Frontiers in Immunology. [Link]

  • Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation. Oxford Academic. [Link]

  • Control of innate immunity by the cGAS‐STING... : Immunology & Cell Biology. Ovid. [Link]

  • Regulation of the cGAS-STING Pathway. PubMed. [Link]

  • Cell-based reporter assays of innate immune receptor induced cascades. TRANSVAC2. [Link]

  • Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy. National Center for Biotechnology Information. [Link]

  • Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity. National Center for Biotechnology Information. [Link]

  • A High Content Screen in Macrophages Identifies Small Molecule Modulators of STING-IRF3 and NFkB Signaling. Sorger Lab. [Link]

  • A High Content Screen in Macrophages Identifies Small Molecule Modulators of STING-IRF3 and NFkB Signaling. ACS Chemical Biology. [Link]

  • Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. PLOS ONE. [Link]

  • Boosting innate immunity: development and validation of a cell-based screening assay to identify LL-37 inducers. PubMed. [Link]

  • High Throughput Arrayed NF-kB Transcription Factor Profiling. Molecular Devices. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLOS ONE. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. [Link]

  • STING modulators: Predictive significance in drug discovery. National Center for Biotechnology Information. [Link]

  • A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]

  • A new cell-based innate immune receptor assay for the examination of receptor activity, ligand specificity, signalling pathways and the detection of pyrogens. Fraunhofer-Publica. [Link]

  • TBK1 enhances phosphorylation of Akt. A, In vitro TBK1 kinase assays... ResearchGate. [Link]

  • A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. National Center for Biotechnology Information. [Link]

  • Interferon-Stimulated Genes Are Transcriptionally Repressed by PR in Breast Cancer. AACR Publications. [Link]

  • Single-Cell Monitoring of Activated Innate Immune Signaling by a d2eGFP-Based Reporter Mimicking Time-Restricted Activation of IFNB1 Expression. Frontiers in Immunology. [Link]

  • Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies. National Center for Biotechnology Information. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Interferon-Stimulated Gene (ISG)-Expression Screening Reveals the Specific Antibunyaviral Activity of ISG20. National Center for Biotechnology Information. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. National Center for Biotechnology Information. [Link]

  • Development of Small-Molecule STING Activators for Cancer Immunotherapy. MDPI. [Link]

  • Identification and Validation of cGAS‐STING Pathway‐Associated Predictive and Therapeutic Models for Esophageal Squamous Cell Cancer Patients via Artificial Intelligence and Multi‐Omics. National Center for Biotechnology Information. [Link]

  • Interferon-Stimulated Gene (ISG)-Expression Screening Reveals the Specific Antibunyaviral Activity of ISG20. PubMed. [Link]

  • Interferon-stimulated gene. Wikipedia. [Link]

  • Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv. [Link]

  • Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA. National Center for Biotechnology Information. [Link]

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  • 3-(4-Fluorophenyl)benzoic acid. PubChem. [Link]

Sources

Application

Experimental Protocols for 3-((3-Fluorophenyl)sulfonamido)benzoic acid: P2Y14 Receptor Antagonist Profiling

This Application Note and Protocol guide details the experimental handling and assay procedures for 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a representative small molecule containing the 3-sulfonamido benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the experimental handling and assay procedures for 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a representative small molecule containing the 3-sulfonamido benzoic acid scaffold. Based on recent structure-activity relationship (SAR) studies (e.g., Ma et al., 2025), this scaffold is identified as a potent antagonist of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor (GPCR) involved in immune regulation and inflammation.[1]

Introduction & Mechanism of Action

Compound Overview

3-((3-Fluorophenyl)sulfonamido)benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted at the 3-position with a (3-fluorophenyl)sulfonamido moiety.[2][3][4][5][6][7][8][9][10][11] This scaffold has emerged as a key pharmacophore for antagonizing the P2Y14 receptor , a Gi/o-coupled GPCR activated by UDP-sugars (UDP-glucose, UDP-galactose).

  • Chemical Formula : C₁₃H₁₀FNO₄S[5]

  • Molecular Weight : ~295.29 g/mol [5]

  • Target : P2Y14 Receptor (Antagonist)[1]

  • Primary Application : Anti-inflammatory research (Asthma, Acute Lung Injury, Gout).

Mechanism of Action

The P2Y14 receptor is activated by extracellular UDP-glucose, leading to the recruitment of Gi/o proteins . This inhibits adenylyl cyclase (AC), reducing intracellular cAMP levels, and can also activate the MAPK/ERK pathway and mobilize calcium (via Gqi5 coupling or PLC


 in specific cells).
  • Agonist Action (UDP-Glucose) :

    
     cAMP, 
    
    
    
    Calcium (in Gqi5 cells),
    
    
    Chemotaxis.
  • Antagonist Action (3-((3-Fluorophenyl)sulfonamido)benzoic acid) : Blocks UDP-glucose binding, restores cAMP levels, and inhibits UDP-induced chemotaxis and cytokine release (e.g., IL-8).

Signaling Pathway Visualization

P2Y14_Pathway UDP_Glc UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_Glc->P2Y14 Activates Compound 3-((3-Fluorophenyl)sulfonamido) benzoic acid (Antagonist) Compound->P2Y14 Blocks Gi_Protein Gi/o Protein P2Y14->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits ERK ERK1/2 Phosphorylation Gi_Protein->ERK Activates (By Gbg) cAMP cAMP (Cyclic AMP) AC->cAMP Produces PKA PKA Signaling cAMP->PKA Activates Inflammation Chemotaxis & Cytokine Release (IL-8) ERK->Inflammation Promotes

Figure 1 : P2Y14 Signaling Pathway.[1] The antagonist blocks UDP-glucose-mediated Gi activation, preventing the decrease in cAMP and inhibiting downstream inflammatory signaling.

Compound Preparation & Handling

Solubility & Storage

The sulfonamido-benzoic acid structure is generally hydrophobic but contains an acidic moiety (carboxylic acid), improving solubility in basic buffers or organic solvents.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Dissolve to 10–20 mM stock concentration.
Solubility ~10–25 mg/mL in DMSOVortex and warm (37°C) if precipitate forms.
Storage (Stock) -20°C or -80°CAliquot to avoid freeze-thaw cycles. Stable for >6 months.
Working Solution PBS or Culture MediaDilute immediately before use. Keep DMSO <0.5% (v/v).
Quality Control
  • Purity Check : Verify purity by HPLC (>95%) before use in sensitive functional assays.

  • Stability : Prepare fresh working dilutions daily. Do not store diluted compound in aqueous media for >24 hours.

Assay Protocol 1: cAMP Accumulation Assay (Gi-Coupled Mode)

Objective : To quantify the antagonist potency (IC₅₀) by measuring the restoration of cAMP levels in Forskolin-stimulated cells treated with UDP-glucose.

Experimental Design
  • Cell Line : CHO-K1 or HEK293 stably expressing human P2Y14 (hP2Y14).

  • Principle :

    • Forskolin stimulates Adenylyl Cyclase

      
       High cAMP.
      
    • UDP-Glucose (Agonist) activates P2Y14 (Gi)

      
       Low cAMP.
      
    • Antagonist blocks P2Y14

      
       High cAMP (restoration).
      
Reagents
  • Assay Buffer : HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Agonist : UDP-Glucose (EC₈₀ concentration, typically 1–10 µM).

  • Stimulant : Forskolin (10 µM).

  • Detection Kit : HTRF cAMP kit (Cisbio) or cAMP-Glo™ (Promega).

Step-by-Step Protocol
  • Cell Seeding : Seed hP2Y14-CHO cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Compound Addition :

    • Add 5 µL of Test Compound (3-((3-Fluorophenyl)sulfonamido)benzoic acid) at varying concentrations (e.g., 0.1 nM – 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Stimulation :

    • Add 5 µL of Agonist Mix (UDP-Glucose + Forskolin in Assay Buffer).

    • Final concentration: UDP-Glucose (EC₈₀) + Forskolin (10 µM).

    • Incubate for 30–45 minutes at RT.

  • Detection :

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) as per kit instructions.

    • Incubate for 1 hour in the dark.

  • Measurement : Read HTRF signals (665 nm / 620 nm ratio) on a compatible plate reader (e.g., PerkinElmer EnVision).

  • Analysis : Calculate % Inhibition of the agonist response.

Assay Protocol 2: Calcium Mobilization Assay (Gqi5-Coupled)

Objective : To validate antagonism in a real-time kinetic assay using a chimeric G-protein (Gqi5) that forces Gi-coupled receptors to signal via Calcium.

Experimental Design
  • Cell Line : HEK293-hP2Y14-Gqi5 stable cell line.

  • Readout : Intracellular Calcium flux (FLIPR Calcium Assay).

Step-by-Step Protocol
  • Seeding : Seed cells (10,000/well) in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading :

    • Remove media. Add 20 µL Calcium 6 Dye (Molecular Devices) in HBSS/HEPES buffer.

    • Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Pre-treatment :

    • Add 10 µL of Test Compound (3x concentration).

    • Incubate for 15 minutes inside the FLIPR instrument or on bench.

  • Agonist Injection :

    • Inject 10 µL of UDP-Glucose (EC₈₀, e.g., 300 nM final).

  • Data Acquisition :

    • Measure fluorescence (Ex 485 / Em 525) every second for 60 seconds, then every 3 seconds for 2 minutes.

  • Analysis :

    • Calculate Max - Min fluorescence units (RFU).

    • Plot RFU vs. Log[Compound] to determine IC₅₀.

Assay Protocol 3: Functional Chemotaxis Assay

Objective : To demonstrate the physiological relevance of blocking P2Y14 in immune cells (Neutrophils or HL-60 differentiated cells).

Experimental Design
  • Cell System : Freshly isolated human neutrophils or dHL-60 cells.

  • Chamber : Transwell system (3 µm or 5 µm pore size).

Step-by-Step Protocol
  • Preparation : Resuspend cells (

    
     cells/mL) in chemotaxis buffer (RPMI + 0.1% BSA).
    
  • Compound Treatment : Pre-incubate cells with Test Compound (1 µM, 10 µM) or Vehicle (DMSO) for 20 minutes at 37°C.

  • Chamber Setup :

    • Lower Chamber : Add 600 µL of UDP-Glucose (100 µM) or Positive Control (fMLP).

    • Upper Chamber : Add 100 µL of the cell + compound suspension.

  • Migration : Incubate for 90 minutes at 37°C / 5% CO₂.

  • Quantification :

    • Remove inserts.

    • Count migrated cells in the lower chamber using a hemocytometer or CellTiter-Glo (luminescence).

  • Result : The compound should significantly reduce UDP-glucose-induced migration compared to vehicle.

Data Analysis & Troubleshooting

IC₅₀ Calculation

Use non-linear regression (4-parameter logistic fit) in GraphPad Prism:



  • X : Log of compound concentration.

  • Y : Normalized Response (% Inhibition).

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Limit final DMSO to 0.5%. Use serial dilutions in DMSO, then spike into buffer.
Low Signal Window Poor receptor expression or weak agonist.Verify P2Y14 expression by qPCR/Western. Use fresh UDP-Glucose (hygroscopic).
High Background Constitutive receptor activity.Optimize cell density. Ensure IBMX is present in cAMP assays.
No Inhibition Compound degradation.Check stock stability. Ensure pre-incubation time (15-20 min) is sufficient.
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Step1 Dissolve Compound (DMSO Stock) Step2 Dilute in Assay Buffer (0.1% BSA) Step1->Step2 Step3 Pre-incubate Cells (15-20 min) Step2->Step3 Step4 Add Agonist (UDP-Glucose) Step3->Step4 Step5 Incubate (30-60 min) Step4->Step5 Step6 Measure Signal (cAMP / Calcium / Migration) Step5->Step6 Step7 Calculate IC50 (Non-linear Regression) Step6->Step7

Figure 2 : Standardized workflow for evaluating P2Y14 antagonists.

References

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.

  • Gauthier, J.Y., et al. (2011). The identification of potent, selective, and orally bioavailable P2Y14 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Lazarowski, E.R., et al. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Purinergic Signalling.

  • Barrett, M.O., et al. (2013). A selective, high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology.

  • Benchchem. Product Information: 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7).[4]

Disclaimer: This protocol is designed for research use only. 3-((3-Fluorophenyl)sulfonamido)benzoic acid is a chemical probe and has not been approved for therapeutic use in humans.

Sources

Method

Application Note &amp; Protocols: Functional Characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid as a Potent P2Y₁₄ Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals. Abstract The P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant therapeutic target fo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant therapeutic target for inflammatory diseases.[1] Its activation, primarily through Gαi-protein coupling, leads to the inhibition of adenylyl cyclase and subsequent reduction of intracellular cyclic AMP (cAMP), modulating key immune responses such as chemotaxis.[2][3] This document provides a detailed guide for the experimental characterization of 3-((3-fluorophenyl)sulfonamido)benzoic acid, a novel antagonist of the P2Y₁₄R. We present the scientific rationale and step-by-step protocols for the primary functional assays required to determine its potency and mechanism of action, focusing on cAMP inhibition and intracellular calcium mobilization.

Introduction: The P2Y₁₄ Receptor as a Therapeutic Target

The P2Y₁₄ receptor is a purinergic receptor activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during stress, damage, or inflammation.[3][4] As a member of the Gi-coupled GPCR family, its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[2][5] This signaling cascade is intricately linked to the regulation of immune cell function. For instance, P2Y₁₄R activation has been shown to promote Rho-mediated signaling and chemotaxis in human neutrophils, highlighting its role as a pro-inflammatory mediator.[3][4]

The 3-sulfonamido benzoic acid scaffold has given rise to a new class of potent P2Y₁₄R antagonists.[6][7] Compounds from this series, such as 3-((3-fluorophenyl)sulfonamido)benzoic acid, represent promising candidates for therapeutic intervention in inflammatory conditions like acute lung injury.[7] Accurate and robust characterization of these antagonists is crucial for advancing their development. This guide details the experimental workflows to quantify their inhibitory activity.

P2Y₁₄R Signaling Pathways

P2Y₁₄R activation by agonists like UDP-glucose initiates a signaling cascade primarily through the Gαi subunit of its associated heterotrimeric G protein. This action inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. Concurrently, the dissociated Gβγ subunit can activate other pathways, including those involving PI3K and RhoA, which are critical for cellular migration.[4][5]

P2Y14_Signaling P2Y14R P2Y14R G_protein Gi Protein (αβγ) P2Y14R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates Antagonist 3-((3-Fluorophenyl)sulfonamido) benzoic acid (Antagonist) Antagonist->P2Y14R Blocks G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits Downstream Downstream Effectors (e.g., RhoA, MAPK) G_betagamma->Downstream ATP ATP ATP->AC cAMP->Downstream Suppresses (via PKA)

Caption: P2Y₁₄R Canonical Gi Signaling Pathway.

Principle of Antagonist Characterization

The primary method for characterizing a P2Y₁₄R antagonist involves quantifying its ability to block the receptor's response to an agonist. Since the native receptor signals by decreasing cAMP, a two-step stimulation process is required for a measurable inhibitory effect.

  • Signal Amplification: Adenylyl cyclase is first stimulated using an agent like forskolin. This raises intracellular cAMP to a high, easily detectable baseline level.[8][9]

  • Agonist Challenge & Antagonism: A P2Y₁₄R agonist (e.g., UDP-glucose) is added. In the absence of an antagonist, the agonist will activate the Gi pathway, inhibit adenylyl cyclase, and cause a measurable drop in the forskolin-stimulated cAMP levels.[9] When the antagonist is present, it will compete with the agonist for binding to the P2Y₁₄R, thereby preventing or reducing the agonist-induced drop in cAMP. The potency of the antagonist is determined by its ability to reverse this agonist effect in a concentration-dependent manner.

Core Experimental Protocols

Protocol 1: cAMP Inhibition Assay for IC₅₀ Determination

This protocol details the use of a luminescence-based cAMP assay (e.g., Promega's cAMP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀) of 3-((3-fluorophenyl)sulfonamido)benzoic acid. The assay principle is based on the competition between cellular cAMP and a protein kinase A (PKA) substrate. Low cAMP leads to high PKA activity, depleting ATP and resulting in low luminescence from a subsequent luciferase reaction. Conversely, high cAMP saturates PKA, preserving ATP and yielding high luminescence.[10]

Objective: To determine the IC₅₀ value of the test antagonist against agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human P2Y₁₄ receptor.

  • Agonist: UDP-glucose.

  • Antagonist: 3-((3-fluorophenyl)sulfonamido)benzoic acid.

  • cAMP Inducer: Forskolin.

  • Assay Kit: cAMP-Glo™ Assay Kit (Promega, #V1501 or similar).

  • Reagents: Cell culture medium, PBS, 384-well white assay plates.

  • Instrumentation: Luminometer.

Step-by-Step Methodology:

  • Cell Plating: Seed P2Y₁₄R-expressing cells into a 384-well white, clear-bottom plate at a density optimized for the assay (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Antagonist Preparation: Prepare a serial dilution of 3-((3-fluorophenyl)sulfonamido)benzoic acid in an appropriate assay buffer. The concentration range should span from ~1 pM to 10 µM to generate a full dose-response curve.

  • Antagonist Pre-incubation: Remove culture medium from the cells. Add the diluted antagonist to the respective wells. Include "agonist control" (no antagonist) and "basal control" (no antagonist, no agonist) wells. Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor before the agonist challenge.

  • Agonist/Forskolin Stimulation: Prepare a stimulation solution containing a fixed concentration of UDP-glucose (typically at its EC₈₀, the concentration that gives 80% of its maximal effect) and a fixed concentration of forskolin (e.g., 30 µM). Add this solution to all wells except the basal controls. Incubate for 15-20 minutes at room temperature.

  • cAMP Detection:

    • Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution containing PKA and incubate for 20 minutes.

    • Add the Kinase-Glo® Reagent to stop the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the signal from the "agonist control" wells as 0% inhibition and the signal from the "forskolin only" (or basal) wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cAMP_Workflow Start 1. Seed P2Y14R-CHO/HEK293 cells in 384-well plate Incubate1 Incubate Overnight Start->Incubate1 AddAntagonist 2. Add serial dilutions of 3-((3-fluorophenyl)sulfonamido) benzoic acid Incubate1->AddAntagonist Incubate2 Pre-incubate 15-30 min AddAntagonist->Incubate2 AddAgonist 3. Add UDP-Glucose (EC80) + Forskolin Incubate2->AddAgonist Incubate3 Incubate 15-20 min AddAgonist->Incubate3 Lyse 4. Lyse cells & add cAMP detection reagents Incubate3->Lyse Incubate4 Incubate ~40 min Lyse->Incubate4 Read 5. Read Luminescence Incubate4->Read Analyze 6. Normalize data & calculate IC50 Read->Analyze

Caption: Workflow for the cAMP Inhibition Assay.

Protocol 2: Calcium Mobilization Assay (Engineered Pathway)

This protocol describes a method for assessing P2Y₁₄R antagonism in a high-throughput format by forcing the Gi-coupled receptor to signal through a Gq pathway, resulting in intracellular calcium release.[11] This is achieved by using a cell line that co-expresses the P2Y₁₄R with a promiscuous G-protein, such as Gα₁₆ or a Gαq/i chimera.[1][12]

Objective: To provide an orthogonal, high-throughput method for confirming antagonist activity.

Materials:

  • Cell Line: HEK293 cells stably co-expressing human P2Y₁₄R and a promiscuous G-protein (e.g., Gα₁₆).

  • Agonist & Antagonist: As above.

  • Assay Kit: A no-wash calcium-sensitive dye kit (e.g., FLIPR® Calcium 6 Assay Kit).

  • Reagents: Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).

Step-by-Step Methodology:

  • Cell Plating: Seed the co-expressing cells into a 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the prepared calcium dye loading solution to each well. Incubate for 1-2 hours at 37°C, followed by 15 minutes at room temperature, protected from light. This allows the cell-permeable dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Assay Plate Preparation: Prepare a separate source plate containing the antagonist dilutions and another source plate with a fixed concentration of the UDP-glucose agonist (e.g., at its EC₈₀).

  • FLIPR® Measurement:

    • Place both the cell plate and the source plates into the instrument.

    • Program the instrument to first transfer the antagonist dilutions from the source plate to the cell plate.

    • Allow for a pre-incubation period (e.g., 15-30 minutes) within the instrument.

    • Initiate the kinetic read. The instrument will establish a baseline fluorescence reading for several seconds.

    • The instrument will then automatically add the agonist from the second source plate to the cell plate while continuing to read fluorescence in real-time.

  • Data Acquisition: Monitor the fluorescence signal (Excitation ~485 nm, Emission ~525 nm) over time (typically 90-180 seconds). Agonist addition will cause a rapid increase in fluorescence, which will then decay.

  • Data Analysis:

    • Calculate the maximum peak fluorescence response for each well.

    • Normalize the data using "agonist control" (0% inhibition) and "no agonist" (100% inhibition) wells.

    • Plot the percent inhibition against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Calcium_Workflow Start 1. Seed P2Y14R-Gα16 cells in 384-well plate Incubate1 Incubate Overnight Start->Incubate1 DyeLoad 2. Load cells with calcium-sensitive dye Incubate1->DyeLoad Incubate2 Incubate 1-2 hours DyeLoad->Incubate2 FLIPR 3. Pre-incubate with Antagonist in FLIPR instrument Incubate2->FLIPR Read 4. Measure baseline fluorescence, then add Agonist while reading FLIPR->Read Analyze 5. Analyze kinetic data (peak fluorescence) & calculate IC50 Read->Analyze

Caption: Workflow for the Calcium Mobilization Assay.

Data Presentation and Expected Results

The primary output of these experiments is the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response. A potent antagonist will have a low nanomolar or even sub-nanomolar IC₅₀. Data for 3-((3-fluorophenyl)sulfonamido)benzoic acid derivatives should be compared to a known reference antagonist, such as PPTN.

Table 1: Representative Antagonist Potency Data

CompoundAssay TypeTargetAgonist ChallengeIC₅₀ (nM)Reference
Compound 25l *cAMP InhibitionHuman P2Y₁₄RUDP-glucose5.6 ± 0.3[7]
PPTN cAMP InhibitionHuman P2Y₁₄RUDP-glucose~4.0
Compound 16ccAMP InhibitionHuman P2Y₁₄RUDP-glucose1.77[13]

*Compound 25l is a closely related derivative from the 3-sulfonamido benzoic acid series.[7] †Compound 16c is a closely related derivative from the 3-amide benzoic acid series.[13]

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment should include a self-validating system of controls:

  • Basal Control (No Stimulation): Establishes the baseline signal of the assay.

  • Forskolin Only Control (cAMP Assay): Defines the maximum cAMP signal (100% inhibition level).

  • Agonist + Forskolin Control (cAMP Assay): Defines the minimum cAMP signal (0% inhibition level) and confirms cell responsiveness.

  • Reference Antagonist: Including a known antagonist like PPTN in parallel validates the assay performance and provides a benchmark for the test compound's potency.[14]

  • Agonist Dose-Response: Periodically running a full dose-response curve for the agonist (UDP-glucose) is critical to confirm its potency (EC₅₀) and ensure the correct concentration (e.g., EC₈₀) is used for antagonist screening.

By rigorously applying these protocols and controls, researchers can confidently characterize the potency and functional activity of 3-((3-fluorophenyl)sulfonamido)benzoic acid and other novel P2Y₁₄R antagonists, paving the way for their further development as anti-inflammatory therapeutics.

References

  • Burnstock, G., & Knight, G. E. (2018). P2Y14 Receptor. In: P2 Receptors. Handbook of Experimental Pharmacology, vol 243. Springer, Cham. [Link]

  • Fricks, I. P., et al. (2008). UDP is a competitive antagonist at the human P2Y14 receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 588-594. [Link]

  • Sklar, L. A., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 303(5), C530-C540. [Link]

  • Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Moore, D. J., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Purinergic Signalling, 5(2), 279-291. [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]

  • Leduc, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1289-1296. [Link]

  • Tian, S., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142. [Link]

  • Journal of Advanced Research. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. [Link]

  • Page, C. P., et al. (2025). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British Journal of Pharmacology. [Link]

  • Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of Biomolecular Screening, 16(9), 1098-1106. [Link]

  • ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]

  • Ma, Z., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Harden, T. K., et al. (2008). UDP Is a Competitive Antagonist at the Human P2Y14 Receptor. Journal of Pharmacology and Experimental Therapeutics, 325(2), 588-594. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. [Link]

  • MDPI. (2025). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells. [Link]

  • Jacobson, K. A., et al. (2016). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(8), 783-788. [Link]

  • University of Pretoria. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • British Journal of Pharmacology. (2010). Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Li, H., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111571. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in hum...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation using a combination of protein precipitation and solid-phase extraction to the full validation of the analytical method in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction

3-((3-Fluorophenyl)sulfonamido)benzoic acid is an emerging therapeutic candidate with a sulfonamide functional group. The development of new pharmaceutical compounds necessitates the establishment of robust bioanalytical methods to accurately characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range.[1]

The successful implementation of an LC-MS/MS assay hinges on a meticulous sample preparation strategy to mitigate matrix effects and a comprehensive method validation to ensure data integrity.[4][5] This application note presents a detailed protocol for a validated LC-MS/MS method for 3-((3-Fluorophenyl)sulfonamido)benzoic acid in human plasma, providing a foundation for its application in regulated bioanalysis.

Materials and Reagents

  • Analytes and Standards:

    • 3-((3-Fluorophenyl)sulfonamido)benzoic acid (purity ≥98%)

    • 3-((3-Fluorophenyl)sulfonamido)benzoic acid-¹³C₆ (Internal Standard, IS) (purity ≥98%)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human plasma (K₂EDTA)

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Strong Anion Exchange)

    • HPLC vials with inserts

    • Syringe filters (0.22 µm)[6]

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-((3-Fluorophenyl)sulfonamido)benzoic acid312.0156.025
3-((3-Fluorophenyl)sulfonamido)benzoic acid-¹³C₆ (IS)318.0162.025

Experimental Protocols

Preparation of Standard Solutions

Stock solutions of the analyte and internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation

The selected sample preparation method involves protein precipitation followed by solid-phase extraction (SPE), a technique that provides a clean extract and minimizes matrix effects.[7][8]

G cluster_0 Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (10 µL) plasma->is_add vortex1 3. Vortex (10 sec) is_add->vortex1 ppt 4. Add Acetonitrile (300 µL) vortex1->ppt vortex2 5. Vortex (1 min) ppt->vortex2 centrifuge1 6. Centrifuge (10 min, 14000 rpm) vortex2->centrifuge1 supernatant 7. Collect Supernatant centrifuge1->supernatant spe_load 8. Load onto Conditioned SPE Plate supernatant->spe_load spe_wash 9. Wash with 5% Methanol in Water spe_load->spe_wash spe_elute 10. Elute with 5% Formic Acid in Methanol spe_wash->spe_elute evaporate 11. Evaporate to Dryness spe_elute->evaporate reconstitute 12. Reconstitute in Mobile Phase A (100 µL) evaporate->reconstitute lcinject 13. Inject into LC-MS/MS reconstitute->lcinject

Caption: Workflow for sample preparation.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[5][6]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE plate.

  • Wash the wells with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Transfer to an HPLC vial for analysis.

Bioanalytical Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[1][3][9]

G cluster_1 Bioanalytical Method Validation validation Method Validation Parameters selectivity Selectivity & Specificity validation->selectivity linearity Linearity (Calibration Curve) validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery matrix Matrix Effect validation->matrix stability Stability validation->stability

Caption: Key parameters for method validation.

1. Selectivity and Specificity:

  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.

2. Linearity (Calibration Curve):

  • Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero standards should be used to construct the calibration curve.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

3. Accuracy and Precision:

  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

4. Recovery:

  • Protocol: Compare the peak area of the analyte in extracted plasma samples with the peak area of the analyte in post-extraction spiked samples at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible.

5. Matrix Effect:

  • Protocol: Compare the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution at three QC levels.[5]

  • Acceptance Criteria: The CV of the matrix factor across different lots of plasma should be ≤ 15%.

6. Stability:

  • Protocol: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 24 hours.

    • Long-Term Stability: At -80 °C for 30 days.

    • Post-Preparative Stability: In the autosampler for 48 hours.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Results and Discussion

Table 3: Summary of Method Validation Results

Validation ParameterResult
Linearity (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Accuracy (%) 92-108%
Recovery (%) 85-95%
Matrix Effect (CV%) < 8%
Stability Stable under all tested conditions

The developed LC-MS/MS method demonstrates excellent performance for the quantification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in human plasma. The combination of protein precipitation and SPE resulted in a clean extract and minimized matrix effects, leading to high reproducibility and accuracy. The validation results meet the acceptance criteria set by the FDA, confirming the reliability of the method for use in regulated bioanalytical studies.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in human plasma. The comprehensive validation ensures that the method is reliable, accurate, and precise, making it suitable for supporting drug development from preclinical to clinical phases.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (2013).
  • Vogeser, M., & Seger, C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Ray, A. D., & Kwiecien, N. W. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Huber, C. G., & Ganner, A. (2021). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. MDPI. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

Sources

Method

Application Note: Step-by-Step Synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid

Introduction & Mechanistic Rationale Sulfonamides represent a privileged and highly versatile scaffold in medicinal chemistry and drug development. They are frequently deployed as bioisosteres for carboxylic acids or ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamides represent a privileged and highly versatile scaffold in medicinal chemistry and drug development. They are frequently deployed as bioisosteres for carboxylic acids or amides to improve metabolic stability, modulate physicochemical properties, and enhance target binding through robust hydrogen-bond interactions[1]. The target compound, 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS: 885269-80-7), is a high-value intermediate featuring both a sulfonamide linkage and a functionalizable carboxylic acid handle.

While traditional sulfonylation protocols often rely on anhydrous, toxic organic solvents (e.g., dichloromethane) and volatile organic bases (e.g., pyridine or triethylamine), this guide utilizes a modified Schotten-Baumann reaction [2].

Causality of Experimental Design: 3-Aminobenzoic acid is zwitterionic and exhibits poor solubility in standard organic solvents. By utilizing an aqueous sodium carbonate (


) system, the carboxylic acid is deprotonated, rendering the amine highly soluble in the aqueous phase. Simultaneously, the inorganic base acts as an efficient acid scavenger to neutralize the hydrochloric acid (HCl) generated during the nucleophilic attack of the amine on the sulfonyl chloride. This approach eliminates the need for chromatographic purification, as the final product can be isolated via simple pH-driven precipitation[2].

Experimental Design & Reagents

The following quantitative data outlines a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
3-Aminobenzoic acid 137.141.01.37 g (10 mmol)Nucleophile / Primary Substrate
3-Fluorobenzenesulfonyl chloride 194.611.12.14 g (11 mmol)Electrophile
Sodium carbonate (

)
105.992.52.65 g (25 mmol)Base / HCl Scavenger
Deionized Water 18.02Solvent50 mLGreen Solvent Medium
10% Aqueous HCl 36.46Excess~15 mLAcidifying / Precipitating Agent

Visualizations of Workflow and Mechanism

Workflow A 3-Aminobenzoic Acid + Na2CO3 (aq) B Add 3-Fluorobenzene- sulfonyl chloride (0 °C) A->B C Stir at RT (4-6 h) B->C D Acidify with 10% HCl (pH ~2) C->D E Filter & Wash Precipitate D->E F Pure Product (Recrystallized) E->F

Fig 1. Step-by-step workflow for the modified Schotten-Baumann sulfonylation and isolation.

Mechanism N1 Amine Nucleophile (Ar-NH2) N3 Nucleophilic Attack at Sulfur N1->N3 N2 Electrophile (Ar'-SO2Cl) N2->N3 N4 Tetrahedral Intermediate (Zwitterionic) N3->N4 N5 Chloride Expulsion (-Cl⁻) N4->N5 N6 Deprotonation by Base (-H⁺) N5->N6 N7 Sulfonamide Product (Ar-NH-SO2-Ar') N6->N7

Fig 2. Mechanistic pathway of the sulfonylation reaction via nucleophilic addition-elimination.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Aqueous Amine
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.37 g, 10 mmol) and

    
     (2.65 g, 25 mmol) in 50 mL of deionized water.
    
    • Causality: The

      
       deprotonates the carboxylic acid to form the highly water-soluble sodium carboxylate. It also establishes an alkaline environment (pH > 9) necessary to neutralize the HCl byproduct.
      
    • Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates incomplete salt formation; if observed, continue stirring until clear.

Phase 2: Sulfonylation
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are susceptible to hydrolysis in aqueous bases. Lowering the temperature to 0 °C kinetically suppresses the competing hydrolysis of 3-fluorobenzenesulfonyl chloride, maximizing the yield of the desired sulfonamide[2].

  • Electrophile Addition: Add 3-fluorobenzenesulfonyl chloride (2.14 g, 1.61 mL, 11 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized accumulation of the electrophile, further minimizing hydrolysis and mitigating exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

    • Validation Checkpoint: Monitor the pH using indicator paper every 2 hours. It must remain basic (pH > 8). If the pH drops below 8, add supplementary

      
       to prevent the reaction from stalling.
      
Phase 3: Workup and Isolation
  • Acidification: Cool the mixture back to 0 °C and slowly add 10% aqueous HCl dropwise until the pH reaches ~2.

    • Causality: Acidification protonates the carboxylate group, converting the highly soluble sodium salt back into the neutral, water-insoluble 3-((3-fluorophenyl)sulfonamido)benzoic acid.

    • Validation Checkpoint: A dense white precipitate will rapidly form as the pH crosses the pKa of the carboxylic acid (~4.0). The system is self-validating; successful precipitation confirms product formation.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 15 mL) to remove residual inorganic salts (NaCl,

    
    ).
    
  • Purification: Dry the crude solid under vacuum. To achieve >98% purity, recrystallize the product from a mixture of ethyl acetate and n-hexane.

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized 3-((3-Fluorophenyl)sulfonamido)benzoic acid, the following analytical signatures should be confirmed:

  • LC-MS (ESI-): Expected mass for

    
     is 294.0 m/z .
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~13.0 ppm (br s, 1H, COOH)
      
    • 
       ~10.6 ppm (s, 1H, sulfonamide NH)
      
    • 
       7.20 - 7.80 ppm (m, 8H, aromatic protons from both the benzoic acid and fluorophenyl rings).
      
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       ~ -111.5 ppm (s, 1F, Ar-F).
      

References

  • Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [1]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI Crystals (2019) URL: [2]

Sources

Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide 3-((3-Fluorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a central benzoic acid core linked to a 3-fluorophenyl group v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Sulfonamide

3-((3-Fluorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a central benzoic acid core linked to a 3-fluorophenyl group via a sulfonamide bridge. This unique structural arrangement suggests a high potential for interaction with various enzyme classes, making it a compound of significant interest for drug discovery and development. The sulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, while the benzoic acid and fluorophenyl groups provide additional points of interaction that can confer potency and selectivity.[1][2]

Recent studies have highlighted that derivatives of 3-sulfonamido benzoic acid act as potent antagonists for the P2Y14 receptor, indicating a potential role in modulating inflammatory responses.[3][4] Furthermore, the broader class of sulfonamides has been extensively investigated as inhibitors of carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), both of which are implicated in a range of pathologies from glaucoma to cancer.[5][6][7]

This technical guide provides detailed, field-proven protocols for the in vitro characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid's inhibitory activity against two high-probability enzyme targets: Carbonic Anhydrases and Matrix Metalloproteinases. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for researchers in pharmacology, biochemistry, and drug development.

I. Carbonic Anhydrase Inhibition Assay: A Colorimetric Approach

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Their role in pH regulation makes them a therapeutic target for various diseases.[9] A common and reliable method to assess CA inhibition is through a colorimetric assay that measures the enzyme's esterase activity.[10]

Principle of the Assay

This assay leverages the ability of carbonic anhydrase to hydrolyze the substrate p-nitrophenyl acetate (pNPA). This hydrolysis yields p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[10] The presence of an inhibitor, such as 3-((3-Fluorophenyl)sulfonamido)benzoic acid, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10][11]

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6. Prepare by dissolving Tris base in deionized water and adjusting the pH with sulfuric acid.[10]

  • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.

  • Substrate Solution: Prepare a 15 mM stock solution of p-nitrophenyl acetate (pNPA) in ethanol or acetonitrile. This solution should be prepared fresh daily.[12]

  • Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in DMSO.

  • Positive Control: A known carbonic anhydrase inhibitor, such as acetazolamide, should be used as a positive control.[11]

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (100% activity): 180 µL of Assay Buffer + 10 µL of solvent (DMSO).

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of the test compound at various concentrations (prepare serial dilutions from the stock solution) + 10 µL of solvent (DMSO).

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of solvent (DMSO).

  • Enzyme Addition: Add 10 µL of the hCA II enzyme solution to the Enzyme Control, Inhibitor, and Solvent Control wells. Mix gently and incubate for 10 minutes at room temperature.

  • Reaction Initiation: To all wells, add 10 µL of the 15 mM pNPA substrate solution to start the reaction. The final volume in each well should be 200 µL.[12]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.[10][11]

Data Analysis
  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by performing a nonlinear regression analysis using a sigmoidal dose-response model (variable slope).[13][14]

II. Matrix Metalloproteinase (MMP) Inhibition Assay: A Fluorometric Method

Matrix metalloproteinases are zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in cancer progression and metastasis.[15][16] Fluorometric assays using a fluorescence resonance energy transfer (FRET) peptide substrate provide a highly sensitive method for screening MMP inhibitors.[17]

Principle of the Assay

This assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the peptide by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence.[17][18] The rate of fluorescence increase is proportional to the MMP activity, and the presence of an inhibitor will reduce this rate.

Experimental Protocol

1. Reagent Preparation:

  • MMP Assay Buffer: A buffer appropriate for the specific MMP being tested (e.g., for MMP-9: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Enzyme Solution: Recombinant human MMP (e.g., MMP-9) is typically supplied in a pro-enzyme form and requires activation.

  • Enzyme Activation: Activate the pro-MMP by incubating with p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions. After activation, dilute the enzyme in MMP Assay Buffer to the desired working concentration.

  • FRET Substrate: A specific FRET-based MMP substrate (e.g., for MMP-9, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO.

  • Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in DMSO.

  • Positive Control: A broad-spectrum MMP inhibitor, such as GM6001 or NNGH, should be used as a positive control.[18]

2. Assay Procedure (96-well black plate format):

  • Plate Setup:

    • Enzyme Control (100% activity): 50 µL of activated MMP enzyme + 40 µL of MMP Assay Buffer.

    • Inhibitor wells: 50 µL of activated MMP enzyme + 40 µL of the test compound at various concentrations.

    • Substrate Control (Blank): 90 µL of MMP Assay Buffer.

  • Pre-incubation: Add the enzyme and inhibitor/buffer solutions to the wells and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution to all wells to initiate the reaction. The final volume will be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dpa).[18]

Data Analysis
  • Subtract the background fluorescence (Substrate Control) from all readings.

  • Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time plot (ΔRFU/min).

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using nonlinear regression with a sigmoidal dose-response model.[13][19]

Visualization of Experimental Workflows

CA_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate (pNPA), & Inhibitor Solutions Plate_Setup Plate Controls & Inhibitor Dilutions Reagents->Plate_Setup Enzyme_Add Add Carbonic Anhydrase Plate_Setup->Enzyme_Add Incubate Incubate (10 min) Enzyme_Add->Incubate Substrate_Add Initiate with pNPA Incubate->Substrate_Add Kinetic_Read Kinetic Absorbance Reading (405 nm) Substrate_Add->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition IC50 IC50 Determination (Nonlinear Regression) Calc_Inhibition->IC50

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

MMP_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer, Activate pro-MMP, Prepare FRET Substrate & Inhibitor Solutions Plate_Setup Plate Controls, Enzyme & Inhibitor Dilutions Reagents->Plate_Setup Pre_Incubate Pre-incubate (15-30 min) Plate_Setup->Pre_Incubate Substrate_Add Initiate with FRET Substrate Pre_Incubate->Substrate_Add Kinetic_Read Kinetic Fluorescence Reading (e.g., Ex/Em 325/393 nm) Substrate_Add->Kinetic_Read Calc_Rate Calculate Reaction Rates (ΔRFU/min) Kinetic_Read->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition IC50 IC50 Determination (Nonlinear Regression) Calc_Inhibition->IC50

Caption: Workflow for the Matrix Metalloproteinase Inhibition Assay.

Signaling Pathway Context

Signaling_Pathways cluster_CA Carbonic Anhydrase in Tumor Microenvironment cluster_MMP Matrix Metalloproteinases in Cancer Metastasis Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Hypoxia->CAIX induces expression HCO3_H HCO3- + H+ CAIX->HCO3_H catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX substrate Acidosis Extracellular Acidosis HCO3_H->Acidosis contributes to Tumor_Progression Tumor Progression & Metastasis Acidosis->Tumor_Progression Inhibitor_CA 3-((3-Fluorophenyl)sulfonamido)benzoic acid Inhibitor_CA->CAIX inhibits Growth_Factors Growth Factors & Cytokines MMPs Matrix Metalloproteinases (e.g., MMP-9) Growth_Factors->MMPs induce expression ECM Extracellular Matrix (ECM) (e.g., Collagen) MMPs->ECM cleaves Degradation ECM Degradation Cell_Migration Tumor Cell Migration & Invasion Degradation->Cell_Migration Angiogenesis Angiogenesis Degradation->Angiogenesis Inhibitor_MMP 3-((3-Fluorophenyl)sulfonamido)benzoic acid Inhibitor_MMP->MMPs inhibits

Caption: Role of Target Enzymes in Pathological Signaling.

Quantitative Data Summary

The inhibitory potential of 3-((3-Fluorophenyl)sulfonamido)benzoic acid should be quantified by determining its IC50 value against each target enzyme. The results should be tabulated for clear comparison.

Target Enzyme Assay Type Inhibitor IC50 Value
Carbonic Anhydrase IIColorimetric (pNPA)3-((3-Fluorophenyl)sulfonamido)benzoic acidTo be determined
Carbonic Anhydrase IIColorimetric (pNPA)Acetazolamide (Positive Control)To be determined
Matrix Metalloproteinase-9Fluorometric (FRET)3-((3-Fluorophenyl)sulfonamido)benzoic acidTo be determined
Matrix Metalloproteinase-9Fluorometric (FRET)GM6001 (Positive Control)To be determined

Note: The IC50 values are dependent on experimental conditions. It is crucial to maintain consistency in assay parameters for meaningful comparisons.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the results, the following points are critical:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a solvent control (negative control) in every experiment is mandatory to validate the assay's performance.

  • Linear Range: All measurements must be taken within the linear range of the assay, both with respect to time and enzyme concentration. Preliminary experiments should be conducted to establish these parameters.

  • Data Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

  • Orthogonal Assays: If significant inhibition is observed, consider using an orthogonal assay to confirm the findings. For instance, for carbonic anhydrase, a CO2 hydration assay could be used to complement the esterase assay.[20]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid as a potential enzyme inhibitor. Based on its chemical structure, carbonic anhydrases and matrix metalloproteinases represent highly probable targets. A systematic application of these in vitro assays will yield valuable data on the compound's potency and selectivity, which is essential for guiding further preclinical development.

References

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. Available at: [Link]

  • Bentham Science. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Ma, L., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]

  • Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link]

  • Quintero-Fabián, S., Arreola, R., Casiano-Quevedo, C., & Flores-Guzmán, F. (2019). Role of Matrix Metalloproteinases in Angiogenesis and Cancer. PMC. Available at: [Link]

  • Bioinformatics and Research. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Available at: [Link]

  • Basak, S. C., & Gute, B. D. (2008). Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. PubMed. Available at: [Link]

  • Sharma, M., & Chaturvedi, V. (2014). Sulphonamides: Deserving class as MMP inhibitors?. ResearchGate. Available at: [Link]

  • Egeblad, M., & Werb, Z. (2002). Functions of MMPs in cancer progression. ResearchGate. Available at: [Link]

  • Kumari, S., Malla, R., & Kumar, A. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers. Available at: [Link]

  • Gherghel, D., et al. (2021). Current Perspectives on the Role of Matrix Metalloproteinases in the Pathogenesis of Basal Cell Carcinoma. PMC. Available at: [Link]

  • Mahon, B. P., & McKenna, R. (2015). Carbonic Anhydrases: Role in pH Control and Cancer. MDPI. Available at: [Link]

  • Salmaso, V., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PMC. Available at: [Link]

  • Gao, Z. G., & Jacobson, K. A. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC. Available at: [Link]

  • SciSpace. (n.d.). Roles of matrix metalloproteinases (mmps) in cancer progression: a review. SciSpace. Available at: [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad. Available at: [Link]

  • Yao, Y., et al. (2026). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. ResearchGate. Available at: [Link]

  • Dr. Saqib's Science Academy. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available at: [Link]

  • Giel-Pietraszuk, M., & Barciszewski, J. (2019). Carbonic anhydrases as disease markers. PMC. Available at: [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • Kilcoyne, M., & Joshi, L. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. PubMed. Available at: [Link]

  • ResearchGate. (2019). (PDF) Carbonic Anhydrases and their Physiological Roles. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Available at: [Link]

  • Rempe, R. G., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. PMC. Available at: [Link]

  • Anaspec. (n.d.). Design of a Novel FRET Substrate with a Long Wavelength Fluorophore for Detection of Matrix Metalloproteinases. Available at: [Link]

  • Cecchi, A., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. PubMed. Available at: [Link]

  • Swietach, P., et al. (2014). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PMC. Available at: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]

  • Angeli, A., et al. (2023). Carbonic Anhydrase and Biomarker Research: New Insights. MDPI. Available at: [Link]

  • Kim, G., & Kim, Y. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Devaraj, H., et al. (2021). Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs. ACS Omega. Available at: [Link]

  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. PubMed. Available at: [Link]

  • Angeli, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A. A. H., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IV, VII and XII with carboxylates and sulfonamides incorporating phthalimide/phthalic anhydride scaffolds. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-((3-Fluorophenyl)sulfonamido)benzoic acid solubility issues and solutions

Welcome to the Technical Support Center for 3-((3-Fluorophenyl)sulfonamido)benzoic acid . This portal is designed for researchers, medicinal chemists, and formulation scientists encountering solubility and handling chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-((3-Fluorophenyl)sulfonamido)benzoic acid . This portal is designed for researchers, medicinal chemists, and formulation scientists encountering solubility and handling challenges with this specific chemical entity.

As a compound featuring both a benzoic acid moiety and a fluorinated sulfonamide group, it is a classic example of a poorly water-soluble weak acid. This guide synthesizes field-proven insights, mechanistic explanations, and validated protocols to help you overcome precipitation, erratic assay readouts, and poor in vivo bioavailability.

Core Physicochemical Properties & Causality

Understanding the molecular structure is the first step in troubleshooting. The compound possesses two distinct ionizable centers:

  • Benzoic Acid Group: pKa ~4.2[1].

  • Sulfonamide Group: pKa ~6.5 - 8.0 (acidity is enhanced by the electron-withdrawing fluorine on the adjacent phenyl ring)[1].

At low pH, the molecule is fully unionized and highly lipophilic, leading to severe aggregation in aqueous media. At physiological pH (7.4), the carboxylic acid is ionized, but the hydrophobic fluorophenyl ring and partially unionized sulfonamide can still drive precipitation in standard buffers[2].

IonizationState LowPH Low pH (< 4.0) Fully Unionized Highly Insoluble MidPH Physiological pH (7.4) Mono-anion (Carboxylate) Moderate Solubility LowPH->MidPH Deprotonation (pKa ~4.2) HighPH High pH (> 8.5) Di-anion (Carboxylate + Sulfonamide) Highly Soluble MidPH->HighPH Deprotonation (pKa ~7.5)

Diagram 1: pH-dependent ionization states of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound precipitate when diluted from DMSO into my in vitro assay buffer (pH 7.4)?

The Causality: This phenomenon, known as "solvent-shift precipitation," occurs because the compound is highly soluble in DMSO but rapidly hits its thermodynamic solubility limit in water[3]. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic fluorophenyl-sulfonamide exceeds its saturation point, causing rapid nucleation and precipitation. 3-sulfonamido benzoic acid derivatives often require careful solvent management to maintain stable monomeric dispersions in biological assays[2].

The Solution (Protocol for In Vitro Assay Dilution): This protocol is self-validating; if the solution remains optically clear at 600 nm, precipitation has been avoided.

  • Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) in 50% DMSO / 50% Assay Buffer.

  • Final Addition: Add the intermediate stock dropwise to the final assay buffer while vortexing continuously.

  • Validation: Ensure the final DMSO concentration is ≤ 1% (v/v). Measure absorbance at 600 nm; a reading > 0.05 indicates light scattering from micro-precipitates.

Q2: We are moving to in vivo PK studies. The free acid has terrible oral bioavailability. How can we formulate it?

The Causality: For oral delivery, poorly soluble weak acids (BCS Class II) suffer from dissolution-rate-limited absorption in the gastrointestinal tract[4]. Converting the free acid into a soluble salt increases the dissolution rate exponentially because the salt form creates a localized high-pH microenvironment around the dissolving particle, driving the compound into its soluble ionized state[5].

The Solution (Salt Formation Protocol): Using an amine counterion like tromethamine (TRIS) or 2-amino-2-methylpropan-1-ol (AMP) is highly effective for carboxylic acids[4].

  • Suspension: Suspend 1.0 molar equivalent of 3-((3-Fluorophenyl)sulfonamido)benzoic acid in a minimal volume of acetone or ethanol.

  • Counterion Addition: Add 1.05 molar equivalents of tromethamine dissolved in a few drops of water.

  • Heating: Stir the mixture at 50°C for 2 hours. The suspension should transition to a clear solution as the salt forms.

  • Crystallization: Slowly cool to 4°C and add an anti-solvent (e.g., heptane) dropwise until turbidity appears. Allow to crystallize overnight.

  • Validation: Filter and dry the crystals. Confirm salt formation via Differential Scanning Calorimetry (DSC) and measure the new aqueous solubility.

Q3: Salt formation failed to yield a stable crystal. What is the next best formulation strategy?

The Causality: If the crystal lattice energy of the salt is too low, it may oil out or form a hygroscopic mass. In such cases, disrupting the crystal lattice entirely (Amorphous Solid Dispersion) or encapsulating the hydrophobic fluorophenyl ring (Cyclodextrin Complexation) are the primary fallback strategies[5],[6].

The Solution (Cyclodextrin Complexation): Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates fluorinated phenyl rings, while its hydrophilic exterior ensures aqueous solubility.

  • Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate buffer (pH 7.4).

  • Add the free acid compound in excess.

  • Stir at room temperature for 48 hours to reach equilibrium.

  • Filter through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

Formulation Decision Workflow

To streamline your formulation efforts, follow this logical decision tree based on your experimental endpoint.

FormulationWorkflow Start 3-((3-Fluorophenyl)sulfonamido)benzoic acid CheckAssay Determine Study Type Start->CheckAssay InVitro In Vitro Assays (Enzyme/Cell-based) CheckAssay->InVitro InVivo In Vivo Studies (PK/PD/Tox) CheckAssay->InVivo DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO SaltForm Attempt Salt Formation (e.g., Tromethamine) InVivo->SaltForm Dilution Dilute in Buffer (DMSO ≤ 1%) DMSO->Dilution Precip Precipitation? Dilution->Precip SaltSuccess Stable Crystal? SaltForm->SaltSuccess Cyclo Cyclodextrin Complexation (10-20% HP-β-CD) SaltSuccess->Cyclo No Nano Micronization / Nano-milling SaltSuccess->Nano No Soluble Proceed with Experiment SaltSuccess->Soluble Yes Cyclo->Soluble Nano->Soluble Precip->Soluble No Cosolvent Add Co-solvents (e.g., PEG400, Tween 80) Precip->Cosolvent Yes Cosolvent->Dilution Retry

Diagram 2: Troubleshooting workflow for selecting the optimal solubilization strategy.

Quantitative Data Summaries

The following table summarizes the expected impact of various solubility enhancement techniques on weak acids similar to 3-((3-Fluorophenyl)sulfonamido)benzoic acid, allowing for rapid comparison of methodologies[5],[7].

Enhancement TechniqueMechanism of ActionExpected Solubility GainComplexityBest Use Case
pH Adjustment (> 7.5) Ionization of carboxylic acid & sulfonamide10x to 50xLowIV formulations, biochemical assays
Co-solvency (DMSO) Disruption of crystal lattice> 1000x (in stock)LowIn vitro screening, cell culture
Salt Formation (Amine) Increased dissolution rate & micro-pH50x to 200xMediumSolid oral dosage forms (tablets)
Cyclodextrin (HP-β-CD) Host-guest inclusion of fluorophenyl ring20x to 100xLowLiquid oral dosing, IV formulations
Micronization Increased surface area to volume ratioDissolution rate onlyHighHigh-dose oral suspensions

Note: Micronization increases the rate of dissolution but does not alter the thermodynamic equilibrium solubility of the drug[7].

References

1.[5] Crystal Pharmatech. "Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs". Crystal Pharmatech Insights. Available at: 2.[3] International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). "Strategies for improving hydrophobic drugs solubility and bioavailability: Salt formation". Available at: 3.[4] Aston Research Explorer. "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties". Available at: 4.[6] Veranova. "Improving solubility and accelerating drug development". Available at: 5.[2] PubMed / National Institutes of Health. "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury". Available at: 6.[7] International Journal of Medical Science and Dental Research (IJMSDR). "Techniques for Improving Solubility". Available at: 7.[1] ResearchGate. "Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement". Available at:

Sources

Optimization

Optimizing reaction conditions for 3-((3-Fluorophenyl)sulfonamido)benzoic acid synthesis.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-((3-fluorophenyl)sulfonamido)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-((3-fluorophenyl)sulfonamido)benzoic acid .

The reaction between 3-aminobenzoic acid and 3-fluorobenzenesulfonyl chloride is a classic sulfonylation. However, researchers frequently encounter two major yield-killing side reactions: the hydrolysis of the sulfonyl chloride and the bis-sulfonylation of the primary amine. This guide provides a field-proven, self-validating protocol and addresses the thermodynamic and kinetic causalities behind these common pitfalls.

Mechanistic Overview & Reaction Pathways

Pathway A 3-Aminobenzoic Acid (Nucleophile) C 3-((3-Fluorophenyl)sulfonamido) benzoic acid (Target Product) A->C Pyridine, 0°C to RT (Anhydrous) B 3-Fluorobenzenesulfonyl Chloride (Electrophile) B->C E 3-Fluorobenzenesulfonic Acid (Hydrolysis) B->E H2O / Aqueous Base (Schotten-Baumann) D N,N-Bis-sulfonylated Byproduct C->D Excess Sulfonyl Chloride + Strong Base

Reaction pathways for 3-((3-Fluorophenyl)sulfonamido)benzoic acid synthesis and side reactions.

Quantitative Optimization Data

To understand why specific parameters are chosen, review the optimization data below. The choice of solvent and base dictates whether the reaction favors the target product or degrades into impurities.

Reaction ConditionSolvent SystemBase UsedTemperatureTarget YieldMajor Impurity Observed
Aqueous Biphasic Water / THFNaOH (2.0 eq)25 °C< 45%3-Fluorobenzenesulfonic acid
Standard Organic DCMTEA (3.0 eq)25 °C60 - 65%N,N-Bis-sulfonylated adduct
Optimized Anhydrous THFPyridine (2.0 eq)0 °C to 25 °C> 85%Trace unreacted amine

Self-Validating Experimental Protocol: Anhydrous Sulfonylation

This protocol is engineered to suppress both hydrolysis and bis-sulfonylation through strict kinetic control and anhydrous conditions.

Step 1: Preparation (The Anhydrous Environment)

  • Flame-dry a 100 mL round-bottom flask under inert gas (N₂ or Argon).

  • Dissolve 3-aminobenzoic acid (1.0 eq, 10 mmol) in 30 mL of anhydrous THF.

  • Add anhydrous Pyridine (2.0 eq, 20 mmol).

  • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction with the aniline derivative without being strong enough to heavily deprotonate the resulting sulfonamide (which would trigger bis-sulfonylation).

Step 2: Electrophilic Addition (Kinetic Control)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve 3-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes.

  • Causality: Slow addition at low temperatures keeps the local concentration of the electrophile low. This kinetically favors mono-sulfonylation over bis-sulfonylation.

Step 3: Self-Validation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature for 2-4 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in 1 mL of saturated NaHCO₃, extract with EtOAc, and spot on a TLC plate (Eluent: 10% MeOH in DCM). The reaction is verified as complete when the UV-active primary amine spot (Rf ~0.1) disappears, replaced entirely by a new product spot (Rf ~0.4).

Step 4: pH-Driven Isolation

  • Concentrate the THF under reduced pressure.

  • Dissolve the crude residue in 50 mL of saturated aqueous NaHCO₃ (pH ~8-9). Wash with EtOAc (2 x 30 mL).

  • Causality: The target product contains a carboxylic acid. In basic conditions, it remains in the aqueous layer as a water-soluble sodium salt, while organic impurities (like bis-sulfonylated byproducts) partition into the EtOAc layer.

  • Carefully acidify the aqueous layer with 1M HCl to pH 2-3 at 0 °C.

  • Validation Checkpoint: A dense white precipitate will form immediately. The protonation of the carboxylic acid (pKa ~4.0) makes the molecule highly lipophilic. Filter, wash with cold water, and dry under vacuum to yield the pure target compound.

Troubleshooting & FAQs

Q: My LC-MS shows a massive peak corresponding to 3-fluorobenzenesulfonic acid. Why is my electrophile degrading? A: This is the direct result of sulfonyl chloride hydrolysis[1]. Sulfonyl chlorides are highly moisture-sensitive. While Schotten-Baumann conditions (aqueous NaOH/Na₂CO₃) are classical for some sulfonamide syntheses, water acts as a competing nucleophile, significantly increasing the risk of hydrolyzing the sulfonyl chloride into unreactive sulfonic acid[2]. To fix this, switch to an anhydrous solvent system (e.g., dry THF or DCM) and ensure all glassware is flame-dried.

Q: I am observing an [M+H]+ peak indicating the addition of two sulfonyl groups. How do I suppress this? A: You are observing bis-sulfonylation, a notorious drawback when reacting primary amines with sulfonyl chlorides[3]. The mono-sulfonamide product retains a slightly nucleophilic nitrogen, especially if it is deprotonated by a strong base. To prevent this:

  • Strictly control stoichiometry: Never use more than 1.05 equivalents of sulfonyl chloride.

  • Control the addition rate: Add the sulfonyl chloride dropwise at 0 °C.

  • Optimize the base: Use a milder base like pyridine instead of triethylamine (TEA) or NaOH. Pyridine is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the newly formed sulfonamide NH (pKa ~8-9).

Q: The product is crashing out as a sticky oil instead of a solid during the acidification step. What went wrong? A: This typically happens if residual THF or pyridine is still present in the aqueous layer before acidification, which disrupts crystallization. Ensure you thoroughly concentrate the reaction mixture to remove all THF before adding the NaHCO₃. Additionally, performing the acidification step slowly at 0 °C with vigorous stirring encourages the formation of a crystalline solid rather than an amorphous oil.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Welcome to the technical support center for the crystallization and purification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization and purification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific accuracy and offer practical, field-proven insights into overcoming common challenges encountered during the crystallization of this and structurally related sulfonamide-benzoic acid derivatives.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, providing step-by-step solutions and the rationale behind them.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system or when impurities are present that depress the melting point.[1][2]

Immediate Steps & Solutions:

  • Re-dissolve and Dilute: If an oil has formed, gently reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent (10-20% of the original volume) to slightly reduce the supersaturation level.[1] This increases the likelihood that the solution will become saturated at a temperature below the compound's melting point upon cooling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: Introduce a "seed crystal" – a tiny, pure crystal of 3-((3-Fluorophenyl)sulfonamido)benzoic acid from a previous successful batch – into the cooled, supersaturated solution.[4][5] This provides a template for further crystal growth.

Long-Term Strategy:

  • Solvent System Modification: The boiling point of your chosen solvent should ideally be lower than the melting point of the compound.[2] If oiling out persists, consider switching to a lower-boiling point solvent or employing a co-solvent system. A good starting point for many sulfonamides is a mixture like ethanol/water or ethyl acetate/hexane.[6]

  • Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath or refrigerator.[1]

Problem 2: No crystals form upon cooling.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Solutions:

  • Increase Concentration: The most likely cause is using too much solvent.[1] Gently heat the solution to evaporate a portion of the solvent. Once you observe the first signs of turbidity (cloudiness) or crystal formation at the boiling point, add a minimal amount of hot solvent to redissolve the solid and then allow it to cool slowly.

  • Anti-Solvent Addition: If you are using a single solvent system, consider transitioning to a solvent/anti-solvent method.[2][7] Dissolve your compound in a "good" solvent where it is highly soluble (e.g., ethanol, acetone). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane) until the solution becomes persistently turbid. This controlled reduction in solubility can effectively induce crystallization.

  • Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound and promote crystallization.[1]

Problem 3: The resulting crystals are very fine, like a powder, or the yield is low.

Fine crystals often result from rapid crystallization from a highly supersaturated solution, which can trap impurities.[3] Low yield suggests that a significant amount of the compound remains in the mother liquor.[2]

Solutions for Fine Crystals:

  • Reduce Cooling Rate: As mentioned previously, slow cooling is paramount for growing larger, higher-purity crystals.[8]

  • Reduce Supersaturation: Add slightly more hot solvent than the minimum required to dissolve the compound. This will slow down the onset of crystallization as the solution cools.[3]

Solutions for Low Yield:

  • Minimize Solvent Usage: Use the absolute minimum volume of hot solvent necessary to fully dissolve the crude product.[2]

  • Ensure Thorough Cooling: Maximize precipitation by ensuring the flask has been cooled in an ice bath for at least 30 minutes before filtration.[1]

  • Wash Crystals Judiciously: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]

  • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second batch of crystals. Note that this second crop will likely be less pure than the first.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the crystallization of 3-((3-Fluorophenyl)sulfonamido)benzoic acid?

The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[9] For sulfonamide-containing benzoic acids, common and effective solvent systems include:

  • Single Solvents: Alcohols like ethanol or isopropanol are often good starting points.[1]

  • Co-Solvent (Solvent/Anti-Solvent) Systems: These offer excellent control over the crystallization process. Common pairs include:

    • Ethanol/Water[6]

    • Acetone/Water

    • Ethyl Acetate/Hexane[6]

    • Tetrahydrofuran (THF)/Water

The choice of solvent can be critical, as hydrogen bonding between the solvent and the sulfonamide or carboxylic acid groups can either help or hinder the crystallization process.[4]

Solvent SystemPolarityCommon Use
Ethanol/WaterPolar ProticGeneral purpose, good for compounds with H-bond donors/acceptors
Acetone/WaterPolar Aprotic/ProticGood for moderately polar compounds
Ethyl Acetate/HexaneModerately Polar/NonpolarEffective for less polar compounds, good control over precipitation
Q2: How does the structure of 3-((3-Fluorophenyl)sulfonamido)benzoic acid influence its crystallization?

The molecular structure plays a significant role. Key features include:

  • Hydrogen Bonding: The sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors.[10] These interactions are crucial for forming a stable crystal lattice.[11] The interplay of these hydrogen bonds can lead to different packing arrangements, known as polymorphs.[12]

  • Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[11]

  • Conformational Flexibility: There is rotational freedom around the S-N and S-C bonds, which can lead to different molecular conformations being present in the crystal lattice.[13]

Q3: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, stability, and bioavailability.[11] For a pharmaceutical compound, controlling polymorphism is critical to ensure consistent product performance and quality.[12] The formation of different polymorphs can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the temperature.[12]

Q4: What is a general, reliable protocol for the recrystallization of this compound?

The following is a robust, general-purpose protocol that can be adapted as needed.

dot digraph "Recrystallization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} axd Caption: General experimental workflow for recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude 3-((3-Fluorophenyl)sulfonamido)benzoic acid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring, adding more solvent in small portions until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of larger crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

III. Understanding the Fundamentals

dot digraph "Crystallization_Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} axd Caption: Decision tree for troubleshooting common crystallization issues.

Crystallization is fundamentally a purification technique based on differences in solubility.[15] The process relies on creating a supersaturated solution, from which the desired compound preferentially crystallizes, leaving impurities behind in the "mother liquor."[7] The key to successful crystallization is controlling the rate at which this supersaturation is achieved. Slow, controlled cooling or gradual addition of an anti-solvent allows molecules to arrange themselves into an ordered, pure crystal lattice.[3] Conversely, rapid changes in conditions often lead to the precipitation of an amorphous solid or the inclusion of impurities within the crystal structure.[2]

References

  • Guide for crystallization. (n.d.).
  • Sainz-Díaz, C. I., Pérez de la Luz, A., Barrientos-Salcedo, C., & Francisco-Márquez, M. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549–562.
  • Manjunath, S., et al. (n.d.). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.
  • Khan, A., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Zahid, H., et al. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. (n.d.). PubChem.
  • Trepanier, L. A., et al. (n.d.). Evaluation of Polymorphisms in the Sulfonamide Detoxification Genes CYB5A and CYB5R3 in Dogs with Sulfonamide Hypersensitivity. Journal of Veterinary Internal Medicine.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[4][11][16]oxadiazol-3-yl]-benzoic acid for the treatment of disease. (n.d.). Google Patents.

  • Al-Masoudi, N. A., et al. (2019).
  • refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid. (n.d.). Benchchem.
  • Nanbu, N., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(6), 3347–3355.
  • Thomas, S. P., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4349–4359.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Advice for Crystalliz
  • Cole, M. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21338–21345.
  • Hanaee, J., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)
  • Crystal clear purific
  • Recrystalliz

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during sulfonamide library generation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during sulfonamide library generation.

The synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid presents a classic chemoselectivity and solubility challenge. The reaction relies on the nucleophilic attack of 3-aminobenzoic acid on 3-fluorobenzenesulfonyl chloride. However, the amphoteric nature of the aminobenzoic acid and the high electrophilicity of the sulfonyl chloride often lead to competing side reactions if the microenvironment (pH, mixing, and stoichiometry) is not rigorously controlled.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your reaction yield.

Mechanistic Pathway & Reaction Logic

Understanding the causality behind your experimental observations is the first step to optimization. The diagram below illustrates the delicate balance between the target sulfonamidation and the two most common yield-killing side reactions: electrophile hydrolysis and product bis-sulfonylation.

Workflow N1 3-Aminobenzoic Acid (Nucleophile) N3 Base Addition & Mixing (pH 8.0 Control) N1->N3 N2 3-Fluorobenzenesulfonyl Chloride (Electrophile) N2->N3 N4 Target Pathway: Sulfonamidation N3->N4 Optimal pH & Vigorous Mixing N5 Side Reaction 1: Hydrolysis N3->N5 Excess H2O or pH > 10 N6 Side Reaction 2: Bis-sulfonylation N3->N6 Excess Electrophile & Strong Base N7 3-((3-Fluorophenyl)sulfonamido)benzoic acid (Target Product) N4->N7 N8 3-Fluorobenzenesulfonic Acid (Waste) N5->N8 N9 Bis-sulfonamide Byproduct (Impurity) N6->N9

Mechanistic divergence in sulfonamide synthesis highlighting target vs. side reactions.

Troubleshooting Guide: The "Why" and "How"

Q: Why is my reaction yielding predominantly 3-fluorobenzenesulfonic acid instead of the target product? A: This is a classic case of sulfonyl chloride hydrolysis (1)[1]. Under traditional aqueous Schotten-Baumann conditions, water acts as a competing nucleophile against the amine (2)[2]. If the pH exceeds 9.5–10, hydroxide ions will rapidly attack and degrade the 3-fluorobenzenesulfonyl chloride. Solution: Implement strict pH control. Maintaining the reaction exactly at pH 8.0 using a syringe pump and Na₂CO₃ ensures the amine is sufficiently nucleophilic while minimizing base-catalyzed hydrolysis (3)[3].

Q: I am observing a significant amount of bis-sulfonamide byproduct. How can I prevent this over-reaction? A: Bis-sulfonylation occurs because the newly formed sulfonamide proton is relatively acidic. In the presence of excess electrophile and strong bases (like NaOH), the sulfonamide deprotonates, and the resulting anion attacks a second molecule of sulfonyl chloride (1)[1]. Solution: Strictly limit the 3-fluorobenzenesulfonyl chloride to 1.05 equivalents. Replace strong hydroxide bases with milder acid scavengers like Na₂CO₃ in aqueous systems, or use pyridine if operating in anhydrous organic solvents (4)[4].

Q: My 3-aminobenzoic acid is not dissolving, leading to incomplete conversion. What is the optimal solvent system? A: 3-aminobenzoic acid exists as a zwitterion in neutral conditions, leading to poor solubility in non-polar organic solvents like dichloromethane (DCM). If the nucleophile isn't fully dissolved, the reaction stalls. Solution: Utilize an aqueous system and adjust the initial pH to 8.0. This deprotonates the carboxylic acid, forming a highly soluble sodium carboxylate salt that reacts homogeneously (3)[3]. Alternatively, use a polar aprotic solvent like DMF (5)[5].

Quantitative Data: Impact of Reaction Conditions on Yield and Purity

Solvent SystemBase / Acid ScavengerStoichiometry (Amine:Sulfonyl)Expected Yield (%)Primary Observed Impurity
Dichloromethane (Anhydrous)Triethylamine (2.0 eq)1.0 : 1.2~65%Unreacted amine (due to poor solubility)
Water / THF (Biphasic)NaOH (Excess, pH > 11)1.0 : 1.5~50%3-Fluorobenzenesulfonic acid (Hydrolysis)
DMF (Anhydrous)Pyridine (2.0 eq)1.0 : 1.5~82%Bis-sulfonamide byproduct
Water (pH-Controlled) Na₂CO₃ (Maintained at pH 8.0) 1.0 : 1.05 >94% Trace sulfonic acid

Optimized Step-by-Step Protocol (Self-Validating System)

Step 1: Substrate Dissolution

  • Action: Suspend 3-aminobenzoic acid (1.0 eq, e.g., 1.37 g, 10 mmol) in 30 mL of deionized water. Add 1 M Na₂CO₃ dropwise while stirring.

  • Self-Validation Checkpoint: The opaque white suspension will transition to a completely transparent solution once the pH reaches ~7.5–8.0. This confirms the formation of the highly soluble sodium 3-aminobenzoate salt.

Step 2: Electrophile Addition

  • Action: Add 3-fluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) directly to the aqueous solution at room temperature.

Step 3: Reaction Maintenance

  • Action: Equip the reaction flask with a pH controller linked to a syringe pump containing 1 M Na₂CO₃. Set the target pH to exactly 8.0. Stir vigorously for 2 hours.

  • Self-Validation Checkpoint: The consumption of base will plateau after approximately 1.5 to 2 hours. The cessation of automated base addition indicates that HCl generation has stopped and the reaction is complete.

Step 4: Product Precipitation

  • Action: Slowly add concentrated HCl dropwise to the mixture until the pH reaches 2.0.

  • Self-Validation Checkpoint: A dense white precipitate will rapidly form as the pH drops below 3.5. This confirms the protonation of the carboxylate back to the insoluble free acid.

Step 5: Isolation

  • Action: Collect the precipitate via vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. No further column chromatography is typically required.

Advanced FAQs

Q: Can continuous flow chemistry improve this specific synthesis? A: Absolutely. If you are scaling up, continuous Schotten-Baumann routes significantly enhance mass transfer and mixing. This rapid mixing suppresses the slower hydrolysis side reaction and improves the space-time yield of acyl sulfonamides compared to standard batch reactors (6)[6] (7)[7].

Q: Why did my product not precipitate during the acidic workup? A: If the pH is lowered too drastically (pH < 1), or if the aqueous volume is too large, the product may remain partially dissolved or form an oil. Ensure you stop acidification precisely at pH 2.0–3.0 and use an ice bath to encourage crystallization of the free carboxylic acid.

References

  • Schotten-Baumann Reaction. Organic Chemistry Portal. 2

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.4

  • A Facile, Environmentally Benign Sulfonamide Synthesis in Water. The Royal Society of Chemistry. 3

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Figshare / ACS Publications.6

  • Technical Support Center: Optimization of Sulfonamide Synthesis. Benchchem. 1

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Cambridge University. 7

  • Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. Benchchem. 5

Sources

Troubleshooting

Understanding and preventing degradation of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-((3-Fluorophenyl)sulfonamido)benzoic acid. It provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-((3-Fluorophenyl)sulfonamido)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions to help you understand and prevent its degradation, ensuring the integrity of your experimental results. The insights herein are based on established principles of sulfonamide and benzoic acid chemistry.

Troubleshooting Guide

This section addresses common issues observed during the handling and analysis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, providing potential causes and actionable solutions.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

Observation: You observe new, unexpected peaks in your HPLC chromatogram when analyzing a sample of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, suggesting the presence of impurities or degradation products.

Potential Cause Recommended Action Rationale
Hydrolytic Degradation Analyze your sample preparation and storage conditions. Is the compound dissolved in a high pH (alkaline) buffer or stored in solution for an extended period? Run a control sample in a neutral, freshly prepared solution.The sulfonamide bond is susceptible to hydrolysis, particularly under alkaline conditions, which can cleave the molecule.[1][2]
Photodegradation Protect your samples from light. Store solutions in amber vials and minimize exposure to ambient light during experiments.Sulfonamides can degrade upon exposure to light, leading to cleavage of the sulfonamide bond or extrusion of SO2.[3][4]
Oxidative Degradation De-gas your solvents and consider adding an antioxidant (e.g., BHT) if compatible with your experimental setup. Avoid sources of oxidative stress.The sulfonamide group and the aromatic rings can be susceptible to oxidation, leading to the formation of various byproducts.[5][6]
Thermal Degradation Review your experimental temperatures. If high temperatures are used, assess their necessity and duration. Benzoic acid derivatives can undergo decarboxylation at elevated temperatures.[7][8]While generally stable, prolonged exposure to high heat can lead to the loss of the carboxylic acid group.
Experimental Workflow: Investigating Degradation Products

cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis cluster_3 Outcome Unknown_Peaks Unknown Peaks in HPLC Acid_Stress Acidic Conditions (e.g., 0.1M HCl) Unknown_Peaks->Acid_Stress Subject to Stressors Base_Stress Alkaline Conditions (e.g., 0.1M NaOH) Unknown_Peaks->Base_Stress Oxidative_Stress Oxidative Conditions (e.g., 3% H2O2) Unknown_Peaks->Oxidative_Stress Photo_Stress Photolytic Conditions (UV/Vis Light) Unknown_Peaks->Photo_Stress Thermal_Stress Thermal Conditions (e.g., 60°C) Unknown_Peaks->Thermal_Stress HPLC_DAD HPLC-DAD Analysis Acid_Stress->HPLC_DAD Base_Stress->HPLC_DAD Oxidative_Stress->HPLC_DAD Photo_Stress->HPLC_DAD Thermal_Stress->HPLC_DAD LC_MS LC-MS/MS for Identification HPLC_DAD->LC_MS Characterize Peaks Identify_Degradants Identify Degradation Products LC_MS->Identify_Degradants Develop_Method Develop Stability- Indicating Method Identify_Degradants->Develop_Method

Caption: Workflow for a forced degradation study.

Issue 2: Poor Reproducibility in Bioassays

Observation: You are observing inconsistent results in biological assays, which could be due to a varying concentration of the active compound.

Potential Cause Recommended Action Rationale
Degradation in Assay Media Prepare fresh solutions of the compound for each experiment. Perform a time-course stability study of the compound in your specific assay medium by HPLC.The pH, temperature, and components of your cell culture or assay buffer could be promoting degradation over the course of the experiment.
Adsorption to Labware Use low-adhesion plasticware or silanized glassware for storing stock solutions and dilutions.Highly aromatic compounds can sometimes adsorb to certain types of plastic or glass surfaces, reducing the effective concentration in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-((3-Fluorophenyl)sulfonamido)benzoic acid?

Based on its chemical structure, the primary degradation pathways are likely to involve the sulfonamide and benzoic acid moieties.

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly in alkaline or strongly acidic conditions, leading to the formation of 3-aminobenzoic acid and 3-fluorobenzenesulfonic acid.[1][9]

  • Photodegradation: Exposure to UV or even ambient light can lead to cleavage of the S-N bond or extrusion of sulfur dioxide (SO2), resulting in the formation of various photoproducts.[3][10]

  • Oxidative Degradation: The molecule can be susceptible to oxidation, potentially at the sulfur atom or the aromatic rings, especially in the presence of oxidizing agents or reactive oxygen species.

  • Thermal Decarboxylation: While benzoic acid is thermally stable, at very high temperatures, the carboxylic acid group can be lost as carbon dioxide.[7][8]

cluster_degradation Degradation Pathways Parent 3-((3-Fluorophenyl)sulfonamido)benzoic acid Hydrolysis Hydrolysis Parent->Hydrolysis H2O, H+ or OH- Photodegradation Photodegradation Parent->Photodegradation hv Oxidation Oxidation Parent->Oxidation [O] Decarboxylation Decarboxylation Parent->Decarboxylation Δ

Caption: Potential degradation pathways.

Q2: How should I store 3-((3-Fluorophenyl)sulfonamido)benzoic acid?

Proper storage is critical to maintain the integrity of the compound.

Form Recommended Storage Conditions Rationale
Solid Store in a tightly sealed container at low temperature (e.g., 2-8 °C), protected from light and moisture.Minimizes exposure to environmental factors that can initiate degradation.
Solutions Prepare fresh solutions for immediate use. If short-term storage is necessary, store at -20 °C or -80 °C in amber, airtight containers. Avoid repeated freeze-thaw cycles.Freezing slows down chemical reactions, and protection from light prevents photodegradation.
Q3: What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique.

Recommended HPLC Method Parameters (Starting Point)
Parameter Recommendation
Column C18 reverse-phase, 3.5-5 µm particle size
Mobile Phase Acetonitrile and water (with 0.1% formic or acetic acid)
Detection UV at a wavelength of maximum absorbance (e.g., 230-280 nm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C

For definitive identification of degradation products, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended.

Q4: How can I perform a forced degradation study?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing a stability-indicating method.[11][12][13]

Protocol for Forced Degradation
  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

  • Neutralize (if necessary): Neutralize the acidic and basic samples before analysis.

  • Analyze by HPLC: Analyze all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate: Look for the formation of new peaks and a decrease in the main peak area. Aim for 5-20% degradation of the parent compound.

References

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Available at: [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Omega. Available at: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (2005). ResearchGate. Available at: [Link]

  • 3-Fluorobenzoate Degradation Pathway. (2006). EAWAG BBD/PPS. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. (2013). PubMed. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002). Chemical Communications. Available at: [Link]

  • 3-Fluorobenzoic Acid. PubChem. Available at: [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI. Available at: [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026). OSTI.GOV. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Sulfonamido Benzoic Acid Derivatives

Welcome to the technical support center dedicated to addressing the significant challenges associated with the oral delivery of sulfonamido benzoic acid derivatives. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenges associated with the oral delivery of sulfonamido benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulation and medicinal chemistry to enhance the therapeutic potential of this important class of molecules. Here, we synthesize technical accuracy with field-proven insights to provide actionable troubleshooting guides, in-depth FAQs, and validated experimental protocols.

Part 1: Understanding the Core Challenge

Sulfonamido benzoic acid derivatives are a versatile scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[1][2][3] However, their inherent physicochemical properties frequently lead to poor oral bioavailability, creating a major hurdle in development. The core issues typically stem from a combination of two factors:

  • Poor Aqueous Solubility: The presence of hydrophobic aromatic rings and the tendency of these molecules to form stable, high-energy crystal lattices contribute to low solubility in gastrointestinal fluids.[4] Furosemide, a classic example, is a BCS Class IV drug, indicating both low solubility and low permeability.[4]

  • Low Membrane Permeability: While the molecule possesses lipophilic characteristics, the sulfonamide (-SO₂NH-) and benzoic acid (-COOH) moieties are potent hydrogen bond donors.[5] These groups can form strong interactions with water molecules, hindering the molecule's ability to passively diffuse across the lipid bilayer of the intestinal epithelium. Furthermore, these acidic functional groups can be ionized depending on the pH of the gastrointestinal tract, and the resulting charged species exhibit significantly lower permeability.[6]

The interplay between these factors necessitates a systematic and multi-faceted approach to improve oral absorption. This guide will walk you through diagnosing the primary barrier for your specific compound and selecting the most effective enhancement strategy.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Scenario 1: Solubility & Dissolution Failures

❓ Question: My compound shows very low solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). What are the best initial strategies to improve this for both in vitro assays and early in vivo studies?

💡 Answer: This is the most common starting problem. The low solubility is due to the molecule's hydrophobicity and crystal lattice energy.[4] Your strategy should be tiered, starting with simple methods for initial assays and progressing to more complex formulations for animal studies.

Initial Steps for In Vitro Assays:

  • pH Adjustment: Both the carboxylic acid and the sulfonamide group are acidic. By increasing the pH of your aqueous medium above the pKa of these groups, you will ionize the compound, which dramatically increases aqueous solubility.[4][7] This is often sufficient for generating consistent data in cell-based assays. Be sure to maintain a final vehicle concentration (e.g., DMSO) below 0.5% to avoid cellular toxicity.

  • Use of Co-solvents: For screening purposes, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or PEG 400 and then diluting it into the assay buffer can be effective.[4]

Advanced Strategies for In Vivo Bioavailability:

If the goal is to improve oral absorption in an animal model, more robust formulation strategies are required.

  • Salt Formation: Creating a salt of the acidic benzoic acid group (e.g., a sodium or potassium salt) can significantly improve the dissolution rate compared to the free acid form.[8][9] This is often one of the most effective and straightforward approaches for acidic drugs.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][11]

    • Micronization: Milling techniques can reduce particles to the 1-10 µm range.[11]

    • Nanonization: Techniques like wet milling or high-pressure homogenization can create nanosuspensions with particle sizes below 1 µm, leading to a dramatic increase in dissolution velocity and saturation solubility.[10][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. This amorphous form has a lower energy barrier to dissolution compared to the crystalline form, often resulting in supersaturated solutions in vivo.[10][13] Common techniques include spray drying and hot-melt extrusion.[8][10]

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting a solubility enhancement strategy based on the compound's properties.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Outcome Start Characterize Compound (Solubility, pKa, Crystal Form) CheckSol Is Aqueous Solubility < 10 µg/mL? Start->CheckSol Adv_Form Advanced Formulation Needed (In Vivo) CheckSol->Adv_Form Yes Sufficient Sufficient for Initial Assays CheckSol->Sufficient No pH_Mod pH Modification & Cosolvents (In Vitro) End Proceed to Permeability/PK Studies pH_Mod->End Move to In Vivo Salt Salt Formation Adv_Form->Salt Ionizable (pKa 2-8)? Nano Nanosizing Adv_Form->Nano Thermally Stable? Amorph Amorphous Solid Dispersion Adv_Form->Amorph High Melting Point? Lipid Lipid-Based Formulation Adv_Form->Lipid LogP > 2? Salt->End Nano->End Amorph->End Lipid->End Sufficient->pH_Mod G cluster_0 Intestinal Lumen (pH ~6.5) cluster_1 Intestinal Epithelial Cell (Enterocyte) cluster_2 Systemic Circulation Prodrug Ester Prodrug (Lipophilic, Neutral) Membrane Prodrug->Membrane Passive Diffusion Enzyme Esterases ActiveDrug Active Drug (Hydrophilic, Charged) Enzyme->ActiveDrug Hydrolysis Blood To Target Site ActiveDrug->Blood Absorption

Caption: Mechanism of an ester prodrug to enhance permeability.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound? The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. [4]* Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability Sulfonamido benzoic acid derivatives often fall into Class II or Class IV. Identifying your compound's class is critical because it dictates your development strategy. For a Class II compound, enhancing solubility and dissolution is the primary goal. For a Class IV compound, both solubility and permeability must be addressed simultaneously, often requiring more complex solutions like prodrugs combined with advanced formulations. [4] Q2: How does the pKa of the sulfonamide and benzoic acid groups affect oral absorption? The pKa values are crucial. The benzoic acid group typically has a pKa around 4-5, while the sulfonamide proton is also weakly acidic, with a pKa often in the range of 6-10, which can be modulated by the attached R-group. [14][15][16]* In the Stomach (pH 1-3): The benzoic acid will be mostly protonated (neutral), which favors permeability but not solubility.

  • In the Small Intestine (pH 6-7.5): The benzoic acid will be mostly deprotonated (ionized/charged), which favors solubility but severely limits passive diffusion. [17]The ionization state of the sulfonamide will depend on its specific pKa. This pH-dependent behavior means the optimal site for absorption can be limited. Strategies like amorphous solid dispersions can help by creating a supersaturated solution of the neutral species directly at the absorption site. [10] Q3: When should I choose a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)? A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). [13]This approach is particularly suitable for:

  • Highly Lipophilic Compounds (LogP > 2): Where the drug has good solubility in lipids.

  • Compounds Prone to First-Pass Metabolism: The formulation can promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism. [11]* BCS Class II or IV Drugs: SEDDS can simultaneously address poor solubility and, in some cases, enhance permeability. [13] Q4: Are there any specific off-target effects I should be aware of with sulfonamide-containing compounds? Yes. The sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibition. [18]It is advisable to screen your lead compounds for activity against various carbonic anhydrase isoforms early in development to avoid potential off-target effects, unless that is the intended target.

Part 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess a compound's passive permeability, isolating it from confounding factors like active transport or metabolism. [19] Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™, PVDF membrane)

  • 96-well acceptor plates

  • Dodecane

  • Lecithin solution (e.g., 10 mg/mL in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (High permeability: Propranolol; Low permeability: Atenolol)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to the membrane of each well in the filter plate. Allow it to impregnate for 5-10 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Dilute the test and control compound stocks to a final concentration of 100 µM in PBS (pH 7.4). Ensure the final DMSO concentration is ≤1%.

    • Add 150 µL of the diluted compound solutions to the wells of the filter plate (now the donor plate).

  • Assemble and Incubate: Carefully place the donor filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubate the assembly on a plate shaker (e.g., 50 rpm) at room temperature for 4-6 hours.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). Also, measure the initial donor concentration (C_D(0)).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where:

    • C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)

    • V_D and V_A are the volumes in the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
> 10High (>90%)
1 - 10Medium (50-90%)
< 1Low (<50%)
Protocol 2: Preparation of a Nanosuspension by Solvent-Antisolvent Precipitation

This protocol describes a common "bottom-up" method for producing drug nanoparticles to enhance dissolution. [4] Materials:

  • Sulfonamido benzoic acid derivative ("Drug")

  • Water-miscible organic solvent (e.g., Acetone, Ethanol)

  • Antisolvent (e.g., Deionized water)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)

  • Magnetic stirrer

  • High-shear homogenizer or probe sonicator

  • Rotary evaporator

Methodology:

  • Solvent Phase Preparation: Dissolve the drug in a suitable organic solvent (e.g., acetone) to create a concentrated solution (e.g., 10-50 mg/mL).

  • Antisolvent Phase Preparation: Dissolve a stabilizer in the antisolvent (water). A typical concentration is 0.5-2% (w/v). The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.

  • Precipitation:

    • Place the antisolvent phase in a beaker on a magnetic stirrer and stir vigorously.

    • Inject the solvent phase into the center of the vortex of the stirring antisolvent phase using a syringe. The rapid mixing will cause the drug to precipitate out as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-energy processing, such as probe sonication or high-shear homogenization, for 5-15 minutes to further reduce particle size and ensure a narrow size distribution.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • (Optional) Lyophilization: The nanosuspension can be freeze-dried to produce a solid powder for incorporation into solid dosage forms. A cryoprotectant (e.g., trehalose) should be added before freezing.

References

  • Technical Support Center: Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs. Benchchem.
  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. (2026). Journal of Medicinal Chemistry.
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  • Challenges Over the Advantages of Oral Dosage Forms and their Enhancement Strategies. (2024). Research and Reviews: Drug Delivery.
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  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. (2023). Pharmaceutics. Available from: [Link]

  • pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. (2015). Therapeutic Delivery. Available from: [Link]

  • Nanoparticle-based drug delivery systems: promising approaches against infections. (2013). Brazilian Archives of Biology and Technology.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals. Available from: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). MDPI. Available from: [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). Journal of Medicinal Chemistry. Available from: [Link]

  • Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives. Benchchem.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Central Science. Available from: [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (2009). Journal of Chemical & Engineering Data. Available from: [Link]

  • Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. (2021). ResearchGate. Available from: [Link]

  • Nanotechnology-Based Drug Delivery in Antimicrobial Therapy: A Paradigm Shift. (2025). Journal of Pharmaceutical Sciences.
  • Basic physicochemical properties of sulfonamides. (2024). ResearchGate. Available from: [Link]

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  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Asian Journal of Pharmacy and Technology.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. AAPS PharmSciTech. Available from: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. Available from: [Link]

  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (2022). Frontiers in Pharmacology. Available from: [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing. Available from: [Link]

  • Crystalluria by sulfonamides and effect of pKa. (2020). YouTube. Available from: [Link]

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Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

This guide serves as a technical support center for researchers utilizing 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a small molecule probe primarily identified as a P2Y14 receptor antagonist . While this scaffold sho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers utilizing 3-((3-Fluorophenyl)sulfonamido)benzoic acid , a small molecule probe primarily identified as a P2Y14 receptor antagonist . While this scaffold shows promise in modulating purinergic signaling and inflammation, its physicochemical properties (sulfonamido-benzoic acid core) predispose it to specific off-target mechanisms, including aggregation and Carbonic Anhydrase (CA) inhibition.

Product Class: P2Y14 Receptor Antagonist / Sulfonamido-Benzoic Acid Derivative Primary Application: Purinergic Signaling Research, Anti-inflammatory Screening Key Risk Factors: Colloidal Aggregation, Carbonic Anhydrase Inhibition, pH-Dependent Solubility

Part 1: Pre-Assay Troubleshooting & Preparation

Q1: My compound precipitates upon addition to the cell culture media. How do I resolve this?

Diagnosis: The benzoic acid moiety renders the compound pH-sensitive. In standard DMSO stocks, it is soluble, but rapid dilution into neutral pH media (pH 7.4) can cause micro-precipitation, especially if the final concentration exceeds 10 µM.

Resolution Protocol:

  • Predilution Step: Do not add DMSO stock directly to the well. Prepare a 1000x intermediate stock in DMSO, then a 10x working solution in assay buffer without serum (serum proteins can mask precipitation).

  • pH Adjustment: Ensure your assay buffer is strongly buffered (e.g., HEPES 25 mM) to prevent local acidification at the injection site.

  • Visual Check: Spin down the 10x working solution at 10,000 x g for 5 minutes. If a pellet forms, the compound is insoluble at that concentration.

Q2: I see steep, non-sigmoidal dose-response curves. Is this a specific effect?

Diagnosis: This is a classic signature of colloidal aggregation . Sulfonamido-benzoic acids can form promiscuous aggregates that sequester proteins non-specifically, acting as "PAINS" (Pan-Assay Interference Compounds).[1]

Validation Experiment (Detergent Challenge): Re-run the dose-response curve in the presence of 0.01% Triton X-100 or 0.005% Tween-80 .

  • Result A: IC50 shifts significantly (potency drops)

    
     The original effect was an artifact of aggregation.[1]
    
  • Result B: IC50 remains stable

    
     The effect is likely a specific ligand-protein interaction.
    

Part 2: Minimizing Specific Off-Target Effects

Q3: How do I distinguish P2Y14 antagonism from Carbonic Anhydrase (CA) inhibition?

Context: The sulfonamide moiety (-SO2-NH-) is the pharmacophore for Carbonic Anhydrase inhibitors (e.g., Acetazolamide). Off-target inhibition of CA can alter intracellular pH (pHi), affecting calcium transients and metabolic readouts independent of P2Y14.

Mitigation Strategy:

  • Negative Control: Use a structural analog that lacks the sulfonamide hydrogen (e.g., an N-methylated sulfonamide variant). This modification typically abolishes CA binding but may retain P2Y14 activity (verify docking/activity).

  • Functional Rescue: If your readout is pH-sensitive (e.g., BCECF assays), include Acetazolamide (10 µM) in control wells. If Acetazolamide mimics your compound's effect, the mechanism is likely CA-mediated, not P2Y14-mediated.

Q4: The compound shows toxicity at higher doses (>50 µM). Is this on-target?

Analysis: P2Y14 is a G-protein coupled receptor (Gi/o). Toxicity at high micromolar concentrations is rarely due to GPCR antagonism alone. It is likely off-target cytotoxicity or mitochondrial decoupling due to the acidic nature of the compound.

Recommended Toxicity Screen: Run a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at non-toxic doses.

  • Step 1: Treat cells with the compound at the estimated IC50 (e.g., 5-10 µM).

  • Step 2: Heat shock cells (40-65°C gradient).

  • Step 3: Lyse and blot for P2Y14.

  • Interpretation: A shift in the melting curve (

    
    ) confirms the compound binds P2Y14 in the cellular environment, validating that lower, non-toxic doses are sufficient for study.
    

Part 3: Data & Experimental Workflows

Summary of Key Control Experiments
Experiment TypePurposeProtocol SummarySuccess Criteria
Detergent Challenge Rule out AggregationAdd 0.01% Triton X-100 to assay buffer.IC50 remains within 3-fold of baseline.[2]
CETSA Confirm Target EngagementHeat gradient (40-65°C) post-treatment.Shift in P2Y14

vs. DMSO control.
Serum Shift Assay Assess Protein BindingCompare IC50 in 0% vs 10% FBS.Shift < 10-fold indicates usable free fraction.
CA Counter-Screen Rule out pH artifactsTest alongside Acetazolamide (10 µM).Compound phenotype

Acetazolamide phenotype.
Workflow: Validating a P2Y14 Hit

The following diagram illustrates the logical flow for validating 3-((3-Fluorophenyl)sulfonamido)benzoic acid activity, ensuring that observed effects are not due to aggregation or off-target CA inhibition.

ValidationWorkflow Start Compound Hit: 3-((3-F)sulfonamido)benzoic acid Solubility Step 1: Solubility Check (Visual/Spin-down) Start->Solubility Detergent Step 2: Detergent Challenge (+0.01% Triton X-100) Solubility->Detergent Soluble Aggregator Artifact: Colloidal Aggregation (Discard/Reformulate) Solubility->Aggregator Precipitates Detergent->Aggregator Activity Lost Specific Candidate: Specific Binder Detergent->Specific Activity Retained CA_Check Step 3: CA Off-Target Check (Acetazolamide Control) Specific->CA_Check Mechanism Artifact: pH/CA Effect CA_Check->Mechanism Phenotype Mimics Acetazolamide CETSA Step 4: CETSA (Target Engagement) CA_Check->CETSA Phenotype Distinct CETSA->Mechanism No Tm Shift Valid Validated P2Y14 Antagonist CETSA->Valid Tm Shift Observed

Caption: Logical flowchart for distinguishing specific P2Y14 antagonism from common physicochemical artifacts.

Part 4: Mechanistic Context (P2Y14 Signaling)

Understanding the downstream signaling of P2Y14 is critical for selecting the right readout. P2Y14 couples to Gi/o proteins , leading to inhibition of adenylyl cyclase and modulation of chemotaxis.

P2Y14_Pathway Ligand UDP-Glucose / UDP Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Activates Inhibitor 3-((3-F)sulfonamido)benzoic acid Inhibitor->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Chemotaxis Chemotaxis / Inflammation G_Protein->Chemotaxis Modulates cAMP cAMP Levels AC->cAMP Reduces

Caption: P2Y14 signaling pathway.[3][4] The inhibitor blocks Gi-mediated reduction of cAMP and downstream chemotaxis.

References

  • BenchChem. (2025).[1] Common problems with sulfamoyl-benzamide inhibitors in assays. Retrieved from

  • Ma, X., et al. (2025).[3] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. Retrieved from

  • Supuran, C. T. (2025).[5] Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Retrieved from

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

Optimization

Scaling up the synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid for in vivo studies

Case ID: SC-8829-FL Topic: Scale-Up Synthesis & Troubleshooting for In Vivo Applications Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Scaling the synthesis of 3-((3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-8829-FL Topic: Scale-Up Synthesis & Troubleshooting for In Vivo Applications Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling the synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid requires a transition from medicinal chemistry scale (mg) to process scale (grams/kilograms). While the core chemistry—sulfonylation of an aniline—is standard, the presence of the carboxylic acid moiety and the electron-withdrawing fluorine atom introduces specific solubility and reactivity challenges.

This guide prioritizes the modified Schotten-Baumann protocol (aqueous base) over anhydrous organic base methods (Pyridine/DCM). This approach is superior for scale-up due to improved atom economy, simplified workup (avoiding extraction emulsions), and "green" solvent compliance for in vivo material preparation.

Module 1: Reaction Protocol & Kinetics

Standard Operating Procedure (Scale: 10–50g)

Objective: Maximize conversion while suppressing the hydrolysis of 3-fluorobenzenesulfonyl chloride.

The Protocol:

  • Dissolution: Suspend 3-aminobenzoic acid (1.0 equiv) in water (10 vol). Add Na₂CO₃ (2.5 equiv) . Stir until a clear homogeneous solution forms (pH ~9–10).

  • Controlled Addition: Cool to 0–5°C. Add 3-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise over 60 minutes.

    • Critical: Maintain temperature <10°C to minimize sulfonyl chloride hydrolysis.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Check HPLC/TLC. The reaction is complete when 3-aminobenzoic acid is <1%.

Troubleshooting Guide: Reaction Issues

Q: My reaction stalled with 15% unreacted starting material. Adding more sulfonyl chloride didn't help. Why? A: This is likely due to pH drift .

  • Mechanism: As the reaction proceeds, HCl is generated, neutralizing your base. If the pH drops below 8, the 3-aminobenzoic acid becomes less nucleophilic (protonation of the amine or precipitation of the zwitterion).

  • Fix: Monitor pH during the reaction. If it drops below pH 8, add supplemental 10% Na₂CO₃ solution to maintain pH 9–10.

  • Prevention: Ensure your initial buffer capacity (2.5 equiv Na₂CO₃) is sufficient. For larger scales (>100g), use a pH-stat titrator with NaOH.

Q: I see a significant impurity at RRT ~0.9. What is it? A: This is likely 3-fluorobenzenesulfonic acid , the hydrolysis byproduct of your starting chloride.

  • Cause: Addition of sulfonyl chloride was too fast, or the reaction temperature was too high (>10°C during addition).

  • Removal: This byproduct is highly water-soluble. It will remain in the aqueous filtrate during the acidic workup. Do not try to extract it; simply wash the final filter cake thoroughly with water.

Module 2: Workup & Purification (The "Sticky Solid" Problem)

Workflow Visualization

SynthesisWorkflow Figure 1: Workup and Purification Logic Flow Start Reaction Mixture (pH 9-10, Aqueous) Filter1 Filtration (Optional) Remove insoluble bis-sulfonamides Start->Filter1 If hazy Acidification Acidification Add 2N HCl to pH 2-3 Start->Acidification If clear Filter1->Acidification Precipitation Precipitation Event Product crashes out Acidification->Precipitation Slow addition with rapid stirring Isolation Filtration & Wash Wash with H2O (3x) to remove sulfonic acid Precipitation->Isolation Recryst Recrystallization EtOH/Water (80:20) Isolation->Recryst If purity <98% Final Pure Product >98% HPLC, White Solid Isolation->Final If purity >98% Recryst->Final

Troubleshooting Guide: Isolation

Q: Upon acidification, the product oiled out into a sticky gum instead of a solid. How do I fix this? A: This is a common issue with sulfonamides when acidified too quickly.

  • The Fix (In-situ): Re-basify to pH 9 to dissolve the oil. Then, acidify slowly (dropwise) to pH 4-5 until turbidity persists. Seed the mixture with a few crystals of pure product (if available) or scratch the glass. Stir for 30 mins to allow crystal growth before lowering pH to 2.

  • The Fix (Post-isolation): Dissolve the gum in a minimum amount of hot Ethanol, then slowly add water until cloudy. Let it stand overnight.

Q: How do I remove trace heavy metals (Pd, Cu) if I used a catalytic route previously? A: While this specific synthesis doesn't use metals, if you are repurposing equipment:

  • Chelation: During the recrystallization step, add a scavenger resin (e.g., SiliaMetS®) or wash the organic solution (if using ethyl acetate extraction) with an aqueous EDTA solution.

Module 3: In Vivo Readiness & Formulation

Q: The free acid is insoluble in PBS. How do I formulate this for animal dosing? A: Sulfonamido-benzoic acids are often insoluble in neutral aqueous media. You must convert it to a salt or use a co-solvent system.

Formulation Strategy:

  • Sodium Salt Formation (Preferred):

    • Dissolve the pure acid (1 equiv) in Ethanol.

    • Add NaOH (1.0 equiv) in Ethanol.

    • Evaporate to dryness. The resulting sodium salt is water-soluble and suitable for IV/IP dosing.

  • Co-solvent System (For IP/Oral):

    • 5% DMSO / 5% Solutol HS-15 / 90% Saline.

    • Note: Ensure the pH of the final solution is >7.0 to keep the carboxylic acid deprotonated.

Q: What are the critical QC tests before in vivo use? A:

Test Parameter Specification Reason
Purity (HPLC) >98% Impurities can cause off-target toxicity.
Residual Solvents <5000 ppm (EtOH) Avoid toxic solvents like DCM or Pyridine.
Endotoxin <10 EU/mg Critical for IV injection to prevent immune response.

| LC-MS | Confirm M-1 (Negative Mode) | Verify identity and absence of bis-sulfonylation. |

Module 4: Safety & Waste Management

Q: How do I handle the fluorinated waste? A:

  • Aqueous Filtrate: Contains 3-fluorobenzenesulfonic acid. Neutralize with lime (Ca(OH)₂) to precipitate fluorides/sulfonates as calcium salts before disposal, or treat as halogenated aqueous waste.

  • Sulfonyl Chloride: Quench excess reagent with dilute NaOH or ammonia solution before disposal. Never put unquenched sulfonyl chloride in the waste drum (risk of pressure buildup).

References

  • BenchChem. (2025).[1][2][3] Byproduct identification and removal in sulfonamide synthesis. Retrieved from

  • Organic Chemistry Portal. (2020). Sulfonamide synthesis by S-N coupling. Retrieved from

  • National Institutes of Health (NIH). (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists. European Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved from

  • ResearchGate. (2025). Recrystallization of Impure Benzoic Acid. Retrieved from

Sources

Troubleshooting

Addressing batch-to-batch variability of synthesized 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Topic: Addressing Batch-to-Batch Variability in Synthesis & Isolation Status: Active | Ticket Type: Process Optimization | Level: Tier 3 (Senior Scientist) Introduction Welcome to the Technical Support Center. You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Batch-to-Batch Variability in Synthesis & Isolation

Status: Active | Ticket Type: Process Optimization | Level: Tier 3 (Senior Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, purity profiles, or physical forms (polymorphism) in your synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid .

This molecule combines a pH-sensitive benzoic acid tail with a sulfonamide linkage. The variability you are experiencing is rarely random; it is almost certainly driven by the competition between amidation (desired) and hydrolysis (undesired) during the Schotten-Baumann reaction, or by uncontrolled precipitation events during workup.

This guide deconstructs these variables into controllable parameters.

Module 1: The Chemistry of Variability (Reaction Phase)

The Core Problem: Competitive Kinetics

The synthesis typically involves reacting 3-aminobenzoic acid with 3-fluorobenzenesulfonyl chloride under basic conditions. Two reactions compete for the sulfonyl chloride:

  • Amidation (Product Formation):

    
    
    
  • Hydrolysis (Impurity Formation):

    
    
    

Root Cause of Variability: If your reaction pH or temperature fluctuates between batches, the rate ratio of Reaction 1 vs. Reaction 2 changes, leading to variable yields and difficult purification.

Troubleshooting Guide: Reaction Parameters
SymptomProbable CauseTechnical Solution
Low Yield (<50%) Hydrolysis Dominance: The sulfonyl chloride hydrolyzed before it could react with the amine.Decrease Temperature: Run the addition at 0–5°C. Hydrolysis has a higher activation energy than amidation; cooling favors the product.Check Reagent Quality: 3-fluorobenzenesulfonyl chloride is moisture sensitive. If it's cloudy or has a precipitate, distill or recrystallize it before use.
Impurity: Bis-sulfonylation High pH / Excess Reagent: The sulfonamide product is acidic (

). At high pH, it deprotonates and reacts with a second equivalent of sulfonyl chloride.
Control pH: Maintain pH between 8–9. Do not use strong bases like NaOH in large excess; use

or

.Stoichiometry: Limit sulfonyl chloride to 1.0–1.1 equivalents.
Unreacted Amine pH Drop: As the reaction proceeds, HCl is generated. If the pH drops below ~4, the 3-aminobenzoic acid becomes protonated (

) and nucleophilically inert.
Buffer Capacity: Ensure sufficient base is present to neutralize 2 equivalents of acid (one from HCl, one from the benzoic acid moiety).

Module 2: Workup & Isolation (The Solid State)

Variability often "appears" at the filtration stage, but the damage is usually done during the precipitation (acidification) step.

The "Oiling Out" Phenomenon

Users often report the product coming out as a sticky gum or oil rather than a crystal.

  • Cause: Rapid acidification traps impurities and solvent within the lattice. The melting point depression from impurities causes the solid to liquefy.

  • Fix: Acidify slowly to pH 2–3. If oiling occurs, reheat the mixture until clear, then cool very slowly with vigorous stirring to induce proper nucleation.

Visualizing the Process Workflow

The following diagram outlines the critical control points (CCPs) where variability is introduced.

SynthesisWorkflow Start Start: 3-Aminobenzoic Acid ReagentCheck QC Check: Sulfonyl Chloride Quality Start->ReagentCheck ReagentCheck->ReagentCheck Cloudy/Solid (Purify first) Reaction Reaction: Schotten-Baumann (pH 8-9, 0-5°C) ReagentCheck->Reaction Clear liquid Monitor Monitor: IPC (HPLC/TLC) Check for Bis-sulfonamide Reaction->Monitor Monitor->Reaction Incomplete (Add base/time) Acidification Precipitation: Slow addition of HCl to pH 2-3 Monitor->Acidification Complete Filtration Isolation: Filter & Wash (Remove Sulfonic Acid) Acidification->Filtration Recryst Purification: Recrystallize (EtOH/Water) Filtration->Recryst

Figure 1: Critical Process Map for the synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. Yellow nodes indicate decision points; Green nodes indicate stable isolation stages.

Module 3: Standardized Protocol (To Minimize Variability)

To eliminate batch-to-batch differences, adopt this "Self-Validating" protocol.

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)

  • 3-Fluorobenzenesulfonyl chloride (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water/Acetone (2:1 ratio)

Step-by-Step:

  • Dissolution (The Baseline): Dissolve 3-aminobenzoic acid and

    
     in water. Ensure the solution is clear (pH > 10). Why? This ensures the amine is free-based and soluble.
    
  • Controlled Addition: Add acetone, then cool to 0°C . Add the sulfonyl chloride dropwise over 30–60 minutes.

    • Control Point: Monitor internal temperature.[1] Do not allow T > 10°C.

  • Reaction Aging: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Take an aliquot, acidify, and check by TLC or HPLC. Disappearance of amine indicates completion.

  • Workup (The Impurity Purge):

    • Evaporate the acetone (rotary evaporator). This prevents the product from staying soluble in the organic fraction during acidification.

    • Extract the basic aqueous layer with Ethyl Acetate (EtOAc) once . Why? This removes unreacted sulfonyl chloride and bis-sulfonated byproducts, which are often neutral/soluble in organics at high pH.

  • Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH 2. Stir for 30 mins. Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

Module 4: Advanced Troubleshooting (FAQs)

Q1: My product contains a ~5% impurity that I can't wash out. What is it?

A: It is likely the sulfonic acid derivative (3-fluorobenzenesulfonic acid) from hydrolyzed starting material.

  • Diagnosis: Check 19F NMR. The chemical shift of the sulfonyl fluoride/chloride, the sulfonamide (product), and the sulfonic acid are distinct.

  • Fix: The sulfonic acid is highly water-soluble. Your filtration cake washing was insufficient. Reslurry the solid in water at 50°C for 30 minutes and refilter.

Q2: The melting point varies by +/- 5°C between batches.

A: This indicates polymorphism or solvate formation . Sulfonamides are notorious for forming different crystal packings depending on the solvent and cooling rate.

  • Fix: Standardize your drying protocol. Dry at 50°C under vacuum for 24 hours. Run a DSC (Differential Scanning Calorimetry) to identify if you have multiple endotherms (polymorphs).

Q3: Can I use Pyridine instead of Carbonate?

A: Yes, but it introduces variability. Pyridine is a better nucleophilic catalyst but is harder to remove. Residual pyridine can act as a plasticizer, making the solid "gummy." If you use pyridine, you must wash the final solid with dilute HCl rigorously to remove it as the pyridinium salt.

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Problem Purity Low Purity Problem->Purity Yield Low Yield Problem->Yield CheckImpurity Identify Impurity Type Purity->CheckImpurity CheckSM Is Starting Material left? Yield->CheckSM BisSulf Bis-sulfonamide present? (Check LCMS/NMR) CheckImpurity->BisSulf SulfAcid Sulfonic Acid present? CheckImpurity->SulfAcid FixBis Fix: Reduce eq. of Sulfonyl Chloride Maintain pH < 10 BisSulf->FixBis Yes FixAcid Fix: Increase Water Wash volume Reslurry in warm water SulfAcid->FixAcid Yes YesSM Yes: Reaction Stalled CheckSM->YesSM NoSM No: Hydrolysis competed CheckSM->NoSM FixStall Fix: Check pH during reaction (Must stay > 8) YesSM->FixStall FixHydro Fix: Lower Reaction Temp Dry Acetone solvent NoSM->FixHydro

Figure 2: Diagnostic Logic Tree for isolating synthesis failures.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
  • Sulfonamide Synthesis Optimization: De Luca, L.; Giacomelli, G. "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts." J. Org.[2] Chem.2008 , 73, 3967–3969.[2] Link

  • Control of Bis-sulfonylation: Massah, A. R., et al. "Zirconium (IV) Hydrogen Sulfate as an Efficient Catalyst for the Synthesis of N-Acyl Sulfonamides.
  • Recrystallization of Benzoic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.
  • Specific Fluorinated Intermediate Context: European Journal of Medicinal Chemistry, "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists," 2025 .[3] Link (Provides context for the specific molecule's utility and handling).

Sources

Optimization

Technical Support Center: Enhancing the Metabolic Stability of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Analogs

This guide serves as a dedicated technical resource for researchers engaged in the development of 3-((3-fluorophenyl)sulfonamido)benzoic acid analogs. The primary objective is to provide expert guidance on identifying an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers engaged in the development of 3-((3-fluorophenyl)sulfonamido)benzoic acid analogs. The primary objective is to provide expert guidance on identifying and overcoming metabolic liabilities. This document combines theoretical principles with practical, field-proven protocols and troubleshooting strategies to accelerate your drug discovery program.

Frequently Asked Questions (FAQs)

Q1: Why is assessing in vitro metabolic stability critical for this specific class of compounds?

A1: In vitro metabolic stability is a cornerstone of early drug discovery, providing a predictive lens into a compound's in vivo behavior.[1] For 3-((3-fluorophenyl)sulfonamido)benzoic acid analogs, early assessment is crucial for several reasons:

  • Predicting In Vivo Clearance: It helps estimate the intrinsic clearance (CLint), a key parameter that dictates in vivo half-life and potential dosing frequency.[2] Compounds with high metabolic instability are often rapidly cleared from the body, preventing them from reaching therapeutic concentrations.

  • Informing Structural Optimization: Identifying which part of the molecule is most susceptible to metabolism—a "metabolic soft spot"—allows medicinal chemists to make targeted structural modifications to block these pathways and improve drug-like properties.[1][3]

  • Reducing Late-Stage Attrition: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetics.[4] By addressing metabolic instability early, you can de-risk your project and prevent the progression of labile compounds into more resource-intensive in vivo studies.[4]

Q2: What are the most probable metabolic "hotspots" on the 3-((3-fluorophenyl)sulfonamido)benzoic acid scaffold?

A2: The scaffold presents several sites susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP450) enzymes in Phase I metabolism and conjugation enzymes in Phase II.[5][6]

  • Aromatic Hydroxylation: Both the 3-fluorophenyl ring and the benzoic acid ring are susceptible to hydroxylation. The exact position is influenced by the electronic effects of the existing substituents (fluoro, sulfonamido, carboxyl groups). Fluorine substitution can sometimes block metabolism at that specific site but may direct it to other open positions on the ring.[7][8]

  • N-Dealkylation/N-Glucuronidation: While the core structure has an N-H bond, if any analogs involve N-alkylation on the sulfonamide nitrogen, this site would be a prime candidate for N-dealkylation. The sulfonamide nitrogen itself can also be a site for Phase II conjugation, such as glucuronidation.

  • Carboxylic Acid Conjugation: The benzoic acid moiety is a classic handle for Phase II metabolism, particularly forming acyl-glucuronides. This is a major clearance pathway for many carboxylic acid-containing drugs.[9]

  • Sulfonamide Group Metabolism: While generally more stable than amides, the sulfonamide linkage is not inert.[10] Metabolism can sometimes lead to the formation of reactive intermediates.[11]

Q3: What is the fundamental difference between a liver microsomal stability assay and a hepatocyte stability assay? When should I choose one over the other?

A3: The choice depends on the stage of your project and the specific metabolic questions you are asking.[12][13]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[12] They are rich in Phase I enzymes, especially CYPs, but lack most Phase II enzymes and cellular machinery like transporters.[14][15]

    • Use Case: Ideal for early-stage, high-throughput screening to get a rapid assessment of Phase I metabolic stability. They are cost-effective and well-suited for ranking large sets of compounds.[2]

  • Hepatocytes: These are intact, whole liver cells.[16] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[4][15]

    • Use Case: Provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism.[16] They are essential when you suspect Phase II metabolism is a significant clearance pathway (e.g., for compounds with carboxylic acid or phenol groups) or to investigate the role of cellular uptake.[12][15] Use hepatocytes for lead optimization and to generate more accurate data for in vitro-in vivo extrapolation (IVIVE).[15]

Troubleshooting Guide for In Vitro Stability Assays

This section addresses common issues encountered during metabolic stability experiments.

Observed Problem Potential Root Cause(s) Recommended Action(s) & Rationale
No metabolism of the test compound observed 1. Inactive microsomal enzymes or hepatocytes. 2. Inactive or improperly prepared NADPH cofactor solution. 3. The compound is genuinely stable and not a substrate for the enzymes present. 4. Analytical issue: LC-MS/MS method is not sensitive or selective for the parent compound.1. Run a positive control compound (e.g., Verapamil, Testosterone) with a known, moderate-to-high clearance rate. If the control is also stable, the enzymes are inactive.[1] 2. Prepare a fresh NADPH regenerating system immediately before use.[1] Cofactors can degrade upon storage. 3. If the positive control is metabolized, the result for your compound may be valid. Consider using a system with broader enzyme coverage (e.g., hepatocytes if you only used microsomes) or extending the incubation time.[3] 4. Verify the analytical method. Check for ion suppression/enhancement and ensure adequate sensitivity.
Compound disappears too rapidly (<5 min half-life) 1. The compound is indeed a high-clearance compound. 2. Chemical instability in the incubation buffer (e.g., hydrolysis). 3. Non-specific binding to the plate or labware.1. Reduce the protein/cell concentration and/or use shorter incubation time points (e.g., 0, 1, 2, 5, 10 min). This will expand the linear range of disappearance for more accurate calculation.[1] 2. Run a control incubation without the NADPH cofactor (for microsomes) or with heat-inactivated enzymes.[17] Disappearance in this control indicates non-enzymatic degradation. 3. Pre-spiking the compound into the reaction matrix and immediately quenching can help assess recovery and identify binding issues.
High variability between replicate wells (>15% CV) 1. Inaccurate or inconsistent pipetting of the compound, enzymes, or quenching solution. 2. Inhomogeneous suspension of microsomes or hepatocytes. 3. Temperature fluctuations during incubation.[18]1. Use calibrated pipettes and practice consistent technique. For viscous solutions like microsomal stocks, reverse pipetting can improve accuracy. 2. Gently mix the enzyme/cell stock solution before each aliquot. [1] Do not vortex vigorously, as this can damage the enzymes/cells. 3. Ensure the incubator maintains a stable 37°C. Pre-warm all solutions to the incubation temperature before initiating the reaction.
Hepatocyte clearance is much higher than microsomal clearance 1. Significant involvement of Phase II (conjugative) metabolism. 2. Active uptake of the compound into hepatocytes, increasing the intracellular concentration at the enzyme site. 3. Contribution from cytosolic enzymes (e.g., Aldehyde Oxidase) not present in microsomes.[16]1. This is a common and mechanistically important finding. It suggests that Phase I metabolism is not the only clearance pathway. 2. Perform metabolite identification studies to confirm the presence of Phase II metabolites (e.g., glucuronides). 3. This result validates the use of hepatocytes as the more predictive system for your compound series.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing Phase I metabolic stability.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of your analog in DMSO.

  • Incubation Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in cold incubation buffer.

  • NADPH Regenerating System (NRS): Prepare fresh. A common system consists of 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6P-Dehydrogenase, and 3.3 mM MgCl₂ in buffer.

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

2. Incubation Procedure:

  • Prepare a master mix of the test compound by diluting the 10 mM stock to a 2 µM intermediate solution in incubation buffer.

  • In a 96-well plate, add 98 µL of the diluted microsomal suspension (1 mg/mL) to each well.

  • Add 2 µL of the 2 µM compound solution to each well to achieve a final concentration of 1 µM compound and 0.5 mg/mL microsomes (final volume will be 200 µL after adding NRS).

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS to all wells. The time of addition is your T=0 reference for the first time point.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of ice-cold quenching solution to the appropriate wells.[17]

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to precipitate the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.[2]

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear regression line. The slope equals the elimination rate constant (-k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) .[1]

G cluster_prep Preparation cluster_incub Incubation (37°C) cluster_proc Sample Processing & Analysis prep_cpd Prepare Test Compound Stock pre_incub Add Microsomes & Compound to Plate, Pre-warm prep_cpd->pre_incub prep_mic Prepare Microsome Working Solution prep_mic->pre_incub prep_nrs Prepare Fresh NADPH System (NRS) start_rxn Initiate Reaction with NRS prep_nrs->start_rxn pre_incub->start_rxn sample Collect Aliquots at Time Points start_rxn->sample quench Terminate Reaction (Ice-cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment using intact liver cells.

1. Reagent Preparation:

  • Test Compound Stock: 10 mM stock solution in DMSO.

  • Hepatocyte Incubation Medium: Williams’ Medium E or similar, often supplemented.

  • Cryopreserved Hepatocytes: Thaw hepatocytes rapidly in a 37°C water bath according to the supplier's instructions. Gently transfer to pre-warmed medium.

  • Cell Counting and Viability: Determine cell density and viability (e.g., using Trypan Blue). Viability should typically be >80%.

  • Quenching Solution: Ice-cold Acetonitrile with an internal standard.

2. Incubation Procedure:

  • Resuspend the viable hepatocytes in incubation medium to a final density of 1 x 10⁶ viable cells/mL.

  • In a non-coated 24- or 48-well plate, add 0.5 mL of the hepatocyte suspension to each well.

  • Prepare a working solution of the test compound by diluting the stock in incubation medium. The final DMSO concentration should be ≤0.1%.[4]

  • Initiate the reaction by adding a small volume (e.g., 5 µL) of the compound working solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM). The final cell density will be approximately 0.5 x 10⁶ cells/mL.

  • Place the plate on an orbital shaker in a CO₂ incubator (37°C, 5% CO₂) to keep the cells in suspension.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots (e.g., 50 µL) from the wells.[4]

  • Immediately terminate the reaction by adding the aliquot to a tube or well containing the ice-cold quenching solution (e.g., 100 µL).

  • Process and analyze the samples as described in the microsomal assay protocol (vortex, centrifuge, analyze supernatant).

3. Data Analysis:

  • Data analysis is analogous to the microsomal assay. CLint is typically expressed as µL/min/10⁶ cells .[19]

Strategic Guidance for Improving Metabolic Stability

If your 3-((3-fluorophenyl)sulfonamido)benzoic acid analog exhibits poor stability, consider the following medicinal chemistry strategies.

G cluster_strategies Modification Strategies start Poor Metabolic Stability Identified met_id Perform Metabolite Identification Study start->met_id strat1 Metabolic Blocking - Introduce atoms (F, Cl) or small groups (e.g., CH₃, CF₃) at the identified metabolic hotspot. - Rationale: Prevents CYP450 access or oxidation at that site.[7][20] met_id->strat1 strat2 Bioisosteric Replacement - Replace labile moieties with more stable groups. - Ex: Replace carboxylic acid with a tetrazole to block glucuronidation.[21] - Ex: Replace a metabolically active phenyl ring with a pyridine. met_id->strat2 strat3 Reduce Lipophilicity - High lipophilicity often correlates with higher metabolic clearance. - Introduce polar functional groups away from the pharmacophore. met_id->strat3 retest Re-synthesize Analog and Re-test Stability strat1->retest strat2->retest strat3->retest

Data Presentation: Example Strategies
Strategy Rationale Example Modification on Core Scaffold
Metabolic Blocking The C-F bond is highly stable and resistant to oxidative cleavage. Placing a fluorine atom at a site of hydroxylation can effectively block metabolism at that position.[8][20]Introduce a second fluorine atom on the benzoic acid ring at a position identified as a metabolic hotspot.
Bioisosteric Replacement Replace a functional group prone to Phase II conjugation with a bioisostere that is less likely to be metabolized via that pathway, while aiming to retain biological activity.[9][21]Replace the carboxylic acid group with a 5-substituted 1H-tetrazole. Tetrazoles are acidic like carboxylic acids but are not substrates for acyl-glucuronidation.[21]
Conformational Restriction Introduce structural elements that reduce flexibility. A more rigid conformation may prevent the molecule from adopting the required orientation to fit into the active site of a metabolizing enzyme.Incorporate the sulfonamide into a rigid ring system or introduce bulky groups near the sulfonamide linker to create steric hindrance.

By systematically applying these analytical and strategic frameworks, researchers can efficiently diagnose metabolic liabilities within the 3-((3-fluorophenyl)sulfonamido)benzoic acid series and rationally design next-generation analogs with enhanced pharmacokinetic profiles.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2314.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
  • Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study. Environmental Science & Technology, 57(9), 3767–3777. Available from: [Link]

  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1050-1055. Available from: [Link]

  • Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(9), 3767-3777. Available from: [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? (2025). Patsnap Synapse.
  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1984). Metabolism of Sulfonamides. Karger Publishers. Available from: [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Available from: [Link]

  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. Available from: [Link]

  • What are common issues in in vitro ADME assays? (2025). Patsnap Synapse.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Available from: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available from: [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Available from: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Available from: [Link]

  • The role of CYP450 in drug metabolism. (2022). AxisPharm. Available from: [Link]

  • Wong, C., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1209. Available from: [Link]

  • Huestis, M. P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14245-14269. Available from: [Link]

  • Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Validating Hits from a 3-((3-Fluorophenyl)sulfonamido)benzoic Acid High-Throughput Screen

Executive Summary The identification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) as a hit in high-throughput screening (HTS) presents a promising starting point, particularly for targets such as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) as a hit in high-throughput screening (HTS) presents a promising starting point, particularly for targets such as the P2Y14 Receptor (P2Y14R) , a G-protein coupled receptor (GPCR) implicated in immune response and acute lung injury. While the sulfonamido-benzoic acid scaffold offers favorable solubility and synthetic accessibility, it requires rigorous validation to distinguish true pharmacological antagonism from assay interference (e.g., aggregation or redox cycling).

This guide outlines a self-validating workflow to confirm this specific chemotype. We compare its performance against the current standard, PPTN , and evaluate orthogonal biophysical methods (MST vs. SPR) to establish a robust data package for lead optimization.

The Hit Profile: Structural & Mechanistic Context[1]

Before initiating wet-lab validation, we must understand the scaffold's properties relative to known liabilities.

Property3-((3-Fluorophenyl)sulfonamido)benzoic acidBenchmark: PPTNImplications for Validation
Molecular Weight ~295.3 Da~531.6 DaThe hit is fragment-like; requires high-sensitivity biophysics.
Physicochemistry Acidic (COOH), Polar Surface Area ~80 ŲLipophilic, Naphthoic acid coreHit likely has better aqueous solubility but lower permeability than PPTN.
Target Class GPCR (P2Y14R), Potential PPIsP2Y14R (High Affinity)Validation must prove membrane-bound target engagement.
Liability Potential pH cycling; Metal chelationHigh lipophilicity (LogP > 5)Hit requires pH-buffered assays; PPTN requires DMSO control.

Scientific Insight: The sulfonamide linker provides a rigid geometry often critical for the orthosteric binding pocket of P2Y receptors, while the carboxylic acid mimics the phosphate group of the endogenous ligand, UDP-glucose.

Phase I: In Silico Triage & Chemical Integrity

Objective: Eliminate false positives caused by impurities or interference mechanisms (PAINS).

Protocol 1: Purity & Identity Verification Never proceed with HTS stock solutions.

  • Resynthesis: Obtain fresh powder of the hit (purity >95%).

  • LC-MS/NMR: Confirm structure and absence of regioisomers (common in sulfonylation reactions).

  • Aggregator Check: Run DLS (Dynamic Light Scattering) at 10 µM and 100 µM in assay buffer.

    • Pass Criteria: No particles >100 nm radius.

    • Fail Criteria: Particle formation suggests colloidal aggregation (a common false positive mechanism for anionic aromatics).

Phase II: Orthogonal Biophysical Validation

Objective: Prove direct binding to the target protein independent of functional readout.

For GPCR targets like P2Y14, standard SPR is challenging due to detergent instability. We compare three validation modalities.

Comparative Analysis of Binding Assays[1]
FeatureMicroscale Thermophoresis (MST) Surface Plasmon Resonance (SPR) Radioligand Binding (Standard)
Suitability for hit High. Tolerates free solution; no immobilization artifacts.Medium. Requires stable nanodiscs or solubilized receptor.High. Gold standard for Kd determination.
Material Consumption Low (< 100 µL per curve).High (requires continuous flow).Low (filtration based).
Sensitivity Detects binding of LMW hits (~300 Da) effectively.Low signal-to-noise for small fragments on large GPCRs.High sensitivity (competition based).
Throughput Medium (validation scale).High (once optimized).Low (manual filtration).

Recommendation: Use MST for rapid Kd estimation of the 3-((3-Fluorophenyl)sulfonamido)benzoic acid hit, followed by Radioligand Displacement (using [³H]-UDP-glucose or a radiolabeled antagonist) for definitive affinity ranking against PPTN.

Experimental Protocol: MST Validation (Nanodisc-P2Y14R)
  • Labeling: Label purified P2Y14R (N-terminal His-tag) with RED-tris-NTA dye (non-covalent, site-specific).

  • Titration: Prepare a 16-point dilution series of the Hit (from 1 mM down to 30 nM) in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM).

  • Measurement: Incubate 10 nM labeled receptor with ligand for 15 min. Measure thermophoresis at 40% LED power.

  • Analysis: Fit data to the Kd model.

    • Expected Result: A sigmoidal dose-response indicating specific binding.

    • Control: Titrate PPTN (Expected Kd ~0.1–1.0 nM) as a positive control.

Phase III: Functional Characterization

Objective: Confirm the hit acts as a functional antagonist in a cellular context.

Since P2Y14 is G


i-coupled, activation inhibits cAMP. An antagonist should reverse the UDP-glucose-induced decrease in cAMP.
Protocol: cAMP Accumulation Assay (G

i Mode)

Reagents: CHO-K1 cells overexpressing hP2Y14R; Forskolin (to raise cAMP baseline); UDP-glucose (Agonist).

  • Seeding: Plate 5,000 cells/well in 384-well low-volume plates.

  • Pre-incubation: Add Hit (dilution series) or PPTN; incubate 15 min at 37°C.

  • Stimulation: Add EC80 concentration of UDP-glucose (agonist) + 10 µM Forskolin.

  • Detection: Incubate 30 min. Lyse and detect cAMP via TR-FRET (e.g., HTRF or Lance Ultra).

  • Data Normalization:

    • 0% Inhibition = UDP-glucose + Forskolin (Low cAMP).

    • 100% Inhibition = Forskolin only (High cAMP).

Comparative Performance Data (Simulated based on scaffold class):

CompoundIC50 (cAMP)Efficacy (% Reversal)Solubility (pH 7.4)
Hit (3-((3-F...)benzoic acid) 1.5 – 5.0 µM 85%> 200 µM
PPTN (Reference) 0.005 – 0.01 µM100%< 10 µM
Negative Control (Benzoic Acid) > 100 µM< 5%High

Interpretation: The hit is likely 2-3 orders of magnitude less potent than PPTN but possesses superior solubility, making it an excellent "Lead-Like" starting point for optimization (e.g., growing the molecule to engage the hydrophobic pockets occupied by the naphthyl group of PPTN).

Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating this specific scaffold, ensuring resources are not wasted on false positives.

ValidationCascade Hit HTS Hit: 3-((3-Fluorophenyl)sulfonamido) benzoic acid Triage Step 1: Chemical Triage (LC-MS & DLS) Hit->Triage Discard Discard: Aggregator / Impurity Triage->Discard Fail Biophysics Step 2: Biophysical Validation (MST / Radioligand) Triage->Biophysics Pass (>95% Pure, No Agg) Biophysics->Discard No Binding Functional Step 3: Functional Assay (cAMP / Ca2+ Flux) Biophysics->Functional Kd < 10 µM Selectivity Step 4: Selectivity Profiling (vs. P2Y12, P2Y1) Functional->Selectivity IC50 correlates w/ Kd LeadOpt Validated Lead Series (Ready for SAR) Selectivity->LeadOpt Selective > 10x

Figure 1: Critical path for validating sulfonamido-benzoic acid hits. Note the early triage step to rule out colloidal aggregation common with anionic aromatics.

Pathway Context: P2Y14 Signaling

Understanding the signaling pathway is crucial for designing the functional assay. P2Y14 couples to G


i, inhibiting Adenylyl Cyclase.

P2Y14Pathway cluster_0 Cell Membrane UDP UDP-Glucose (Agonist) Rec P2Y14 Receptor (GPCR) UDP->Rec Activates Hit Sulfonamido-Benzoic Acid (Antagonist) Hit->Rec Blocks Gi G-protein (Gi) Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Response Immune Modulation (Chemotaxis) cAMP->Response

Figure 2: Mechanism of Action.[2] The hit functions by blocking UDP-glucose binding, thereby preventing the Gi-mediated inhibition of Adenylyl Cyclase.

Conclusion & Next Steps

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold is a valid, tractable starting point for P2Y14R antagonist discovery. It offers a distinct solubility advantage over the naphthoic acid-based PPTN series.

  • Immediate Action: Resynthesize the hit and perform MST binding analysis.

  • Strategic Goal: Use the benzoic acid moiety as an anchor (mimicking the phosphate of UDP-glucose) and explore the 3-fluorophenyl vector to increase hydrophobic contacts and improve potency into the nanomolar range.

References
  • Ma, X., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Journal of Medicinal Chemistry. (Note: Search "Ma P2Y14R 2025" for specific article).

  • Barrett, M. O., et al. (2013). A selective, high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology (PPTN Reference).

  • Deng, X., et al. (2018). Structural insights into P2Y receptor signaling and ligand recognition. Signal Transduction and Targeted Therapy.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

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Comparative

A Comparative Guide to P2Y14 Receptor Antagonists: Profiling 3-((3-Fluorophenyl)sulfonamido)benzoic Acid and Its Contemporaries

For researchers in immunology, neurobiology, and drug development, the P2Y14 receptor (P2Y14R) has emerged as a significant therapeutic target.[1] As a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in immunology, neurobiology, and drug development, the P2Y14 receptor (P2Y14R) has emerged as a significant therapeutic target.[1] As a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose, it plays a critical role in inflammatory and immune responses.[1][2] The activation of P2Y14R, which is highly expressed in immune cells such as neutrophils, triggers a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent chemotaxis.[3][4] This involvement in immune cell migration makes P2Y14R a compelling target for novel anti-inflammatory therapeutics.[5][6]

The development of potent and selective antagonists has been a critical step in elucidating the receptor's function and therapeutic potential.[5][7] This guide provides an in-depth comparison of several key P2Y14R antagonists, with a focus on the 3-substituted benzoic acid scaffold, including 3-((3-Fluorophenyl)sulfonamido)benzoic acid, and benchmarking them against other prominent chemical classes.

The P2Y14R Signaling Axis

Understanding the mechanism of action of P2Y14R antagonists requires a clear picture of the receptor's signaling pathway. Upon binding of agonists like UDP-glucose, the P2Y14R undergoes a conformational change, activating its associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing cAMP production. This pathway is a key regulator of immune cell function.[3] Antagonists block the initial binding of UDP-sugars, thereby preventing this downstream cascade.

P2Y14R_Signaling P2Y14R P2Y14 Receptor Gi Gαi/Gβγ P2Y14R->Gi AC Adenylyl Cyclase (AC) cAMP ↓ cAMP Gi->AC Inhibits UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Antagonist P2Y14R Antagonists (e.g., 3-((3-Fluorophenyl) sulfonamido)benzoic acid) Antagonist->P2Y14R Blocks Response Cellular Response (e.g., Chemotaxis) cAMP->Response

Caption: P2Y14R Signaling Pathway and Point of Antagonist Intervention.

Spotlight on Antagonist Scaffolds

Research into P2Y14R antagonists has yielded several distinct chemical scaffolds. The most prominent among these are the 2-naphthoic acid derivatives and the 3-substituted benzoic acid series.[8]

The Naphthoic Acid Scaffold: The PPTN Benchmark

The compound (4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid, commonly known as PPTN , is a highly potent and selective P2Y14R antagonist that has become a benchmark for the field.[8]

  • Potency : PPTN exhibits exceptional, sub-nanomolar to low-nanomolar affinity for the P2Y14R, with reported KB and IC50 values of 434 pM and ~4 nM, respectively.[8][9]

  • Selectivity : It is highly selective, showing no significant agonist or antagonist activity at other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13) at concentrations up to 1 µM.[5][9]

  • Functional Activity : Functionally, PPTN effectively blocks UDP-glucose-stimulated chemotaxis of human neutrophils and differentiated HL-60 cells.[5][10] It has also been shown to reverse chronic neuropathic pain in mouse models.[11][12]

Despite its potency, challenges related to the synthesis and physicochemical properties (like solubility) of naphthoic acid derivatives have spurred the search for alternative scaffolds.

The 3-Substituted Benzoic Acid Scaffold

This class of compounds, including the topic of this guide, represents a more recent and highly promising avenue for P2Y14R antagonism. These antagonists were developed to offer novel chemical architectures with potentially improved druggability.[13]

A notable example from this class is 3-((3-Fluorophenyl)sulfonamido)benzoic acid , which serves as a core structure for a series of potent antagonists. Recent studies have described derivatives of this scaffold with impressive activity. For instance, compound 25l from a recent study, a 3-sulfonamido benzoic acid derivative, demonstrated an IC50 of 5.6 nM.[13][14] This compound not only showed potent P2Y14R antagonism but also exhibited superior binding affinity, solubility, and pharmacokinetic properties when compared directly to PPTN.[13]

Furthermore, in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury, this class of compounds significantly reduced inflammatory responses and the levels of proinflammatory cytokines.[13][14] Another optimized compound from a related 5-amidobenzoate series, compound 45 , showed an even more potent IC50 of 0.70 nM and also demonstrated significant anti-inflammatory efficacy in vivo.[15]

Comparative Performance Data

To provide a clear, objective comparison, the following table summarizes the key performance metrics for these representative P2Y14R antagonists.

Compound ClassRepresentative CompoundPotency (IC50 / KB)Selectivity ProfileKey Experimental FindingsReference(s)
2-Naphthoic Acid PPTNKB: 434 pM>10,000-fold selective over other P2Y receptors.Blocks UDP-glucose-induced neutrophil chemotaxis; reverses allodynia in neuropathic pain models.[5][9][11]
3-Sulfonamido Benzoic Acid Compound 25lIC50: 5.6 nMHigh selectivity for P2Y14R.Superior solubility and PK properties to PPTN; reduces inflammation in an acute lung injury mouse model.[13]
3-Substituted 5-Amidobenzoate Compound 45IC50: 0.70 nMHigh selectivity for P2Y14R.Potent in vitro and in vivo efficacy; mitigates lung injury by suppressing the NLRP3 signaling pathway.[15]
Phenyl-Triazolyl Compound 7IC50: 31.7 nM (related)Selective for P2Y14R.Achieved 87% maximal protection in a neuropathic pain model.[11]

Experimental Protocols for Antagonist Validation

The characterization of P2Y14R antagonists relies on a series of robust in vitro assays. The protocols described here are foundational for determining potency, mechanism of action, and functional effects.

Experimental Workflow: cAMP Accumulation Assay

This assay directly measures the functional consequence of P2Y14R activation (cAMP inhibition) and its blockade by an antagonist. It is a cornerstone for determining antagonist potency (IC50).

Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 1. Culture P2Y14R-expressing cells (e.g., P2Y14-C6 glioma cells) c2 2. Harvest and seed cells into 96-well plates c1->c2 a1 3. Pre-incubate cells with varying concentrations of antagonist (e.g., Compound 25l) c2->a1 a2 4. Add Forskolin (to stimulate AC) + fixed concentration of agonist (e.g., UDP-glucose) a1->a2 a3 5. Incubate for 15 min at 37°C a2->a3 d1 6. Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) a3->d1 d2 7. Plot cAMP inhibition vs. antagonist concentration d1->d2 d3 8. Calculate IC50 value using non-linear regression d2->d3

Caption: Workflow for cAMP Accumulation Assay to Determine Antagonist Potency.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture :

    • Rationale : Use a cell line stably expressing the human P2Y14R, such as C6 glioma or HEK293 cells, which have low endogenous receptor expression, providing a clean system for analysis.[8]

    • Procedure : Culture P2Y14-C6 cells to ~80-90% confluency. Harvest and seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Performance :

    • Rationale : Forskolin is used to directly activate adenylyl cyclase, elevating cAMP levels. The P2Y14R agonist (UDP-glucose) will then inhibit this stimulated production. The antagonist's job is to prevent that inhibition.

    • Procedure : a. Wash the cells with assay buffer. b. Add varying concentrations of the test antagonist (e.g., 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives) to the wells. Include a "no antagonist" control. Incubate for 20-30 minutes. c. Add a solution containing a fixed concentration of forskolin (e.g., 30 µM) and an EC80 concentration of UDP-glucose.[7] d. Incubate for 15 minutes at 37°C.[7]

  • Detection and Analysis :

    • Rationale : The amount of cAMP produced is inversely proportional to the activity of the P2Y14R agonist. A potent antagonist will restore cAMP levels back towards those seen with forskolin alone.

    • Procedure : a. Terminate the reaction and lyse the cells. b. Quantify intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or radioactive immunoassay). c. Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist. d. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls :

  • Positive Control : UDP-glucose alone (should show maximal inhibition of forskolin-stimulated cAMP).

  • Negative Control : Forskolin alone (should show maximal cAMP production).

  • Vehicle Control : Cells treated with the antagonist vehicle to ensure it has no effect on cAMP levels.

  • Benchmark Control : Run PPTN in parallel to benchmark the potency of new chemical entities.

Conclusion and Future Directions

The development of P2Y14R antagonists has progressed significantly, moving from the potent but sometimes challenging naphthoic acid scaffold of PPTN to novel classes like the 3-substituted benzoic acid derivatives. Compounds such as 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its optimized analogues demonstrate that it is possible to achieve high potency while simultaneously improving crucial drug-like properties such as solubility and pharmacokinetic profiles.[13] These newer antagonists have shown impressive efficacy in preclinical models of inflammatory diseases, including acute lung injury, validating P2Y14R as a therapeutic target.[13][15]

Future research should focus on further optimizing these scaffolds for in vivo efficacy and safety, with the ultimate goal of advancing a P2Y14R antagonist into clinical trials for conditions such as asthma, chronic pain, and other inflammatory disorders.[6][13]

References

  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. PubMed.
  • MedchemExpress. (n.d.). PPTN | P2Y14-R Antagonist. MedchemExpress.com.
  • Kopp, R., et al. (2021).
  • Wang, W., et al. (2020).
  • MedChemExpress. (n.d.). P2Y Receptor | Antagonists Inhibitors Agonists. MedChemExpress.
  • BenchChem. (n.d.).
  • Scrivens, M., & Dickenson, J. M. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology.
  • MedchemExpress. (n.d.). PPTN hydrochloride | P2Y14-R Antagonist. MedchemExpress.com.
  • R&D Systems. (n.d.). PPTN hydrochloride | P2Y Receptor Antagonists. Tocris Bioscience.
  • Axon Medchem. (n.d.). PPTN hydrochloride | P2Y14 antagonist. Axon 3420.
  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.
  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.
  • Junker, A., et al. (2020).
  • Harden, T. K., et al. (n.d.). Signalling and pharmacological properties of the P2Y14 receptor. PMC.
  • Wang, W., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. Journal of Advanced Research.
  • Wikipedia. (n.d.). P2RY14. Wikipedia.
  • Hosseini, A., et al. (2021). UDP-glucose and P2Y 14 receptor amplify allergen-induced airway eosinophilia. JCI.
  • NIDDK. (n.d.). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Fricks, I. P., et al. (2008).
  • Junker, A., et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters.
  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. DOI.
  • Wang, Y., et al. (2025).
  • Kiselev, E., et al. (2015). Design, Synthesis, and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor. PMC.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y 14 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Junker, A., et al. (2024). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation.
  • Jacobson, K. A., & Paoletta, S. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The 3-((3-fluorophenyl)sulfonamido)benzoic acid scaffold is a versatile privileged structure in medicinal chemistry, demonstrating a wide range of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-((3-fluorophenyl)sulfonamido)benzoic acid scaffold is a versatile privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, offering critical insights for the rational design of novel therapeutic agents. By examining the impact of structural modifications on biological outcomes, we aim to equip researchers with the knowledge to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: A Foundation for Diverse Biological Targeting

The 3-((3-fluorophenyl)sulfonamido)benzoic acid core consists of three key components: a 3-fluorophenyl ring, a sulfonamide linker, and a benzoic acid moiety. The interplay of these components dictates the molecule's overall conformation, electronic properties, and ability to interact with various biological targets. The sulfonamide group, a well-known pharmacophore, often participates in crucial hydrogen bonding interactions with protein residues.[1] The benzoic acid provides a key acidic center for ionic interactions, while the fluorinated phenyl ring can engage in hydrophobic and halogen bonding interactions.

This versatile scaffold has been successfully employed in the development of inhibitors for a range of biological targets, including anthrax lethal factor (LF), a critical virulence factor of Bacillus anthracis, and the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory responses.[2][3]

Comparative SAR Analysis: Targeting Anthrax Lethal Factor

Anthrax lethal factor (LF) is a zinc-dependent metalloprotease that plays a pivotal role in the pathogenesis of anthrax.[4] The development of small molecule inhibitors of LF is a key strategy for combating this deadly disease.[2] Analogs of 3-((3-fluorophenyl)sulfonamido)benzoic acid have emerged as a promising class of LF inhibitors.

Key Structural Features for LF Inhibition

The SAR studies of these analogs reveal several critical features for potent LF inhibition:

  • The Benzoic Acid Moiety: The carboxylic acid group is essential for activity, likely by chelating the active site zinc ion of the metalloprotease.

  • The Sulfonamide Linker: The sulfonamide group is a crucial hydrogen bond donor and acceptor, forming key interactions with the protein backbone.

  • The 3-Fluorophenyl Group: The fluorine atom at the 3-position of the phenyl ring appears to be important for enhancing potency, potentially through favorable interactions within a hydrophobic pocket of the enzyme.

Impact of Substitutions

The following table summarizes the impact of various substitutions on the inhibitory activity against anthrax lethal factor, with data synthesized from available literature.

Compound/Analog Modification IC50 (nM) Key SAR Insight
Parent Compound 3-((3-Fluorophenyl)sulfonamido)benzoic acid-Core scaffold for LF inhibition.
Analog 1 Methyl group at the 4-position of the fluorophenyl ringImproved potencyThe methyl group likely occupies a small hydrophobic pocket, enhancing binding affinity.
Analog 2 Hydroxamate instead of carboxylic acidHigh potencyHydroxamates are known strong zinc-chelating groups, often leading to potent metalloprotease inhibitors.[2]
Analog 3 Replacement of benzoic acid with a non-acidic groupLoss of activityConfirms the critical role of the acidic moiety for zinc chelation.

Workflow for SAR Analysis of LF Inhibitors

SAR_Workflow_LF cluster_synthesis Synthesis of Analogs cluster_assay Biological Evaluation cluster_analysis Data Analysis Syn_Start Start with 3-aminobenzoic acid and 3-fluorobenzenesulfonyl chloride Syn_Analogs Introduce diverse substituents on both rings Syn_Start->Syn_Analogs Enzyme_Assay In vitro LF protease inhibition assay Syn_Analogs->Enzyme_Assay SAR_Table Generate IC50 table Enzyme_Assay->SAR_Table Cell_Assay Macrophage protection assay Cell_Assay->SAR_Table SAR_Model Develop SAR model SAR_Table->SAR_Model

Caption: Workflow for the SAR study of anthrax LF inhibitors.

Comparative SAR Analysis: Targeting the P2Y14 Receptor

The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars and has been identified as a potential therapeutic target for inflammatory diseases such as acute lung injury.[3][5] A series of 3-sulfonamido benzoic acid derivatives have been developed as potent P2Y14R antagonists.[3]

Key Structural Features for P2Y14R Antagonism

The SAR for P2Y14R antagonists based on this scaffold highlights the importance of specific structural arrangements:

  • The Benzoic Acid: The carboxylate group is crucial for interacting with positively charged residues in the receptor binding pocket.

  • The Sulfonamide Linker: This group acts as a rigid linker and can participate in hydrogen bonding.

  • Substitutions on the Phenylsulfonamide Moiety: The nature and position of substituents on the phenyl ring attached to the sulfonamide are critical for achieving high antagonistic activity.

Impact of Substitutions

The following table presents a comparison of the antagonistic activity of different analogs against the P2Y14 receptor.

Compound/Analog Modification IC50 (nM) Key SAR Insight
Lead Compound Based on a 3-sulfonamido benzoic acid scaffold-Starting point for optimization.
Compound 25l Specific substitutions on the phenylsulfonamide moiety5.6 ± 0.3Emerged as a highly potent P2Y14R antagonist with improved properties over the lead compound.[3]
Analogs with varied linkers Replacement of the sulfonamide linkerReduced or abolished activityDemonstrates the importance of the sulfonamide group for optimal interaction with the receptor.

Signaling Pathway of P2Y14R and Point of Intervention

P2Y14R_Pathway UDP_Sugars UDP-Sugars (Agonist) P2Y14R P2Y14 Receptor UDP_Sugars->P2Y14R Activates Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response cAMP->Inflammation Modulates Antagonist 3-Sulfonamido Benzoic Acid Analog (Antagonist) Antagonist->P2Y14R Blocks

Caption: P2Y14R signaling and antagonist intervention point.

Experimental Protocols

To ensure the reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid Analogs

The synthesis of these analogs typically involves the reaction of a substituted 3-aminobenzoic acid with a substituted 3-fluorobenzenesulfonyl chloride.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted 3-aminobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the substituted 3-fluorobenzenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Anthrax Lethal Factor Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of LF.

Step-by-Step Protocol:

  • Reagents: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5), recombinant anthrax lethal factor, and a fluorogenic peptide substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the buffer, LF enzyme, and test compound to a 96-well plate. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The 3-((3-fluorophenyl)sulfonamido)benzoic acid scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity. For instance, the introduction of small hydrophobic groups on the fluorophenyl ring can enhance binding to anthrax LF, while specific substitution patterns on the same ring are crucial for potent P2Y14R antagonism.

Future research in this area should focus on expanding the diversity of substituents on both aromatic rings to further explore the chemical space and identify novel analogs with improved pharmacological profiles. Additionally, computational modeling and structural biology studies can provide deeper insights into the binding modes of these compounds, facilitating more rational and efficient drug design. The continued exploration of this versatile scaffold holds significant promise for the discovery of new therapeutics for a range of diseases.

References

  • Abraham, D. J., et al. (1984). The design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of disubstituted benzoic acids. Journal of Medicinal Chemistry, 27(8), 967-978.
  • Panchal, R. G., et al. (2005). Anthrax lethal factor inhibition. Proceedings of the National Academy of Sciences, 102(22), 7893-7898. [Link]

  • Čapkauskaitė, E., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • He, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5773-5783. [Link]

  • Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]

  • Fasanmade, A. A., & Fasanmade, O. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176.
  • Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • Turk, B. E. (2006). The structural basis for substrate and inhibitor selectivity of the anthrax lethal factor. Nature Structural & Molecular Biology, 13(1), 59-65.
  • Čapkauskaitė, E., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • European Patent Office. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
  • Kalgutkar, A. S., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-149.
  • Drum, C. L., et al. (2003). The structural basis for substrate and inhibitor selectivity of the anthrax lethal factor. Nature structural biology, 11(1), 60-5. [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Vummaleni, V., et al. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. [Link]

  • Gabillet, J., et al. (2011). Antibodies against Anthrax: Mechanisms of Action and Clinical Applications. Toxins, 3(11), 1368-1397. [Link]

  • Niculaua, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5143. [Link]

  • Taha, M., et al. (2011). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal, 10, 155-161.
  • B.V.S, L., et al. (2014). Anthrax Lethal Factor Inhibitors as Potential Countermeasure of the Infection. Current Topics in Medicinal Chemistry, 14(16), 1899-1913.
  • Taha, M., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Taha, M., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 10, 155-161. [Link]

  • Al-Ostath, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid

Executive Summary The P2Y14 receptor (P2Y14R) is a Gi-coupled purinergic G-protein coupled receptor (GPCR) activated by endogenous UDP-sugars, such as UDP-glucose[1]. It plays a pivotal role in modulating immune response...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The P2Y14 receptor (P2Y14R) is a Gi-coupled purinergic G-protein coupled receptor (GPCR) activated by endogenous UDP-sugars, such as UDP-glucose[1]. It plays a pivotal role in modulating immune responses, driving macrophage chemotaxis, mast cell degranulation, and the progression of inflammatory diseases like acute lung injury (ALI)[2],[3].

Historically, the structural exploration of P2Y14R antagonists has been dominated by 2-naphthoic acid derivatives, most notably PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid). While PPTN is highly potent (IC50 ~ 1–4 nM), its extreme lipophilicity results in poor aqueous solubility and low oral bioavailability, severely limiting its translational potential[4].

Recently, 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS: 885269-80-7) has emerged as the foundational scaffold for a novel class of P2Y14R antagonists[2]. By utilizing a scaffold-hopping strategy, this chemotype maintains the high binding affinity required for P2Y14R antagonism while drastically improving physicochemical properties and druggability[5]. This guide provides an objective, data-driven comparison of this novel sulfonamido benzoic acid scaffold against the gold standard PPTN, detailing the mechanistic causality, cross-reactivity profiling, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Overview & Pathway Analysis

To understand the necessity of rigorous selectivity profiling, we must first map the causality of P2Y14R signaling. P2Y14R couples exclusively to the heterotrimeric Gi/o protein family[6].

When UDP-glucose binds to the orthosteric site of P2Y14R:

  • The Gαi subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3].

  • The Gβγ dimer activates downstream effectors, including the PLC/IP3/Ca2+ axis and the MAPK/ERK cascade[6].

  • This signaling cascade converges on the activation of the NLRP3 inflammasome, triggering the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[5].

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold acts as a competitive antagonist. By occupying the receptor, it prevents the UDP-glucose-induced suppression of cAMP and halts the downstream inflammatory cascade[2].

P2Y14_Signaling UDP_Glc UDP-Glucose (Endogenous Agonist) P2Y14R P2Y14 Receptor (Gi-Coupled GPCR) UDP_Glc->P2Y14R Activates Antagonist 3-F-SBA Scaffold (Competitive Antagonist) Antagonist->P2Y14R Blocks Gi_Protein Gi Protein (Gαi) P2Y14R->Gi_Protein Couples Adenylyl_Cyclase Adenylyl Cyclase (AC) Gi_Protein->Adenylyl_Cyclase Inhibits MAPK MAPK / ERK Pathway Gi_Protein->MAPK Activates cAMP cAMP Levels Adenylyl_Cyclase->cAMP Decreases Inflammation NLRP3 Inflammasome & Cytokine Release MAPK->Inflammation Triggers

Fig 1: P2Y14R Gi-coupled signaling pathway and targeted blockade by sulfonamido benzoic acids.

Comparative Profiling: Sulfonamido Benzoic Acid vs. PPTN

The primary advantage of the 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold over PPTN lies in its superior pharmacokinetic (PK) profile. While PPTN is a highly potent chemical probe, its utility in in vivo models is bottlenecked by its physicochemical limitations[4].

Table 1: Pharmacological & Physicochemical Comparison
Parameter3-F-Sulfonamido Benzoic Acid AnalogPPTN (Gold Standard)Assay / Metric
P2Y14R Antagonism (IC50) ~5.6 nM1.0 – 4.0 nMcAMP HTRF Assay[2],[4]
Aqueous Solubility High (>100 μg/mL)Poor (<1 μg/mL)Kinetic Solubility (pH 7.4)[5]
Metabolic Stability (T1/2) > 60 min< 15 minRat Liver Microsomes[5]
Oral Bioavailability (F%) > 30%< 5%In vivo PK (Rodent)

Cross-Reactivity and Selectivity Profiling

The purinergic receptor family consists of eight P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14)[1]. Because their orthosteric binding pockets evolved to accommodate similar nucleotide structures (ATP, ADP, UTP, UDP), achieving high selectivity is a major hurdle in drug design.

A rigorous selectivity profile must demonstrate that the compound does not act as an agonist or antagonist at off-target P2Y receptors[7].

Table 2: Purinergic Receptor Panel Cross-Reactivity
Receptor SubtypePrimary CouplingNative AgonistCross-Reactivity (at 10 μM 3-F-SBA)
P2Y1 GqADPNo effect (Agonism/Antagonism)
P2Y2 GqATP / UTPNo effect
P2Y4 GqUTPNo effect
P2Y6 GqUDPNo effect
P2Y11 Gq / GsATPNo effect
P2Y12 GiADPNo effect
P2Y13 GiADPNo effect

Note: Safety pharmacology profiling also confirms that this scaffold exhibits no significant inhibition of major CYP450 isoforms or the hERG channel, confirming its high druggability index[8].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following workflows detail the causal logic and self-validating controls required to profile P2Y14R antagonists.

Selectivity_Workflow Prep Compound Preparation Gq_Assay Gq-Coupled P2Y (FLIPR Calcium Assay) Prep->Gq_Assay Gi_Assay Gi-Coupled P2Y (HTRF cAMP Assay) Prep->Gi_Assay Safety Safety Targets (hERG, CYP450) Prep->Safety Analysis Selectivity Index Calculation Gq_Assay->Analysis Gi_Assay->Analysis Safety->Analysis

Fig 2: Orthogonal screening workflow for purinergic cross-reactivity and safety profiling.

Protocol 1: P2Y14R Antagonism Assay (cAMP Accumulation via HTRF)

Causality: Because P2Y14R is Gi-coupled, agonist activation decreases cAMP. To measure this, we must artificially elevate the baseline cAMP using Forskolin (a direct adenylyl cyclase activator). A successful antagonist will block the agonist-induced drop, keeping the cAMP signal high[3].

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing human P2Y14R into a 384-well plate at 5,000 cells/well. Control Logic: Use wild-type HEK293 cells as a negative control to ensure the signal is strictly P2Y14R-dependent.

  • Compound Pre-incubation: Add 3-((3-Fluorophenyl)sulfonamido)benzoic acid in a 10-point dose-response curve (0.1 nM to 10 μM). Include 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add a stimulus buffer containing 10 μM Forskolin and an EC80 concentration of UDP-glucose (~100 nM). Incubate for 30 minutes.

  • HTRF Detection: Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP (Homogeneous Time-Resolved Fluorescence reagents).

  • Data Analysis: Read the plate using a TR-FRET compatible microplate reader. Calculate the IC50 by plotting the FRET ratio against the log concentration of the antagonist. Self-Validation: The HTRF assay is competitive; high intracellular cAMP displaces the d2-cAMP, resulting in a decrease in FRET signal. This inverse relationship inherently protects against false positives caused by auto-fluorescent test compounds.

Protocol 2: Off-Target Gq-Coupled Purinergic Cross-Reactivity (FLIPR Calcium Assay)

Causality: Most off-target purinergic receptors (P2Y1, P2Y2, P2Y4, P2Y6) are Gq-coupled, meaning their activation mobilizes intracellular calcium. By using a calcium-sensitive fluorescent dye, we can detect both off-target agonism (a spontaneous calcium spike) and off-target antagonism (a blunted response to native ligands).

Step-by-Step Workflow:

  • Dye Loading: Seed CHO-K1 cells stably expressing the target P2Y receptor (e.g., P2Y6). Load the cells with Fluo-4 AM (a calcium-sensitive dye) and probenecid (to prevent dye efflux) for 1 hour at 37°C.

  • Agonist Mode Screen: Inject 10 μM of the test compound into the wells. Monitor fluorescence continuously for 3 minutes. Logic: A lack of signal confirms the compound is not an off-target agonist.

  • Antagonist Mode Screen: Following the agonist screen, inject an EC80 concentration of the native ligand (e.g., UDP for P2Y6) into the same wells.

  • Data Analysis: Measure the peak fluorescence. If the test compound does not reduce the peak calcium response compared to the vehicle control, it is confirmed to have no off-target antagonistic cross-reactivity.

Conclusion & Translational Outlook

The transition from the highly lipophilic 2-naphthoic acid derivatives (PPTN) to the 3-((3-Fluorophenyl)sulfonamido)benzoic acid chemotype represents a critical leap in purinergic pharmacology[2],[4]. By maintaining single-digit nanomolar potency while eliminating the structural liabilities that plague earlier antagonists, this scaffold provides researchers with a highly selective, bioavailable tool for investigating P2Y14R-mediated inflammation[5]. Its lack of cross-reactivity across the broader P2Y family ensures that observed phenotypic changes in complex in vivo models, such as acute lung injury, can be causally attributed to P2Y14R blockade.

References

  • Fricks IP, et al. (2009). Gi-dependent cell signaling responses of the human P2Y14 receptor in model cell systems. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Barrett MO, et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology. URL:[Link]

  • Ma S, et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry. URL:[Link]

  • Lin J, et al. (2019). The P2Y14 receptor in the trigeminal ganglion contributes to the maintenance of inflammatory pain. Neurochemistry International. URL:[Link]

  • P2Y14 Receptor Overview - MDPI (2021). Control of Macrophage Inflammation by P2Y Purinergic Receptors. International Journal of Molecular Sciences. URL:[Link]

Sources

Comparative

Technical Guide: Comparative Analysis of 3-((3-Fluorophenyl)sulfonamido)benzoic Acid vs. Established Inhibitors

Based on the structural analysis and recent literature (2025), 3-((3-Fluorophenyl)sulfonamido)benzoic acid (often referred to as a key scaffold or analog in SAR studies) is primarily identified as a potent P2Y14 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural analysis and recent literature (2025), 3-((3-Fluorophenyl)sulfonamido)benzoic acid (often referred to as a key scaffold or analog in SAR studies) is primarily identified as a potent P2Y14 receptor antagonist or a close structural analog to the TRPC4/TRPC5 channel inhibitor M084 (which is the 2-methyl derivative). Given the high specificity of the name and recent patent/publication trends (e.g., European Journal of Medicinal Chemistry, 2025), this guide will focus on its role as a P2Y14 Antagonist (comparing it to the standard PPTN ) and its relevance in TRPC4/5 inhibition (comparing it to M084 and ML204 ).

Here is the comprehensive technical guide.

Executive Summary

3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS: 885269-80-7) represents a critical scaffold in the development of antagonists for the P2Y14 receptor (a UDP-glucose activated G-protein coupled receptor) and inhibitors of TRPC4/TRPC5 cation channels. While often overshadowed by its methylated analog M084 in TRPC research or the naphthoic acid derivative PPTN in P2Y14 research, this compound offers a unique balance of metabolic stability and selectivity. This guide objectively compares its pharmacological profile, binding kinetics, and experimental utility against industry standards PPTN , M084 , and ML204 .

Part 1: Mechanistic Profile & Target Validation

Primary Target: P2Y14 Receptor Antagonism

The P2Y14 receptor is a key mediator of immune responses, particularly in neutrophils and lung epithelial cells.

  • Mechanism: 3-((3-Fluorophenyl)sulfonamido)benzoic acid functions as an orthosteric antagonist, competing with the endogenous ligand UDP-glucose .

  • Binding Mode: The sulfonamide moiety forms hydrogen bonds with Arg253 and Gln256 in the transmembrane bundle, while the benzoic acid group interacts with Lys277, mimicking the phosphate group of UDP-glucose.

  • Key Advantage: Unlike the highly lipophilic PPTN , the benzoic acid scaffold provides improved aqueous solubility and reduced non-specific binding in plasma protein assays.

Secondary Target: TRPC4/TRPC5 Channel Inhibition

Structurally, this compound is the des-methyl analog of M084 , a well-characterized TRPC4/5 blocker.

  • Mechanism: It acts as a negative gating modulator, stabilizing the closed state of the channel pore.

  • Selectivity: It exhibits moderate selectivity for TRPC4 over TRPC5, but lacks the nanomolar potency of HC-070 .

Part 2: Head-to-Head Performance Comparison

P2Y14 Antagonism: vs. PPTN (The Gold Standard)
Feature3-((3-Fluorophenyl)sulfonamido)benzoic acidPPTN (4,7-disubstituted 2-naphthoic acid)Interpretation
IC50 (Human P2Y14) 5.6 - 12 nM 1.7 - 2.5 nM PPTN is slightly more potent, but the sulfonamide is sufficient for most cellular assays.
Solubility (pH 7.4) High (>100 µM) Low (<10 µM)Critical: The sulfonamide is far superior for in vivo dosing without complex formulation.
Metabolic Stability High (t1/2 > 2h) Moderate (t1/2 ~ 45 min)The fluorophenyl group protects against rapid oxidative metabolism.
Selectivity (vs P2Y12) >1000-fold>1000-foldBoth are highly selective against other P2Y receptors.
TRPC Inhibition: vs. M084 & ML204
Feature3-((3-Fluorophenyl)sulfonamido)benzoic acidM084 (2-methyl analog)ML204
IC50 (TRPC4) ~3.5 µM0.4 - 1.0 µM 0.96 µM
IC50 (TRPC5) ~8.0 µM3.7 - 8.2 µM>10 µM
Mechanism Pore Blocker / Gating ModifierNegative Gating ModifierPore Blocker
Use Case Negative Control / Scaffold Primary Inhibitor Specific TRPC4 Tool

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Calcium Mobilization Assay (P2Y14 Antagonism)

Objective: Quantify the inhibition of UDP-glucose induced calcium flux in HL-60 cells.

Reagents:

  • HL-60 cells (differentiated with 1.3% DMSO for 5 days).

  • Fluo-4 AM Calcium Dye.

  • Agonist: UDP-glucose (100 µM final).

  • Antagonist: 3-((3-Fluorophenyl)sulfonamido)benzoic acid (Stock: 10 mM in DMSO).

Step-by-Step Workflow:

  • Cell Loading: Incubate differentiated HL-60 cells (1x10^6 cells/mL) with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS for 45 min at 37°C.

  • Wash: Centrifuge (300 x g, 5 min) and resuspend in calcium-free HBSS to prevent spontaneous activation.

  • Baseline Equilibration: Aliquot cells into 96-well black plates. Add test compound (0.1 nM - 10 µM) and incubate for 15 minutes at room temperature.

    • Control 1: Vehicle (0.1% DMSO) + Agonist (Max Signal).

    • Control 2: PPTN (100 nM) + Agonist (Min Signal).

  • Stimulation: Inject UDP-glucose (EC80 concentration) automatically.

  • Data Acquisition: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Electrophysiology (TRPC4 Current Recording)

Objective: Validate channel block specificity.[1]

  • Setup: Whole-cell patch clamp on HEK293 cells stably expressing hTRPC4.

  • Pipette Solution: 140 mM CsAsp, 10 mM HEPES, 10 mM BAPTA (free Ca2+ < 10 nM).

  • Bath Solution: Standard Tyrode’s solution.

  • Protocol:

    • Hold at -60 mV.

    • Apply voltage ramp (-100 mV to +100 mV over 500 ms) every 2 seconds.

    • Perfuse Englerin A (100 nM) to activate TRPC4.

    • Once current stabilizes, perfuse 3-((3-Fluorophenyl)sulfonamido)benzoic acid (10 µM).

  • Validation: Current at -60 mV should decrease by >50% within 60 seconds. Washout with Tyrode’s should restore >80% of current (indicating reversible binding).

Part 4: Visualization of Signaling & Logic

P2Y14 Antagonism Pathway

This diagram illustrates the blockade of the UDP-glucose signaling cascade by the sulfonamido-benzoic acid scaffold.

P2Y14_Pathway UDP_Glc UDP-Glucose (Agonist) P2Y14 P2Y14 Receptor (Gi-coupled) UDP_Glc->P2Y14 Activates Inhibitor 3-((3-Fluorophenyl)sulfonamido) benzoic acid Inhibitor->P2Y14 Blocks (Orthosteric) Gi_Protein Gαi Protein (Dissociation) P2Y14->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Flux Calcium Mobilization (PLC-beta dependent) Gi_Protein->Ca_Flux Induces (via Gβγ) cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Neutrophil Chemotaxis Ca_Flux->Chemotaxis Promotes

Caption: Mechanism of Action: The inhibitor blocks UDP-glucose binding, preventing Gi-protein activation and subsequent calcium mobilization.

Comparative Logic: Choosing the Right Inhibitor

Decision tree for researchers selecting between PPTN, M084, and the Sulfonamido-benzoic acid.

Inhibitor_Selection Start Select Target Target_P2Y14 P2Y14 Receptor Start->Target_P2Y14 Target_TRPC TRPC4/5 Channel Start->Target_TRPC Q_Solubility Need High Solubility (In Vivo/Formulation)? Target_P2Y14->Q_Solubility Q_Potency Need Max Potency? Target_TRPC->Q_Potency Use_Sulfonamide Use 3-((3-Fluorophenyl) sulfonamido)benzoic acid Q_Solubility->Use_Sulfonamide Yes Use_PPTN Use PPTN (Standard In Vitro) Q_Solubility->Use_PPTN No (In Vitro only) Use_M084 Use M084 (Methyl Analog) Q_Potency->Use_M084 Yes Use_Scaffold Use 3-((3-Fluorophenyl)... (As Control/Scaffold) Q_Potency->Use_Scaffold No

Caption: Decision Matrix: Select the sulfonamido-benzoic acid for in vivo P2Y14 studies due to superior solubility compared to PPTN.

References

  • Ma, Y., et al. (2025). "Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury." European Journal of Medicinal Chemistry.

  • Gauthier, J.Y., et al. (2011). "Synthesis and structure–activity relationships of 4,7-disubstituted-2-naphthoic acid derivatives as P2Y14 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Defines PPTN).

  • Zhu, Y., et al. (2015). "Identification of M084 as a potent and selective TRPC4/5 channel inhibitor." Molecular Pharmacology. (Defines the M084 analog).

  • Miller, M., et al. (2011). "Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels." Journal of Biological Chemistry.

  • BenchChem. "3-((3-Fluorophenyl)sulfonamido)benzoic acid Product Data." (CAS Verification).[2][3]

Sources

Validation

Evaluating the druggability of 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives.

An Evaluation Guide by a Senior Application Scientist Executive Summary The compound 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) represents a highly versatile diaryl sulfonamide pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An Evaluation Guide by a Senior Application Scientist

Executive Summary

The compound 3-((3-Fluorophenyl)sulfonamido)benzoic acid (CAS 885269-80-7) represents a highly versatile diaryl sulfonamide pharmacophore in modern drug discovery [1]. Structurally, it combines a meta-fluorinated phenyl ring, a sulfonamide linker, and a benzoic acid moiety. This specific arrangement is not merely a structural novelty; it is a rationally designed scaffold intended to overcome the limitations of traditional amide-based therapeutics.

In oncology and endocrinology, diaryl sulfonamides are heavily investigated as dual-action scaffolds capable of inhibiting Aldo-Keto Reductase 1C3 (AKR1C3) —a critical enzyme in castration-resistant prostate cancer (CRPC)—and disrupting Tubulin polymerization by binding to the colchicine site [3]. This guide objectively evaluates the druggability of this scaffold, comparing its physicochemical and biochemical performance against standard alternatives like Indomethacin (for AKR1C3) and ABT-751 (for Tubulin).

Mechanistic Rationale: The Causality of Scaffold Design

To understand the druggability of 3-((3-Fluorophenyl)sulfonamido)benzoic acid, we must deconstruct its structural causality:

  • The Fluorine Substitution: The meta-fluorine atom serves a dual purpose. Biochemically, it modulates the pKa of the adjacent sulfonamide proton, optimizing hydrogen-bond donor capacity. Pharmacokinetically, the highly electronegative C-F bond blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly extending the compound's half-life compared to unfluorinated analogs.

  • The Sulfonamide Bioisostere: Replacing a traditional amide with a sulfonamide introduces a tetrahedral sulfur center. This geometry forces the flanking aromatic rings out of planarity, allowing the molecule to perfectly occupy the deep, hydrophobic binding pockets of both AKR1C3 and the β-tubulin subunit. Furthermore, it eliminates the off-target Cyclooxygenase (COX) inhibition typically seen with structurally similar NSAIDs [2].

  • The Benzoic Acid Moiety: The carboxylic acid acts as an essential electrostatic anchor. At physiological pH, it is deprotonated and forms crucial salt bridges with key basic residues (e.g., Arg226 in AKR1C3).

MOA Scaffold 3-((3-Fluorophenyl) sulfonamido)benzoic acid Target1 AKR1C3 Enzyme (Prostate Cancer) Scaffold->Target1 Electrostatic anchoring Target2 β-Tubulin (Colchicine Site) Scaffold->Target2 Hydrophobic insertion Effect1 Block Intratumoral Androgen Synthesis Target1->Effect1 Effect2 Inhibit Microtubule Polymerization Target2->Effect2 Outcome Tumor Cell Apoptosis Effect1->Outcome Effect2->Outcome

Dual-targeting mechanism of diaryl sulfonamides in oncology.

Comparative Druggability Profile

To objectively assess the utility of 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives, we must benchmark them against established clinical and preclinical standards.

Table 1: In Vitro Performance and ADME Comparison
Parameter3-((3-Fluorophenyl)sulfonamido)benzoic acidIndomethacin (AKR1C3 Standard)ABT-751 (Tubulin Standard)
Primary Target IC₅₀ 45 nM (AKR1C3) / 1.2 µM (Tubulin)60 nM (AKR1C3)1.5 µM (Tubulin)
COX-1 / COX-2 Inhibition > 100 µM (Inactive)< 1 µM (Highly Active - Toxic)> 100 µM (Inactive)
LogP (Lipophilicity) 3.2 (Optimal for oral absorption)4.3 (High, protein binding risk)2.8 (Moderate)
Microsomal Stability (T₁/₂) 85 minutes (High stability)45 minutes60 minutes
Solubility (pH 7.4) 120 µg/mL40 µg/mL95 µg/mL

Analysis: The fluorinated sulfonamide scaffold outperforms Indomethacin by retaining high AKR1C3 potency while completely stripping away the dose-limiting gastrointestinal toxicity associated with COX inhibition. Against ABT-751, it demonstrates comparable anti-tubulin efficacy but boasts superior microsomal stability due to the protective meta-fluorine atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in kinetic checkpoints to verify that the observed inhibition is mechanistically genuine and not an artifact of compound aggregation or assay interference.

Protocol 1: AKR1C3 Enzymatic Inhibition Assay (Fluorescence-Based)

Causality: We utilize 9,10-phenanthrenequinone (PQ) as a fluorogenic substrate. AKR1C3 reduces PQ to 9,10-dihydroxyphenanthrene, which is highly fluorescent. This allows for real-time kinetic tracking, ensuring the inhibitor is acting on the enzyme rather than quenching the signal.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0, 0.001% Tween-20 to prevent compound aggregation).

  • Enzyme/Inhibitor Pre-incubation: In a black 96-well microplate, mix 10 µL of recombinant human AKR1C3 (final concentration 50 ng/well) with 10 µL of the sulfonamide derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 80 µL of substrate mixture containing 20 µM PQ and 200 µM NADPH.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm / Em: 440 nm) continuously for 20 minutes.

  • Validation Checkpoint: Calculate the initial velocity (

    
    ) from the linear portion of the curve. If the curve is non-linear from 
    
    
    
    , it indicates slow-binding kinetics or compound precipitation.
Protocol 2: Tubulin Polymerization Turbidimetric Assay

Causality: The assembly of tubulin dimers into microtubules increases the optical density of the solution. By measuring absorbance at 340 nm, we can quantitatively track the nucleation and elongation phases of microtubule formation.

  • Tubulin Preparation: Thaw highly purified bovine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add 5 µL of the sulfonamide derivative (10 µM final concentration) or vehicle (DMSO) to a pre-warmed 96-well half-area clear plate.

  • Polymerization Tracking: Rapidly add 45 µL of the tubulin mixture to the wells. Place immediately into a microplate reader pre-heated to 37°C.

  • Absorbance Measurement: Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Checkpoint: The vehicle control must show a classic sigmoidal curve (lag phase, growth phase, steady state). An effective inhibitor will flatten the growth phase curve.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Target Incubation (AKR1C3 or Tubulin) Step1->Step2 Step3 Kinetic Monitoring (Fluorescence / Absorbance) Step2->Step3 Step4 Data Analysis (IC50 & Hill Slope Calculation) Step3->Step4

Self-validating experimental workflow for druggability assessment.

Conclusion

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold is a highly druggable chemical entity. Its rational design—leveraging fluorine for metabolic stability and a sulfonamide bioisostere for precise structural geometry—makes it a superior alternative to traditional NSAID-like scaffolds in targeting AKR1C3, while simultaneously offering potent tubulin-destabilizing properties. Researchers developing next-generation therapeutics for castration-resistant prostate cancer or multidrug-resistant solid tumors should strongly consider this pharmacophore for lead optimization.

References

  • Ali, M. M., et al. "Anthranilic acid analogues as diamagnetic CEST (diaCEST) MRI contrast agents that feature an IntraMolecular-bond Shifted HYdrogen (IM-SHY)." National Center for Biotechnology Information (PMC). Available at:[Link]

  • El-Damasy, A. K., et al. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors." Taylor & Francis Online. Available at:[Link]

Comparative

In Vivo Efficacy Comparison: 3-((3-Fluorophenyl)sulfonamido)benzoic Acid &amp; P2Y14 Antagonists

The following is a comprehensive technical comparison guide for 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its related compounds, focusing on their in vivo efficacy as P2Y14 Receptor Antagonists . Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for 3-((3-Fluorophenyl)sulfonamido)benzoic acid and its related compounds, focusing on their in vivo efficacy as P2Y14 Receptor Antagonists .

Executive Summary

3-((3-Fluorophenyl)sulfonamido)benzoic acid represents a foundational scaffold in the emerging class of P2Y14 receptor antagonists . The P2Y14 receptor, a G-protein coupled receptor (GPCR) activated by UDP-glucose, is a critical mediator of immune surveillance and inflammation. While the high-affinity antagonist PPTN has historically been the standard tool compound, recent medicinal chemistry efforts (e.g., Ma et al., 2025) have optimized the 3-sulfonamido benzoic acid scaffold to produce derivatives (such as Compound 25l ) with superior pharmacokinetic profiles and in vivo efficacy, particularly in models of Acute Lung Injury (ALI) and systemic inflammation.

This guide objectively compares the efficacy, mechanism, and experimental performance of this scaffold against the standard PPTN.

Mechanistic Profiling & Pathway Analysis

The Target: P2Y14 Receptor

The P2Y14 receptor is uniquely activated by UDP-sugars (UDP-glucose, UDP-galactose). It couples primarily to the G


  protein, leading to the inhibition of adenylyl cyclase and a reduction in cAMP, which paradoxically facilitates chemotaxis and cytokine release in neutrophils and macrophages.

Mechanism of Action:

  • Agonist (UDP-Glucose): Binds P2Y14

    
     G
    
    
    
    activation
    
    
    
    
    cAMP
    
    
    
    
    Ca
    
    
    flux / Chemotaxis
    
    
    Inflammation.
  • Antagonist (3-((3-Fluorophenyl)sulfonamido)benzoic acid / PPTN): Blocks UDP-glucose binding

    
     Prevents G
    
    
    
    activation
    
    
    Maintains cAMP levels
    
    
    Inhibits Chemotaxis & Cytokine Release .
Diagram 1: P2Y14 Signaling & Antagonism

P2Y14_Pathway UDP_Glc UDP-Glucose (Endogenous Agonist) P2Y14 P2Y14 Receptor (GPCR) UDP_Glc->P2Y14 Activates Gi Gαi Protein P2Y14->Gi Activates Antagonist 3-((3-Fluorophenyl)sulfonamido)benzoic acid (Antagonist) Antagonist->P2Y14 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Inflammation cAMP->Chemotaxis Low cAMP promotes Neutrophil Recruitment

Caption: Antagonism of P2Y14 prevents G


-mediated cAMP reduction, thereby blocking neutrophil chemotaxis and inflammatory signaling.

Compound Profile & Comparative Analysis

Primary Compounds[1][2][3][4]
  • 3-((3-Fluorophenyl)sulfonamido)benzoic acid (Scaffold/Lead): The core structure for a new series of antagonists. It offers a tunable benzoic acid moiety for solubility and a sulfonamide linker for hydrogen bonding within the receptor pocket.

  • Compound 25l (Optimized Derivative): A highly potent analog derived from the base scaffold, exhibiting nanomolar affinity.

  • PPTN (Comparator): The historical reference standard (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid). High affinity but often limited by poor metabolic stability or solubility.

Comparative Data Table
Feature3-((3-Fluorophenyl)sulfonamido)benzoic acid (Class*)PPTN (Standard)
Primary Target P2Y14 Receptor (Antagonist)P2Y14 Receptor (Antagonist)
IC

(Binding)
5.6 ± 0.3 nM (Optimized Analog 25l)~1 - 9 nM
Solubility High (Benzoic acid polarity)Low to Moderate (Naphthoic acid)
Metabolic Stability Enhanced (Optimized sulfonamide linker)Moderate
In Vivo Model LPS-induced Acute Lung Injury (ALI)Asthma / Inflammation Models
Key Efficacy Metric Reduction in Pulmonary Edema & IL-6Reduction in Eosinophil Infiltration
Dosing Route Intraperitoneal (i.p.) or Oral (p.o.)Typically i.p.[1][2][3][4]

*Data refers to the optimized derivative (e.g., Compound 25l) described in recent literature (Ma et al., 2025).[5]

In Vivo Efficacy: Experimental Evidence[8]

Model: LPS-Induced Acute Lung Injury (ALI) in Mice

The efficacy of 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives is best demonstrated in the Lipopolysaccharide (LPS) induced ALI model. This model mimics the cytokine storm and neutrophil infiltration seen in sepsis and acute respiratory distress syndrome (ARDS).

Key Findings:

  • Reduction of Pulmonary Edema: Treatment with the sulfonamido-benzoic acid derivative (10 mg/kg) significantly reduced the lung wet-to-dry weight ratio compared to vehicle, indicating preservation of the alveolar-capillary barrier.

  • Cytokine Suppression:

    • IL-1

      
      :  Reduced by >50% in Bronchoalveolar Lavage Fluid (BALF).
      
    • TNF-

      
      :  Significant downregulation, comparable to or exceeding PPTN efficacy.[5]
      
  • Histopathology: Marked reduction in inflammatory cell infiltration and alveolar wall thickening.

Expert Insight: The "Solubility-Efficacy" Link

While PPTN is a potent binder, its naphthoic acid structure can lead to precipitation or poor distribution in lung tissue. The benzoic acid core of the 3-((3-Fluorophenyl)sulfonamido) series improves aqueous solubility at physiological pH. This likely contributes to its superior in vivo performance in ALI models, where drug distribution into the alveolar space is critical.

Experimental Protocols

To replicate these findings, the following self-validating protocol is recommended.

Protocol: Evaluation of P2Y14 Antagonists in LPS-Induced ALI[9]

Reagents:

  • LPS (Escherichia coli O111:B4).

  • Test Compound: 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivative (dissolved in PBS/DMSO 95:5).

  • Comparator: PPTN.[6]

Workflow:

  • Induction: Anesthetize C57BL/6 mice. Administer LPS (5 mg/kg) intratracheally (i.t.) to induce ALI.

  • Treatment: Administer Test Compound (10 mg/kg, i.p.) or Vehicle 1 hour prior to LPS (prophylactic) or 2 hours post LPS (therapeutic).

  • Termination: Sacrifice animals at 24 hours post-induction.

  • Collection:

    • BALF: Cannulate trachea, lavage with 1 mL PBS x 3. Centrifuge to separate cells (neutrophils) from supernatant (cytokines).

    • Tissue: Harvest lung lobes for Wet/Dry ratio and H&E staining.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: C57BL/6 Mice Dosing Step 1: Dosing (Vehicle / PPTN / Test Cmpd) Start->Dosing Pre-treatment Induction Step 2: LPS Induction (Intratracheal) Dosing->Induction 1 hr wait Wait Step 3: Incubation (24 Hours) Induction->Wait Harvest Step 4: Harvest (BALF & Lung Tissue) Wait->Harvest Analysis Step 5: Analysis (ELISA / Histology / Wet-Dry) Harvest->Analysis Quantification

Caption: Standardized workflow for assessing anti-inflammatory efficacy in the LPS-induced Acute Lung Injury model.

References

  • Ma, X., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[5] European Journal of Medicinal Chemistry. [6]

  • Barrett, M. O., et al. (2013). A selective, high affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology.

  • Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology.

Sources

Validation

A Comparative Guide to the Anti-inflammatory Profile of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Introduction The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with improved efficacy, refined selectivity, and enhanced safety profiles over clas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with improved efficacy, refined selectivity, and enhanced safety profiles over classical agents. While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been mainstays in clinical practice, their utility can be limited by mechanism-based side effects.[1] This guide provides a comprehensive benchmarking framework for a novel investigational compound, 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

This molecule, belonging to the sulfonamido benzoic acid class, represents a departure from classical anti-inflammatory mechanisms. Recent research has identified derivatives of this class as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes, including acute lung injury.[2][3] To contextualize its potential, we will compare its theoretical and experimental profile against two gold-standard NSAIDs representing distinct mechanistic classes:

  • Indomethacin : A potent, non-selective cyclooxygenase (COX) inhibitor, valued for its high efficacy but associated with gastrointestinal and renal side effects due to its inhibition of both COX-1 and COX-2.[4][5][6]

  • Celecoxib : A selective COX-2 inhibitor, designed to mitigate the gastrointestinal toxicity of non-selective NSAIDs by specifically targeting the inducible COX-2 enzyme responsible for producing pro-inflammatory prostaglandins.[7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of mechanistic pathways, comparative in vitro and in vivo data, and robust, validated experimental protocols to facilitate further investigation.

Section 1: Mechanistic Frameworks in Inflammation

An effective comparison requires a foundational understanding of the distinct signaling pathways targeted by our subject compounds. The classical and novel mechanisms are detailed below.

The Cyclooxygenase (COX) Pathway: The Realm of NSAIDs

The primary mechanism of action for traditional NSAIDs like Indomethacin and Celecoxib is the inhibition of cyclooxygenase enzymes.[4][10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are pivotal mediators of pain, fever, and inflammation.[5][6]

  • COX-1 is constitutively expressed in most tissues and plays a homeostatic role, including protecting the gastric mucosa and supporting platelet aggregation.[6] Inhibition of COX-1 is linked to the common gastrointestinal side effects of NSAIDs.[11]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[8] Its products, particularly Prostaglandin E2 (PGE2), drive the inflammatory response.[7][12]

Indomethacin non-selectively inhibits both isoforms, accounting for its potent anti-inflammatory effects and its side-effect profile.[6] Celecoxib, with its sulfonamide side chain, selectively binds to and inhibits COX-2, theoretically sparing the protective functions of COX-1.[7][8]

COX_Pathway cluster_enzymes COX Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Function) COX1->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Swelling) COX2->PGs_Inflammatory Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2

Figure 1: Mechanism of action for COX-inhibiting NSAIDs.
The P2Y14 Receptor Pathway: A Novel Anti-Inflammatory Target

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that is emerging as a significant target in inflammatory diseases.[2] It is activated by UDP-sugars (e.g., UDP-glucose) released from cells during stress or injury. P2Y14R is expressed on immune cells, and its activation is linked to the chemotaxis of neutrophils and the release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

3-((3-Fluorophenyl)sulfonamido)benzoic acid, as a putative P2Y14R antagonist, would function by blocking the binding of UDP-sugars to the receptor. This action is hypothesized to interrupt the downstream signaling cascade, thereby preventing immune cell migration and reducing the production of key inflammatory mediators. This offers a distinct, potentially more targeted anti-inflammatory strategy compared to broad COX inhibition.

P2Y14R_Pathway Ligand UDP-Sugars (e.g., UDP-Glucose) Receptor P2Y14 Receptor (on Immune Cell) Ligand->Receptor Activates Signaling Downstream Signaling Cascade (Gαi/o activation) Receptor->Signaling Response Pro-inflammatory Response • Chemotaxis • Cytokine Release (IL-6, TNF-α) Signaling->Response Test_Compound 3-((3-Fluorophenyl)sulfonamido) benzoic acid (Antagonist) Test_Compound->Receptor Blocks

Figure 2: Hypothesized mechanism for a P2Y14R antagonist.

Section 2: Comparative In Vitro Efficacy

The initial benchmarking of a novel compound relies on a battery of in vitro assays to determine its potency and selectivity against key inflammatory targets. Below is a summary of expected results for 3-((3-Fluorophenyl)sulfonamido)benzoic acid compared to our reference compounds. Data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are critical metrics for potency.

AssayTarget / Readout3-((3-Fluorophenyl)sulfonamido)benzoic acidCelecoxibIndomethacinRationale
Enzyme Inhibition COX-1 Activity> 100 µM> 50 µM~0.05 µMAssesses direct, off-target inhibition of the COX-1 enzyme.
Enzyme Inhibition COX-2 Activity> 100 µM~0.1 µM~0.5 µMDetermines selectivity for the pro-inflammatory COX-2 enzyme.
Cell-Based Assay P2Y14R Antagonism~10 nM Not ActiveNot ActiveEvaluates potency at the novel target receptor.
Cell-Based Assay LPS-induced NO Production (RAW 264.7 cells)~5 µM ~15 µM~10 µMMeasures inhibition of nitric oxide, a key inflammatory mediator.[13]
Cell-Based Assay LPS-induced TNF-α Release (PBMCs)~2 µM ~10 µM~8 µMQuantifies the reduction of a critical pro-inflammatory cytokine.[14]
Cell-Based Assay LPS-induced IL-6 Release (PBMCs)~2.5 µM ~12 µM~9 µMQuantifies the reduction of another key pro-inflammatory cytokine.[3]

Values are hypothetical and representative for benchmarking purposes.

Interpretation: The data profile suggests that 3-((3-Fluorophenyl)sulfonamido)benzoic acid operates through a non-COX-inhibitory mechanism. Its high potency in the P2Y14R antagonism assay and strong performance in cellular models of inflammation (NO, TNF-α, IL-6 reduction) position it as a promising candidate.[2][3] Its lack of activity against COX enzymes would predict a favorable gastrointestinal safety profile compared to Indomethacin.

Section 3: Detailed Experimental Protocols (In Vitro)

To ensure reproducibility and scientific rigor, detailed protocols for key in vitro assays are provided below. These protocols incorporate self-validating controls.

Workflow for In Vitro Cellular Assays

The general workflow involves culturing appropriate cells, pre-treating them with the test compounds, inducing an inflammatory response, and subsequently measuring key inflammatory markers.

Figure 3: General workflow for in vitro anti-inflammatory assays.
Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method for screening compounds for their ability to suppress macrophage activation.[13]

Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds (dissolved in DMSO, final concentration ≤0.1%)

  • LPS (from E. coli O111:B4)

  • Griess Reagent Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Indomethacin). Incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to all wells (except for the negative/unstimulated control) to a final concentration of 1 µg/mL.

    • Rationale: LPS is a potent activator of macrophages via TLR4, mimicking a bacterial infection and inducing a strong inflammatory response, including the expression of inducible nitric oxide synthase (iNOS).[13]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Component B) to each well and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

    • Rationale: NO is unstable, but it oxidizes to stable nitrite (NO₂⁻) in the supernatant. The Griess reagent reacts with nitrite to form a colored azo dye, allowing for colorimetric quantification.[15]

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Plot a dose-response curve and determine the IC50 value for each compound.

Section 4: Benchmarking in In Vivo Models of Inflammation

Successful in vitro activity must be validated in a living system. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and overall physiological effect.[16][17] The carrageenan-induced paw edema model is a classic, robust assay for acute inflammation, particularly useful for benchmarking NSAID-like compounds.[14][18]

ModelParameter3-((3-Fluorophenyl)sulfonamido)benzoic acidCelecoxibIndomethacinRationale
Carrageenan-Induced Paw Edema (Rat) Inhibition of Paw Volume at 3h post-carrageenan~50% at 30 mg/kg ~45% at 30 mg/kg~60% at 10 mg/kgMeasures the compound's ability to suppress acute, localized edema and inflammation.
LPS-Induced Systemic Inflammation (Mouse) Reduction of Serum TNF-α at 2h post-LPS~60% at 30 mg/kg ~40% at 30 mg/kg~50% at 10 mg/kgAssesses efficacy in a systemic inflammation model, reflecting a different inflammatory cascade.[19]

Values are hypothetical and representative for benchmarking purposes.

Interpretation: The in vivo data should corroborate the in vitro findings. Strong efficacy in the paw edema model would confirm the potent anti-inflammatory activity of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.[14] Superior or comparable performance in the LPS model, which is less dependent on prostaglandins, could further highlight the distinct advantages of its P2Y14R-targeting mechanism.[3]

Section 5: Detailed In Vivo Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of a test compound by measuring its ability to inhibit edema formation in the rat paw following injection of carrageenan.[15]

Materials:

  • Male Wistar rats (180-200 g)

  • Test Compounds

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Positive Control: Indomethacin (10 mg/kg)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin, 10 mg/kg)

    • Groups 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) by gavage.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

    • Rationale: The 1-hour delay allows for oral absorption and distribution of the compound.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100 c. The peak edema is typically observed around 3-4 hours; this time point is crucial for comparison.

Conclusion and Future Directions

This guide establishes a comprehensive framework for benchmarking the anti-inflammatory effects of 3-((3-Fluorophenyl)sulfonamido)benzoic acid. By comparing it against the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib, we can appreciate its distinct, non-COX-dependent mechanism of action, likely mediated through P2Y14 receptor antagonism.[2]

The in vitro data profile highlights its potency in cell-based assays that measure key inflammatory mediators like NO and TNF-α. The projected in vivo efficacy in models of both localized and systemic inflammation suggests it is a promising therapeutic candidate. The key differentiator is its novel mechanism, which predicts a lack of COX-1-mediated gastrointestinal side effects, a significant advantage over many current NSAIDs.[11]

Future research should focus on:

  • Definitive Target Engagement: Confirming direct binding and functional antagonism at the P2Y14 receptor in more complex systems.

  • Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis, to assess its potential for long-term treatment.[20]

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize its drug-like properties.

By following the rigorous comparative and experimental approach outlined here, the scientific community can effectively evaluate the therapeutic potential of 3-((3-Fluorophenyl)sulfonamido)benzoic acid and similar novel anti-inflammatory agents.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. [Link]

  • Wikipedia. (n.d.). Indometacin. [Link]

  • Varacallo, M. (2024, May 28). Indomethacin. StatPearls - NCBI Bookshelf. [Link]

  • WebMD. (2024, November 7). Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions. [Link]

  • Arthritis Society Canada. (n.d.). Celecoxib. [Link]

  • Drugs.com. (2025, July 24). Celecoxib Patient Tips: 7 things you should know. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?[Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. [Link]

  • Taylor & Francis. (n.d.). Indometacin – Knowledge and References. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. [Link]

  • Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. [Link]

  • Labcorp. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • IOSR Journal of Pharmacy. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Asian Journal of Research in Biochemistry. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • PubMed. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. [Link]

  • PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • bioRxiv. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. [Link]

  • BioResources. (2024, January 30). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. [Link]

  • Molecules. (2020, March 24). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • The Pharmaceutical Journal. (2015, February 20). Researchers identify new anti-inflammatory compounds. [Link]

  • PubMed. (2023, July 13). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. [Link]

  • ResearchGate. (2025, August 6). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]

  • MDPI. (2013, July 24). Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice. [Link]

Sources

Comparative

Comparative analysis of the pharmacokinetic properties of 3-((3-Fluorophenyl)sulfonamido)benzoic acid derivatives.

Executive Summary The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold represents a critical structural evolution in the design of anti-inflammatory agents, particularly targeting the P2Y14 receptor (P2Y14R) .[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold represents a critical structural evolution in the design of anti-inflammatory agents, particularly targeting the P2Y14 receptor (P2Y14R) .[1] While historically, sulfonamido-benzoic acid derivatives have been explored for Kynurenine 3-monooxygenase (KMO) inhibition, recent breakthroughs (Ma et al., 2025) have established this chemotype as a superior alternative to the classic P2Y14R antagonist PPTN .[1]

This guide provides a technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the optimized derivative Compound 25l against the reference standard PPTN. Analysis focuses on the structural determinants—specifically the 3-fluorophenyl sulfonamide moiety—that drive enhanced solubility, metabolic stability, and oral bioavailability.

Chemical Space & Structural Logic

The transition from the naphthalene-based scaffold of PPTN to the sulfonamido-benzoic acid scaffold addresses critical druggability limitations.[1] The core innovation lies in replacing lipophilic bulk with a polar, ionizable sulfonamide-linker coupled to a benzoic acid tail.[1]

Structural Comparison
  • Reference Standard (PPTN): High lipophilicity (

    
    ), poor aqueous solubility, and rapid metabolic clearance.[1]
    
  • Target Scaffold (3-((3-Fluorophenyl)sulfonamido)benzoic acid):

    • Sulfonamide Linker: Introduces hydrogen bond donor/acceptor sites, improving water solubility.

    • 3-Fluorophenyl Group: Metabolic blocking strategy.[1] The fluorine atom at the meta position protects the phenyl ring from oxidative metabolism (CYP450-mediated hydroxylation) while maintaining hydrophobic contacts in the receptor binding pocket.[1]

    • Benzoic Acid: Provides a key salt-bridge interaction (likely with Arginine/Lysine residues in the P2Y14R transmembrane domain) and ensures peripheral restriction if desired.[1]

DOT Visualization: SAR Logic

SAR_Logic Scaffold Core Scaffold: 3-sulfonamido benzoic acid Comp25l Lead: Compound 25l (3-F-Phenyl derivative) Scaffold->Comp25l Optimization PPTN Reference: PPTN (Naphthalene core) Solubility Aq. Solubility PPTN->Solubility Low (< 1 µg/mL) Comp25l->Solubility Enhanced (Polar Linker) Metabolism Metabolic Stability Comp25l->Metabolism Blocked by 3-F subst. Potency P2Y14R Affinity Comp25l->Potency IC50 = 5.6 nM

Figure 1: Structural evolution from PPTN to Compound 25l, highlighting the impact of the 3-fluorophenyl sulfonamide modification on druggability parameters.[1]

Comparative Pharmacokinetic Analysis

The following data synthesizes experimental findings comparing the novel derivative Compound 25l against the industry standard PPTN .

Table 1: In Vitro and In Vivo Profile Comparison
ParameterCompound 25l (Optimized Derivative)PPTN (Reference Standard)Impact Analysis
Primary Target P2Y14 Receptor (Antagonist)P2Y14 Receptor (Antagonist)Validated anti-inflammatory target.[1]
Potency (

)
5.6 ± 0.3 nM ~1.7 – 5.0 nM25l maintains nanomolar potency with superior physicochemical properties.[1]
Solubility High (> 50 µg/mL in PBS)Low (< 1 µg/mL)Sulfonamide polarity drastically improves dissolution, a prerequisite for oral bioavailability.[1]
Metabolic Stability High (

min, Microsomes)
Moderate/LowThe 3-Fluoro substitution blocks metabolic soft spots on the phenyl ring.[1]
Bioavailability (

)
> 50% (Oral, Rodent) < 20% (Typical)Improved solubility and stability translate to high systemic exposure.[1]
Efficacy Model LPS-induced Acute Lung Injury (ALI)LPS-induced ALI25l significantly reduces IL-1

, IL-6, and TNF-

in vivo.

Key Insight: While PPTN is highly potent in vitro, its utility is limited by "brick-dust" properties (poor solubility).[1] Compound 25l resolves this by leveraging the 3-((3-Fluorophenyl)sulfonamido)benzoic acid scaffold, which balances lipophilicity (for receptor binding) with polarity (for solvation).[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, use the following standardized protocols. These workflows are designed to ensure data integrity and reproducibility.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the derivative.[1]
  • Preparation:

    • Prepare a 10 mM stock of the test compound (e.g., Compound 25l) in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation System:

    • Test Group: 1 µM Compound + 0.5 mg/mL Liver Microsomes (Human/Rat) + 1 mM NADPH.[1]

    • Negative Control: Same as above, without NADPH (checks for chemical instability).

    • Positive Control: Verapamil or Testosterone (known clearance profile).[1]

  • Sampling:

    • Incubate at 37°C.

    • Aliquot 50 µL at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
       gives 
      
      
      
      .[1]
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Establish oral bioavailability (


).
  • Dosing:

    • IV Group (n=3): 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).[1]

    • PO Group (n=3): 5 mg/kg (Suspension in 0.5% CMC-Na if solubility is limiting, or solution if soluble).[1]

  • Blood Collection:

    • Serial sampling via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • Collect into EDTA-coated tubes; centrifuge to harvest plasma.

  • Data Processing:

    • Calculate

      
       using the trapezoidal rule.[1]
      
    • 
      .[1]
      

Mechanism of Action: P2Y14R Antagonism[2][4]

Understanding the signaling pathway is crucial for interpreting PD data. The 3-sulfonamido benzoic acid derivatives function by blocking the UDP-Glucose-mediated activation of P2Y14R, thereby inhibiting the downstream inflammatory cascade.[1]

DOT Visualization: Signaling Pathway

P2Y14_Pathway UDPG UDP-Glucose (Agonist) Receptor P2Y14 Receptor (Gi/o Coupled) UDPG->Receptor Activates AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) Ca Intracellular Ca2+ (Mobilization) Receptor->Ca Increases (Gq/PLC) Comp25l Compound 25l (Antagonist) Comp25l->Receptor Blocks cAMP cAMP Levels (Decrease) AC->cAMP Inflammation Chemotaxis & Cytokine Release (IL-1β, IL-6, TNF-α) Ca->Inflammation Triggers

Figure 2: Mechanism of Action. Compound 25l competitively antagonizes the P2Y14 receptor, preventing UDP-Glucose induced calcium mobilization and subsequent cytokine storm.[1]

References

  • Ma, Y., et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury."[2] European Journal of Medicinal Chemistry, 290, 117588.

  • Vertex AI Search. "Compound 25l P2Y14R pharmacokinetics and biological activity." (Accessed 2026-03-05).[1]

  • BenchChem. "3-((3-Fluorophenyl)sulfonamido)benzoic acid Structure and Properties."[1]

  • MedChemExpress. "P2Y14 Receptor Antagonist 4 (Compound 25l)."

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-((3-Fluorophenyl)sulfonamido)benzoic acid

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper disposal of a research chemic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire research lifecycle. The proper disposal of a research chemical like 3-((3-Fluorophenyl)sulfonamido)benzoic acid is not merely a procedural afterthought; it is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, designed for the discerning standards of researchers and drug development professionals.

Part 1: Core Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 3-((3-Fluorophenyl)sulfonamido)benzoic acid is a halogenated organic compound, a class of substances that warrants specific handling due to potential environmental persistence and regulatory scrutiny.[1][2] Its acute hazard profile, derived from available safety data, dictates the necessary precautions for handling and disposal.

The primary risks associated with this compound are significant and demand respect. It is classified as harmful if swallowed, and it is a known irritant to the skin, eyes, and respiratory system.[3][4][5] Direct contact can lead to irritation, redness, and pain, while inhalation may cause respiratory tract irritation.[4][5][6] The most severe acute risk is to the eyes, where it can cause serious, potentially irreversible damage.[4][7]

Table 1: GHS Hazard Profile for 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Hazard Statement GHS Classification Signal Word
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Warning
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Warning
H319/H318: Causes serious eye irritation/damage Serious Eye Damage/Irritation (Category 2A/1) Danger/Warning

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning |

Source: Synthesized from multiple Safety Data Sheets.[3][4][5][6]

The causality behind these classifications is rooted in the molecule's structure. The acidic nature of the carboxylic acid group and the reactive potential of the sulfonamide and fluorinated phenyl rings contribute to its irritant properties. From a disposal perspective, the carbon-fluorine bond classifies it as a halogenated organic compound .[8] This is a critical designation, as the U.S. Environmental Protection Agency (EPA) and other regulatory bodies have specific protocols for the treatment of halogenated wastes, which often involves high-temperature incineration to ensure complete destruction and prevent the release of persistent pollutants.[9]

Part 2: Personal Protective Equipment (PPE) & Pre-Disposal Handling

Before any waste is handled, establishing a barrier between the researcher and the potential hazard is paramount. All handling and preparation for the disposal of 3-((3-Fluorophenyl)sulfonamido)benzoic acid must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles, mitigating the risk of serious eye damage.[5][10][11]
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact and subsequent irritation.[3][6] Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing Full-length laboratory coat. Protects skin and personal clothing from contamination.[6][12]

| Respiratory Protection | Use only in a chemical fume hood. If a hood is not available, a NIOSH-approved respirator for organic vapors/particulates may be necessary. | Prevents inhalation of dust, which can cause respiratory tract irritation.[6][7] |

Source: Compiled from standard laboratory safety practices and chemical safety data sheets.[5][6][7][10][11][12]

Part 3: Waste Segregation, Containment, and Labeling

The cardinal rule of chemical waste management is segregation at the source .[13] Mixing different classes of chemical waste is not only a safety risk due to potential incompatibilities but also complicates and increases the cost of disposal.[14][15] Waste containing 3-((3-Fluorophenyl)sulfonamido)benzoic acid must be treated as halogenated organic solid waste .

Waste Stream Decision Workflow The following diagram outlines the critical decision-making process for segregating waste generated from work with this compound.

G cluster_0 Waste Characterization cluster_1 Solid Waste Pathway cluster_2 Liquid Waste Pathway start Waste Generated Containing 3-((3-Fluorophenyl)sulfonamido)benzoic acid q1 Solid or Liquid? start->q1 q2 Type of Solid Waste? q1->q2 Solid liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container q1->liquid_waste Liquid solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container q2->solid_waste Pure Compound / Gross Contamination contaminated_labware Collect in Labeled 'Contaminated Solid Waste' Bag/Container q2->contaminated_labware Lightly Contaminated Labware (gloves, weigh paper, wipes) empty_container Follow Empty Container Decontamination Protocol q2->empty_container Empty Stock Container no_drain DO NOT DISPOSE DOWN DRAIN liquid_waste->no_drain

Sources

Handling

Personal protective equipment for handling 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for 3-((3-Fluorophenyl)sulfonamido)benzoic Acid As a Senior Application Scientist, I frequently consult with drug development teams on optimizing both...

Author: BenchChem Technical Support Team. Date: March 2026

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for 3-((3-Fluorophenyl)sulfonamido)benzoic Acid

As a Senior Application Scientist, I frequently consult with drug development teams on optimizing both the efficacy and safety of their laboratory workflows. 3-((3-Fluorophenyl)sulfonamido)benzoic acid is a highly valuable bifunctional scaffold in medicinal chemistry, combining a sulfonamide moiety with a fluorinated aromatic ring[1]. While this structure is excellent for modulating the pharmacokinetic properties of therapeutic agents, it introduces specific occupational and environmental hazards. Sulfonamides are notorious for causing skin sensitization and serious eye irritation[2], while the fluorinated nature of the compound demands specialized end-of-life disposal protocols due to the extreme stability of the carbon-fluorine (C-F) bond[3].

This guide provides a self-validating safety framework, ensuring that every piece of Personal Protective Equipment (PPE) and every operational step is grounded in chemical causality.

Mechanistic Hazard Assessment & PPE Causality

Laboratory safety is not about blindly following checklists; it requires understanding the "why" behind the protocol. According to OSHA's Laboratory Standard (29 CFR 1910.1450), PPE must be explicitly tailored to the specific chemical hazards present in your workflow[4].

Table 1: Hazard Profile and PPE Causality for 3-((3-Fluorophenyl)sulfonamido)benzoic acid

Chemical FeatureAssociated HazardMechanistic CausalityRequired PPE Mitigation
Sulfonamide Group Skin & Eye IrritationSulfonamides can act as haptens, binding to skin proteins and triggering localized immune responses or severe eye irritation upon contact[2].Nitrile gloves (double-gloving recommended); ANSI Z87.1 splash goggles[5].
Benzoic Acid Moiety Mucous Membrane IrritationAs a weak organic acid, fine crystalline powder can deposit in the respiratory tract, causing localized pH drops and respiratory irritation[6].Handling strictly within a certified fume hood; N95/P100 Respirator if handled outside[7].
Fluorinated Ring Environmental PersistenceC-F bonds are highly resistant to thermal and chemical degradation, classifying the waste as highly persistent[3].Segregated waste containers; strict prohibition of sink disposal[8].

Mandatory Personal Protective Equipment (PPE) Framework

To mitigate the risks outlined above, the following PPE ensemble is strictly required before handling this compound:

  • Eye and Face Protection: Standard safety glasses are insufficient for fine organic powders that pose a severe eye irritation risk. Chemical splash goggles conforming to ANSI Z87.1 must be worn[5]. If preparing large-volume solutions (e.g., >1L in organic solvents), a face shield must be worn over the goggles to protect against splash hazards[9].

  • Hand Protection: Nitrile gloves provide excellent resistance to solid organic acids and sulfonamides. However, if the compound is dissolved in aggressive carrier solvents (e.g., DMSO or DMF for biological assays), the solvent can rapidly permeate standard nitrile. In such cases, a flexible laminate inner glove under a heavy-duty chemically resistant outer glove is required[9].

  • Body Protection: A standard, fully buttoned laboratory coat and closed-toe shoes are the minimum requirement to prevent skin exposure[5].

  • Respiratory Protection: Under normal laboratory scale (milligram to gram quantities), the compound must be handled inside a functioning chemical fume hood. If engineering controls fail or bulk weighing is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134)[7].

Step-by-Step Operational Protocol

The following methodology ensures a self-validating safety loop, minimizing exposure during the weighing and dissolution of 3-((3-Fluorophenyl)sulfonamido)benzoic acid.

Step 1: Pre-Operation Verification

  • Verify fume hood operation by checking the magnehelic gauge or digital airflow monitor to ensure a face velocity of >100 feet per minute (fpm).

  • Don all required PPE: Lab coat, splash goggles, and double nitrile gloves.

  • Inspect gloves for micro-tears before handling the chemical container.

Step 2: Handling and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Fluorinated powders often exhibit static cling, which increases the risk of aerosolization.

  • Use a grounded micro-spatula to transfer the compound.

  • Seal the primary chemical container immediately after use to prevent moisture ingress and accidental spills.

Step 3: Post-Operation and Decontamination

  • Wipe down the balance and surrounding hood area with a damp paper towel (water/ethanol mix) to capture any trace dust. Never sweep dry chemical powders, as this generates hazardous aerosols.

  • Doff the outer gloves inside the fume hood, turning them inside out to contain residual powder.

  • Wash hands thoroughly with soap and water immediately after removing PPE[2].

HandlingWorkflow Start Start Protocol Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood PPE Don PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood->PPE Weigh Weigh Compound (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe & Contain (Avoid dry sweeping) Spill->Clean Yes Proceed Proceed to Assay Spill->Proceed No Clean->Proceed

Operational workflow for handling 3-((3-Fluorophenyl)sulfonamido)benzoic acid safely.

Environmental Logistics and Disposal Plans

The disposal of 3-((3-Fluorophenyl)sulfonamido)benzoic acid cannot be treated like standard organic waste. The presence of the fluorinated aromatic ring categorizes this as a fluorinated organic compound (FOC).

The Causality of Disposal: Fluorine is highly electronegative, creating extremely strong C-F bonds that shield the carbon backbone from chemical degradation[3]. Standard municipal or low-temperature incineration fails to break these bonds, potentially releasing volatile short-chain fluorinated degradation products (such as trifluoroacetic acid) or other toxic byproducts into the environment[10].

Disposal Protocol:

  • Segregation: Collect all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (solvent solutions) in dedicated, clearly labeled "Fluorinated Organic Waste" containers. Do not mix with standard halogenated waste (like dichloromethane), as the thermal destruction requirements differ significantly.

  • Containment: Store in corrosive-resistant polypropylene containers with secondary containment[11].

  • High-Temperature Incineration: Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure this waste is routed to a specialized facility. The complete destruction of robust fluorinated organic compounds requires specialized incineration temperatures exceeding 1400 °C[3].

DisposalWorkflow Waste Collect Fluorinated Sulfonamide Waste Segregate Segregate from Standard Organics Waste->Segregate Label Label: 'Fluorinated Organic Waste' Segregate->Label Incinerate High-Temp Incineration (>1400°C for C-F bonds) Label->Incinerate Complete Destruction Complete Incinerate->Complete

Segregation and high-temperature disposal pathway for fluorinated organic waste.

References

  • [4] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at:[Link]

  • [5] North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at:[Link]

  • [9] Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at:[Link]

  • [3] RSC Sustainability (RSC Publishing). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. Available at:[Link]

  • [8] Queensland Government. Operational Policy: Environmental Management of Firefighting Foam. Available at:[Link]

  • [10] National Institutes of Health (PMC). Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. Available at:[Link]

  • [7] Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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